Palmitoyl tripeptide-38
Description
Properties
CAS No. |
1101448-24-1 |
|---|---|
Molecular Formula |
C33H65N5O7S |
Molecular Weight |
676.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-4-methylsulfonylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(39)36-27(20-16-18-24-34)31(40)37-28(23-26-46(2,44)45)32(41)38-29(33(42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3,(H,36,39)(H,37,40)(H,38,41)(H,42,43)/t27-,28-,29-/m0/s1 |
InChI Key |
RGXYBFJDNNODFP-AWCRTANDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCS(=O)(=O)C)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Palmitoyl tripeptide-38 mechanism of action in dermal fibroblasts
An In-Depth Technical Guide to the Mechanism of Action of Palmitoyl (B13399708) Tripeptide-38 in Dermal Fibroblasts
Introduction
Palmitoyl Tripeptide-38, commercially known as Matrixyl® synthe'6®, is a synthetic lipopeptide developed for advanced anti-aging skincare applications.[1][2] It is a "matrikine-mimetic" compound, meaning it mimics the function of matrikines, which are small peptides derived from the breakdown of extracellular matrix (ECM) proteins that act as cellular messengers to regulate wound repair and tissue remodeling.[1][3] The peptide sequence of this compound is based on the tripeptide Lysine-Methionine(O2)-Lysine (KMO2K), which is naturally found in Collagen VI and laminins, crucial proteins of the dermal-epidermal junction (DEJ).[4][5] The addition of a palmitoyl group enhances its stability and skin penetration.[6] This guide provides a detailed examination of its mechanism of action within dermal fibroblasts, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by stimulating dermal fibroblasts, the primary cells in the dermis responsible for producing and maintaining the extracellular matrix.[6] By binding to specific receptors on the fibroblast surface, it triggers intracellular signaling cascades that lead to the increased gene expression and synthesis of key structural components of the ECM and the DEJ.[6] This action helps to rebuild the dermal framework from within, leading to a reduction in the appearance of wrinkles and smoother skin.[5][7]
The primary targets of this compound are six major matrix macromolecules:[2][8][9]
-
Collagen I: The most abundant collagen in the dermis, providing tensile strength.[1][9]
-
Collagen III: Known as "youth collagen," it is crucial for skin elasticity and is abundant during wound healing.[1][9]
-
Collagen IV: A key component of the basal lamina, anchoring the epidermis to the dermis.[1]
-
Fibronectin: A glycoprotein (B1211001) that plays a vital role in cell adhesion and tissue repair.[6][9]
-
Hyaluronic Acid: A glycosaminoglycan essential for skin hydration and volume.[6][9]
-
Laminin-5: A critical protein for anchoring keratinocytes to the dermal-epidermal junction.[1]
Signaling Pathway
While the precise receptor is not fully elucidated in public literature, the mechanism involves classic peptide signaling. The peptide acts as a ligand, initiating a cascade that upregulates the transcription of genes responsible for ECM protein synthesis. Studies on similar oligopeptides suggest the involvement of pathways like the Transforming Growth Factor-β1 (TGF-β1) pathway, which is a central regulator of collagen and fibronectin production in fibroblasts.[10][11][12] Activation of this pathway, or related cascades like the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leads to the activation of transcription factors that bind to the promoter regions of target genes (e.g., COL1A1, COL3A1) and initiate their transcription.[13]
Data Presentation: Quantitative Effects on ECM Synthesis
In vitro studies utilizing human fibroblast and keratinocyte cultures have quantified the stimulatory effect of this compound on key matrix components. The following table summarizes the findings from a study where cells were treated with a 2% this compound formulation twice daily for five days.[14]
| Macromolecule | Function in Skin Matrix | Observed Increase in Synthesis |
| Collagen I | Provides tensile strength to the dermis | +105% |
| Collagen III | Contributes to skin elasticity ("youth collagen") | +104% |
| Collagen IV | Anchors epidermis to the dermis at the DEJ | +42% |
| Fibronectin | Facilitates cell adhesion and tissue repair | +59% |
| Hyaluronic Acid | Essential for skin hydration and volume | +174% |
| Laminins | Anchors cells to the DEJ | +75% |
| HSP47 | A chaperone protein essential for pro-collagen folding | +123% |
Data sourced from a study on human fibroblasts and keratinocytes with results determined by immunolabelling.[14]
Experimental Protocols
The following sections describe representative methodologies for the in vitro evaluation of this compound's effect on dermal fibroblasts. These protocols are synthesized from standard cell culture and analytical techniques.[15][16][17]
General Experimental Workflow
The evaluation of a topical active like this compound typically follows a structured in vitro workflow to determine its efficacy on cellular targets before proceeding to clinical trials.
Protocol 1: Human Dermal Fibroblast Culture
This protocol outlines the standard procedure for culturing primary human dermal fibroblasts.
-
Media Preparation: Prepare Fibroblast Growth Medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Penicillin-Streptomycin solution.[15] Filter-sterilize and store at 4°C.
-
Cell Thawing: Rapidly thaw a cryovial of human dermal fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).[16]
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding at least two volumes of complete growth medium.
-
Collect the cell suspension, centrifuge at 200 x g for 5 minutes, and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:5 into new flasks for expansion. Use cells at a low passage number for experiments to avoid senescence.
Protocol 2: Assessment of ECM Protein Synthesis by Immunofluorescence
This method allows for the visualization and quantification of specific ECM proteins produced by fibroblasts after treatment.
-
Cell Seeding: Seed human dermal fibroblasts onto sterile glass coverslips placed in 24-well plates at a density of ~2 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing this compound at the desired concentration (e.g., a 2% dilution of a stock solution) or a vehicle control (medium without the peptide).[14]
-
Incubation: Culture the cells for the specified treatment period (e.g., 5 days), replacing the medium every 2-3 days.[14]
-
Fixation: After treatment, aspirate the medium and wash the cells gently with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific to the target ECM proteins (e.g., rabbit anti-Collagen I, mouse anti-Fibronectin) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Counterstain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images using identical exposure settings for all samples. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to determine the relative increase in protein expression compared to the vehicle control.[18]
Conclusion
This compound is a well-defined matrikine-mimetic peptide that functions by directly stimulating dermal fibroblasts to increase the synthesis of six essential components of the extracellular matrix and dermal-epidermal junction.[8][19] Its mechanism, supported by significant quantitative increases in collagen, fibronectin, and hyaluronic acid in vitro, provides a strong basis for its use in cosmetic and dermatological applications aimed at remodeling and strengthening the skin's structural integrity.[14] The provided experimental frameworks offer a robust approach for further research and the development of next-generation skin-rejuvenating therapeutics.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. skindeva.com [skindeva.com]
- 3. cityskinclinic.com [cityskinclinic.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. experchem.com [experchem.com]
- 6. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 7. ulprospector.com [ulprospector.com]
- 8. lesielle.com [lesielle.com]
- 9. Matrixyl™ synthe’6™ | Cosmetic Ingredients Guide [ci.guide]
- 10. article.sciencepg.com [article.sciencepg.com]
- 11. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 12. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
- 13. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. encodeproject.org [encodeproject.org]
- 16. fibroblast.org [fibroblast.org]
- 17. Human primary fibroblast culture [protocols.io]
- 18. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
A Technical Guide to Palmitoyl Tripeptide-38: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Tripeptide-38, a synthetic lipopeptide, has emerged as a significant molecule in dermatological research and cosmetic science for its notable anti-aging properties. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological mechanism of action of Palmitoyl Tripeptide-38. It details the peptide's ability to stimulate the synthesis of key extracellular matrix (ECM) components, leading to a reduction in the appearance of fine lines and wrinkles. This document summarizes quantitative data from various studies, provides detailed experimental protocols for its synthesis and in-vitro efficacy evaluation, and visualizes its signaling pathway and experimental workflows through diagrams.
Discovery and Background
This compound, commercially known as Matrixyl® synthe'6®, is a matrikine-mimetic peptide.[1][2] Matrikines are small, biologically active peptides derived from the proteolytic cleavage of extracellular matrix proteins.[3] These fragments act as cellular messengers, capable of regulating cell activities such as proliferation, migration, and matrix synthesis.[4] this compound is derived from the tripeptide Lysyl-Methionyl(O2)-Lysine (KMO2K), which is a fragment of collagen VI and laminins.[5][6]
The development of this compound was driven by the understanding that the degradation of the ECM during aging could be counteracted by signaling peptides that stimulate its reconstruction. The addition of a palmitoyl group, a 16-carbon fatty acid, to the tripeptide enhances its lipophilicity, thereby improving its penetration through the stratum corneum to reach the dermal fibroblasts where it exerts its effects.[4][7]
Chemical Synthesis
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Solid-Phase Synthesis of this compound
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Met(O2)-OH
-
Fmoc-Lys(Boc)-OH
-
Palmitic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling: The Fmoc-Lys(Boc)-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound lysine (B10760008) by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling (Methionine): Fmoc-Met(O2)-OH is activated with DIC and HOBt in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored using a ninhydrin (B49086) test. The resin is then washed.
-
Fmoc Deprotection: The Fmoc group from the newly added methionine is removed using 20% piperidine in DMF as described in step 2.
-
Amino Acid Coupling (Lysine): Fmoc-Lys(Boc)-OH is activated and coupled to the resin as described in step 3.
-
Fmoc Deprotection: The final Fmoc group is removed from the N-terminal lysine using 20% piperidine in DMF.
-
Palmitoylation: Palmitic acid is activated with DIC and HOBt in DMF and coupled to the N-terminus of the peptide chain. The reaction is monitored for completion.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc) are removed by treating the resin with a TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.[8]
-
Characterization: The purity and identity of the final this compound are confirmed by analytical HPLC and mass spectrometry.[6]
Mechanism of Action and Signaling Pathway
This compound functions as a signal peptide, mimicking natural matrikines to stimulate the synthesis of essential ECM components.[4] It primarily targets dermal fibroblasts, the main producers of the skin's structural proteins.
Upon penetrating the epidermis and reaching the dermis, this compound is believed to interact with specific receptors on the fibroblast cell surface. This interaction triggers intracellular signaling cascades that ultimately lead to the upregulation of genes responsible for the synthesis of key ECM proteins.[4] While the exact receptor is not definitively identified in the provided search results, the downstream effects strongly suggest an influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of collagen and fibronectin synthesis.[1][7]
The proposed signaling pathway involves the activation of Smad proteins, which then translocate to the nucleus and act as transcription factors for pro-collagen and other ECM protein genes.
In-Vitro Efficacy Studies
The biological activity of this compound is primarily assessed through in-vitro studies using human dermal fibroblasts. These studies quantify the peptide's ability to stimulate the synthesis of key ECM components.
Experimental Protocol: In-Vitro Evaluation of this compound on Human Dermal Fibroblasts
Objective: To determine the effect of this compound on the synthesis of Collagen I and Hyaluronic Acid by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Sirius Red Collagen Detection Kit
-
Hyaluronic Acid ELISA Kit
-
96-well and 24-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: HDFs are cultured in DMEM with 10% FBS at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates for collagen analysis and 96-well plates for hyaluronic acid analysis and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control.
-
Incubation: Cells are incubated with the peptide for 48-72 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected for hyaluronic acid analysis. The cell layer is processed for collagen analysis.
-
Collagen Synthesis Assay (Sirius Red Staining):
-
The cell layer is washed with PBS and fixed.
-
Sirius Red staining solution is added and incubated for 1 hour.
-
Unbound dye is washed away.
-
The bound dye is eluted, and the absorbance is measured at 540 nm.
-
A collagen standard curve is used for quantification.[9]
-
-
Hyaluronic Acid Synthesis Assay (ELISA):
-
The collected supernatant is analyzed using a Hyaluronic Acid ELISA kit according to the manufacturer's instructions.
-
The absorbance is measured, and the concentration is determined using a standard curve.
-
-
Data Analysis: The results are expressed as a percentage increase in collagen and hyaluronic acid synthesis compared to the vehicle control.
Quantitative Data Summary
Several studies have demonstrated the efficacy of this compound in stimulating ECM protein synthesis and reducing the signs of aging. The following tables summarize the key quantitative findings from in-vitro and in-vivo studies.
Table 1: In-Vitro Stimulation of Extracellular Matrix Components
| ECM Component | Concentration of this compound | % Increase in Synthesis (vs. Control) | Reference |
| Collagen I | 2% (in cream) | +105% | [10] |
| Collagen III | 2% (in cream) | +104% | [10] |
| Collagen IV | 2% (in cream) | +42% | [10] |
| Fibronectin | 2% (in cream) | +59% | [10] |
| Hyaluronic Acid | 2% (in cream) | +174% | [10] |
| Laminin 5 | 2% (in cream) | +75% | [10] |
Table 2: In-Vivo Anti-Wrinkle Efficacy
| Study Parameter | Treatment | Duration | % Reduction | Reference |
| Main Wrinkle Volume (Forehead) | 2% this compound Cream | 2 months | 31% | [10] |
| Cutaneous Roughness (Forehead) | 2% this compound Cream | 2 months | 28% | [10] |
| Main Wrinkle Depth (Forehead) | 2% this compound Cream | 2 months | 16.3% | [10] |
| Wrinkle Appearance (Self-assessment) | Serum with this compound | 1 month | 100% of volunteers reported improvement | [11] |
| Skin Roughness | Serum with this compound | Not specified | 8-9% | [1] |
Conclusion
This compound is a well-characterized, synthetic lipopeptide with proven efficacy in stimulating the synthesis of key components of the dermal-epidermal junction and the dermal matrix. Its mechanism of action, mimicking natural matrikines to engage cellular repair mechanisms, makes it a potent ingredient in anti-aging skincare. The provided protocols for its synthesis and in-vitro evaluation offer a framework for further research and development in the field of cosmetic science and dermatology. The quantitative data from various studies consistently support its role in improving skin structure and reducing the visible signs of aging. Further research to elucidate the specific receptor interactions and the full spectrum of its downstream signaling effects will continue to enhance our understanding and application of this innovative peptide.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 3. Matrix Biology special issue on “Fibroblasts: The arbiters of tissue remodeling” Mini-review: “Extracellular matrix-derived peptides in tissue remodeling and fibrosis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 5. Quantitative continuous assay for hyaluronan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experchem.com [experchem.com]
- 7. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoyl Tripeptide-38: A Technical Guide to its Stimulatory Effects on Collagen I, III, and IV Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tripeptide-38, commercially known as Matrixyl® synthe'6®, is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties. This matrikine-mimetic peptide is derived from the tripeptide KMK (Lysyl-Methionyl-Lysine) which is naturally found in collagen VI and laminins. Its mechanism of action lies in its ability to stimulate the synthesis of key components of the extracellular matrix (ECM), thereby promoting skin repair and regeneration. This technical guide provides an in-depth analysis of the stimulatory effects of this compound on the synthesis of collagen I, III, and IV, crucial proteins for maintaining the skin's structural integrity and youthful appearance.
Mechanism of Action: A Matrikine-Mimetic Approach
This compound functions as a signal peptide, mimicking the natural matrikines that are released during wound healing and tissue remodeling. These signaling molecules interact with specific receptors on the surface of fibroblasts, the primary cells responsible for collagen production. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the upregulation of genes encoding for various ECM proteins. By stimulating these natural repair processes, this compound effectively boosts the production of essential collagens, leading to a strengthened and more resilient dermal matrix.
Quantitative Analysis of Collagen Synthesis
In vitro studies utilizing human dermal fibroblasts have demonstrated the significant impact of this compound on the synthesis of collagen I, III, and IV. The following table summarizes the quantitative data from these studies.
| Extracellular Matrix Component | Percentage Increase in Synthesis |
| Collagen I | +105% |
| Collagen III | +104% |
| Collagen IV | +42% |
Data sourced from in vitro studies on human fibroblasts treated with 2% this compound.
Experimental Protocols
The following section outlines a detailed methodology for an in vitro experiment designed to quantify the stimulation of collagen synthesis by this compound, based on established immunolabeling techniques.
Objective:
To quantify the increase in collagen I, III, and IV protein expression in human dermal fibroblasts following treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (2% solution)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibodies:
-
Rabbit anti-human Collagen I polyclonal antibody
-
Rabbit anti-human Collagen III polyclonal antibody
-
Rabbit anti-human Collagen IV polyclonal antibody
-
-
Secondary Antibody: Fluorescently labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Sterile glass coverslips or chamber slides
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture HDFs on sterile glass coverslips or in chamber slides in fibroblast growth medium until they reach 70-80% confluency.
-
Treat the fibroblasts with a 2% solution of this compound in fresh culture medium. A vehicle control (medium without the peptide) should be run in parallel.
-
Incubate the cells for 5 days, with the treatment medium being replaced every 48 hours.
-
-
Immunofluorescence Staining:
-
After the treatment period, gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the
-
The Role of Palmitoyl Tripeptide-38 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tripeptide-38 is a synthetic matrikine-mimetic peptide that has demonstrated significant efficacy in the remodeling of the extracellular matrix (ECM).[1][2] Derived from the KMK tripeptide naturally found in collagen VI and laminin, this lipopeptide stimulates the synthesis of multiple key components of the ECM and the dermal-epidermal junction (DEJ).[3] This technical guide provides an in-depth analysis of the mechanism of action of Palmitoyl tripeptide-38, supported by quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and a visual representation of its signaling pathway. The comprehensive data presented herein supports its application in therapeutic and cosmeceutical formulations aimed at skin repair and anti-aging.
Introduction
The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity is crucial for tissue homeostasis, and its degradation is a hallmark of aging and various pathologies. This compound, commercially known as Matrixyl® synthe'6™, is a signal peptide designed to stimulate the skin's natural repair processes.[2][4] By mimicking endogenous matrikines, it signals to fibroblasts and keratinocytes to upregulate the synthesis of essential ECM proteins, thereby leading to a reduction in wrinkles and an improvement in skin texture and firmness.[1][5][6]
Mechanism of Action
This compound exerts its effects by binding to specific, yet to be fully elucidated, cell surface receptors on fibroblasts.[1] This interaction initiates an intracellular signaling cascade that leads to the increased expression of key ECM and DEJ components.[1][7] A crucial element in this pathway is the stimulation of Heat Shock Protein 47 (HSP47), a molecular chaperone specific to collagen.[8][9] The upregulation of HSP47 facilitates the correct folding and assembly of procollagen (B1174764) molecules in the endoplasmic reticulum, a critical step in the synthesis of functional collagen.[9][10] Recent studies suggest that HSP47 can activate the IRE1α/XBP1-s pathway, leading to the nuclear translocation of β-catenin and subsequent transactivation of collagen genes, such as COL1A1 and COL1A2.[2][6]
Signaling Pathway
Quantitative Data on ECM Component Stimulation
The efficacy of this compound in stimulating the synthesis of key ECM components has been quantified in several in vitro studies. The tables below summarize these findings.
Table 1: In Vitro Stimulation of ECM Components in Human Fibroblasts and Keratinocytes.
| ECM Component | Percentage Increase | Cell Type | Study Conditions |
| Collagen I | +105% | Human Fibroblasts | 2% this compound, twice daily for 5 days |
| Collagen III | +104% | Human Fibroblasts | 2% this compound, twice daily for 5 days |
| Collagen IV | +42% | Human Keratinocytes | 2% this compound, twice daily for 5 days |
| Fibronectin | +59% | Human Fibroblasts | 2% this compound, twice daily for 5 days |
| Hyaluronic Acid | +174% | Human Keratinocytes | 2% this compound, twice daily for 5 days |
| Laminin-5 | +75% | Human Keratinocytes | 2% this compound, twice daily for 5 days |
| HSP47 | +123% | Human Fibroblasts | 2% this compound, twice daily for 5 days |
Data sourced from a study on human fibroblasts and keratinocytes.[8]
Table 2: In Vitro Stimulation of ECM Components in Isolated Human Dermal Fibroblasts.
| ECM Component | Percentage Increase | Study Conditions |
| Collagen I | +187% | 6 ppm this compound |
| Collagen III | +97% | 6 ppm this compound |
| Fibronectin | +109% | 6 ppm this compound |
| Hyaluronic Acid | +55% | 6 ppm this compound |
Data sourced from a study on isolated human dermal fibroblasts.[3]
Table 3: In Vivo Anti-Wrinkle Effects after 2 Months of Treatment.
| Parameter | Location | Percentage Reduction |
| Main Wrinkle Volume | Forehead | 31% |
| Cutaneous Roughness | Forehead | 28% |
| Maximum Wrinkle Depth | Forehead | 16.3% |
| Surface Occupied by Deep Wrinkles | Crow's Feet | 28.5% |
| Main Wrinkle Volume | Crow's Feet | 21% |
| Mean Wrinkle Depth | Crow's Feet | 15% |
Data from a clinical study on 25 female volunteers applying a 2% this compound cream twice daily.[8]
Experimental Protocols
In Vitro Cell Culture and Treatment
Objective: To assess the effect of this compound on the synthesis of ECM proteins by human dermal fibroblasts and keratinocytes.
Methodology:
-
Cell Culture: Human dermal fibroblasts and normal human epidermal keratinocytes are cultured in their respective recommended media (e.g., DMEM for fibroblasts, KSFM for keratinocytes) at 37°C in a humidified atmosphere with 5% CO2.[4][11]
-
Treatment: Once cells reach a desired confluency (typically 70-80%), the culture medium is replaced with a medium containing this compound at the desired concentration (e.g., 2%).[8] A vehicle control (medium without the peptide) is run in parallel. The cells are incubated for a specified period (e.g., 5 days), with the medium and treatment being refreshed as required.[8]
Quantification of ECM Proteins
Objective: To visualize and semi-quantify the expression of collagen and fibronectin.
Methodology:
-
Fixation: Cells cultured on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.[10]
-
Permeabilization: Cells are permeabilized with a solution of 0.1-1% Triton X-100 in PBS for 10-20 minutes to allow antibody access to intracellular antigens.[10]
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for the target proteins (e.g., anti-collagen I, anti-fibronectin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[10]
-
Visualization: The coverslips are mounted on microscope slides with an antifade mounting medium, and the fluorescence is visualized using a fluorescence microscope. Image analysis software can be used for semi-quantitative analysis of fluorescence intensity.
Objective: To measure the amount of hyaluronic acid secreted into the cell culture medium.
Methodology:
-
Sample Preparation: Cell culture supernatants are collected and centrifuged to remove cellular debris.[12]
-
Quantification Assay: Hyaluronic acid concentration can be determined using various methods, including:
-
ELISA-based assays: Commercially available kits that utilize a hyaluronic acid binding protein.
-
Carbazole method: A colorimetric assay based on the reaction of uronic acid with carbazole.[13]
-
HPLC-SEC (Size-Exclusion Chromatography): This method allows for the simultaneous determination of concentration and molecular weight distribution of hyaluronic acid.[14] The supernatant is filtered and injected into an HPLC system equipped with a size-exclusion column and a refractive index detector.[14]
-
In Vivo Clinical Assessment of Anti-Wrinkle Efficacy
Objective: To evaluate the effect of a topical formulation containing this compound on skin wrinkles.
Methodology:
-
Study Design: A double-blind, placebo-controlled study is conducted on a cohort of volunteers (e.g., 25 females with visible wrinkles).[8]
-
Treatment: Participants apply a cream containing a specified concentration of this compound (e.g., 2%) to one side of the face and a placebo cream to the other side, twice daily for a set period (e.g., 2 months).[8]
-
Wrinkle Assessment: Wrinkle depth and volume are measured at baseline and at the end of the study using non-invasive techniques such as:
-
Fringe Projection Profilometry: A structured light pattern is projected onto the skin, and the deformation of the pattern is captured by a camera to reconstruct a 3D model of the skin surface.[5][15] This allows for the precise measurement of wrinkle parameters.
-
Silicone Replica Analysis: Silicone replicas of the skin surface are taken and analyzed using image analysis software to quantify wrinkle depth and length.[16]
-
Conclusion
This compound is a well-documented, potent stimulator of extracellular matrix remodeling. Its matrikine-mimetic activity leads to the significant upregulation of key structural and functional proteins within the skin, including multiple types of collagen, fibronectin, hyaluronic acid, and laminin-5. The presented quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy in improving skin structure and reducing the visible signs of aging. The detailed experimental methodologies and the elucidated signaling pathway offer a solid foundation for further research and development of advanced dermatological and therapeutic products.
References
- 1. delval.edu [delval.edu]
- 2. HSP47 Increases the Expression of Type I Collagen in Fibroblasts through IRE1α Activation, XBP1 Splicing, and Nuclear Translocation of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Influence of extracellular matrix proteins on human keratinocyte attachment, proliferation and transfer to a dermal wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. HSP47 Increases the Expression of Type I Collagen in Fibroblasts through IRE1α Activation, XBP1 Splicing, and Nuclear Translocation of β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 8. Extracellular matrix proteins of human epidermal keratinocytes and feeder 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. ptglab.com [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Palmitoyl Tripeptide-38: A Technical Guide to its Role in Hyaluronic Acid and Fibronectin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its remarkable anti-aging properties. As a matrikine-mimetic peptide, it signals to skin cells to ramp up the production of essential components of the extracellular matrix (ECM), effectively helping to rebuild the skin from within. This technical guide provides an in-depth analysis of the effects of this compound on the synthesis of two key ECM components: hyaluronic acid and fibronectin.
Mechanism of Action
This compound functions as a signaling molecule, mimicking the natural matrikines that are released during wound healing and tissue remodeling.[1] It is understood to bind to specific receptors on the surface of fibroblasts, the primary cells responsible for synthesizing the ECM.[1] This interaction triggers intracellular signaling cascades that ultimately lead to the upregulation of gene expression for various ECM proteins.[1]
While the precise signaling pathways activated by this compound are still under investigation, the available evidence points towards the involvement of the Transforming Growth Factor-β (TGF-β) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The TGF-β pathway is a well-established regulator of ECM production, and studies on similar palmitoylated peptides have demonstrated its activation. The p38 MAPK pathway is also known to play a crucial role in fibroblast differentiation and the synthesis of ECM components in response to various stimuli.
Quantitative Effects on Hyaluronic Acid and Fibronectin Production
In-vitro studies have demonstrated the significant impact of this compound on the production of hyaluronic acid and fibronectin by human skin cells. The most cited data comes from studies conducted by Sederma, the manufacturer of the commercially available this compound product, Matrixyl® synthe'6®.
| Component | Cell Types | Treatment | Duration | Result |
| Hyaluronic Acid | Human Fibroblasts & Keratinocytes | 2% this compound | 5 days | +174% |
| Fibronectin | Human Fibroblasts & Keratinocytes | 2% this compound | 5 days | +59% |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to ascertain the effects of this compound on hyaluronic acid and fibronectin production.
In-Vitro Cell Culture and Treatment
-
Cell Culture: Primary human dermal fibroblasts (HDFs) and normal human epidermal keratinocytes (NHEKs) are cultured in their respective specialized growth media. For example, fibroblasts are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, while keratinocytes are cultured in a serum-free keratinocyte growth medium. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, cells are seeded into multi-well plates (e.g., 6-well or 24-well plates) at a predetermined density to achieve approximately 80% confluency at the time of treatment.
-
Treatment: The growth medium is replaced with a low-serum or serum-free medium containing this compound at the desired concentration (e.g., 2%). A vehicle control (the solvent used to dissolve the peptide) is run in parallel. The cells are then incubated for a specified period, typically ranging from 24 to 120 hours.
Quantification of Hyaluronic Acid
The amount of hyaluronic acid secreted into the cell culture supernatant is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.
-
ELISA Procedure: A competitive ELISA kit is used. In this assay, a plate is pre-coated with hyaluronic acid binding protein (HABP). The collected supernatants and a series of hyaluronic acid standards of known concentrations are added to the wells, along with a biotinylated HABP. The free hyaluronic acid in the samples and standards competes with the plate-coated hyaluronic acid for binding to the biotinylated HABP.
-
Detection: A streptavidin-peroxidase conjugate is added, which binds to the biotinylated HABP. A substrate solution is then added, and the resulting colorimetric reaction is stopped. The absorbance is read using a microplate reader.
-
Analysis: The concentration of hyaluronic acid in the samples is determined by comparing their absorbance to the standard curve.
Quantification of Fibronectin
Fibronectin production can be assessed both qualitatively and quantitatively using immunolabeling techniques followed by microscopy or by Western blotting.
-
Immunofluorescence Staining:
-
Fixation and Permeabilization: After treatment, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies to enter the cells.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal goat serum.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes fibronectin.
-
Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is added.
-
Visualization: The cells are visualized using a fluorescence microscope. The intensity of the fluorescence provides a qualitative measure of fibronectin expression. For quantitative analysis, the fluorescence intensity can be measured using image analysis software.
-
-
Western Blotting:
-
Cell Lysis: The treated cells are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against fibronectin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity, which corresponds to the amount of fibronectin, is quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
References
Palmitoyl Tripeptide-38: A Technical Guide to its Molecular Landscape and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties. This document provides an in-depth technical overview of its molecular structure, chemical properties, and mechanism of action. It details the experimental evidence supporting its efficacy in stimulating the synthesis of key extracellular matrix components, leading to a reduction in wrinkles and an improvement in overall skin structure. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and cosmetic potential of this matrikine-mimetic peptide.
Molecular Structure and Chemical Properties
Palmitoyl Tripeptide-38 is a synthetically produced lipopeptide. The peptide component is a tripeptide with the sequence Lysyl-Methionyl(O2)-Lysine (Lys-Met(O2)-Lys). This tripeptide is a fragment derived from collagen VI and laminin, specifically the KMK tripeptide.[1][2][3] The "Met(O2)" indicates that the methionine residue is oxidized to a sulfone. A palmitoyl group, a 16-carbon fatty acid, is attached to the N-terminus of the tripeptide, which enhances its lipophilicity and facilitates skin penetration.[2]
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the precise construction of the peptide sequence and the subsequent attachment of the palmitoyl group.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | This compound | [4] |
| Synonyms | Matrixyl® synthe'6®, Volulip™, Pal-KMO2K | [1][5] |
| CAS Number | 1447824-23-8 | [3] |
| Molecular Formula | C33H65N5O7S | [6][7] |
| Molecular Weight | 675.96 g/mol | [6][7] |
| Appearance | White to off-white powder | [2][3] |
| Solubility | Soluble in glycols | [3][8] |
| Stability | Stable in a pH range of 3.0 to 6.0 | [2] |
| Storage | 2 - 8 °C, protected from light | [3] |
Mechanism of Action: A Matrikine-Mimetic Effect
This compound functions as a matrikine-mimetic, meaning it mimics the action of naturally occurring peptide fragments (matrikines) that are generated during the degradation of extracellular matrix (ECM) proteins.[9] These matrikines act as signaling molecules that regulate cell activity, particularly in wound repair and tissue remodeling.[9]
Upon penetrating the skin, this compound is believed to bind to specific receptors on the surface of fibroblasts, the primary cells responsible for synthesizing ECM components.[1] This binding triggers intracellular signaling cascades that lead to the increased gene expression and synthesis of key structural proteins and glycosaminoglycans.[1]
The primary mechanism of action involves the stimulation of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ):[10][11]
-
Collagen I, III, and IV: These are crucial for the skin's tensile strength, elasticity, and the structural integrity of the DEJ.[9]
-
Fibronectin: A glycoprotein (B1211001) that plays a vital role in cell adhesion and wound healing.[1]
-
Hyaluronic Acid: A major glycosaminoglycan responsible for skin hydration and volume.[1]
-
Laminin-5: A key protein for anchoring the epidermis to the dermis.[10]
By replenishing these essential components of the ECM, this compound helps to rebuild and strengthen the skin's structural framework from within, leading to a visible reduction in the appearance of fine lines and wrinkles.[3]
Signaling Pathway for ECM Synthesis
Caption: Signaling pathway of this compound leading to enhanced ECM synthesis.
Efficacy Data: In Vitro and In Vivo Studies
The efficacy of this compound has been demonstrated in numerous in vitro and in vivo studies.
In Vitro Studies
In vitro studies on human dermal fibroblasts and keratinocytes have shown that this compound significantly stimulates the synthesis of key ECM components.
Table 2: In Vitro Efficacy of this compound (2% solution)
| ECM Component | Percentage Increase in Synthesis | Reference(s) |
| Collagen I | +105% | [10] |
| Collagen III | +104% | [10] |
| Collagen IV | +42% | [10] |
| Fibronectin | +59% | [10] |
| Hyaluronic Acid | +174% | [10] |
| Laminin-5 | +75% | [10] |
| HSP 47 | +123% | [10] |
In Vivo Studies
Clinical studies on human volunteers have confirmed the anti-wrinkle and skin-smoothing effects of topical formulations containing this compound.
Table 3: In Vivo Efficacy of this compound
| Study Parameter | Formulation | Duration | Results | Reference(s) |
| Wrinkle Volume (Forehead) | 2% this compound cream | 2 months | -31% | [10] |
| Main Wrinkle Depth (Forehead) | 2% this compound cream | 2 months | -16.3% | [10] |
| Cutaneous Roughness | 2% this compound cream | 2 months | -28% | [10] |
| Wrinkle Volume and Depth (Crow's Feet) | 1% this compound cream | 12 weeks | Significant reduction (p<0.05) | [2] |
| Skin Moisture | 1% this compound cream | 12 weeks | Significant increase (p<0.05) | [2] |
| Transepidermal Water Loss (TEWL) | 1% this compound cream | 12 weeks | -22% (p<0.05) | [2] |
| Skin Elasticity | 1% this compound cream | 12 weeks | Significant increase (p<0.05) | [2] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of this compound.
In Vitro Analysis of ECM Synthesis in Human Fibroblasts
This protocol outlines a method for quantifying the effect of this compound on the synthesis of ECM proteins by human dermal fibroblasts using immunolabeling.
Experimental Workflow:
Caption: Workflow for in vitro analysis of ECM synthesis.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells are seeded in chamber slides and, upon reaching confluence, the medium is replaced with a serum-free medium containing a 2% solution of this compound or a vehicle control. The cells are incubated for 5 days.[10]
-
Fixation and Permeabilization: After treatment, the cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunolabeling: The cells are blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. They are then incubated with primary antibodies specific for Collagen I, Collagen III, Collagen IV, Fibronectin, and Laminin-5 overnight at 4°C. After washing, the cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Imaging: The slides are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence microscope.
-
Quantification: The fluorescence intensity of the target proteins is quantified using image analysis software and normalized to the cell number (DAPI staining).
In Vivo Clinical Assessment of Anti-Wrinkle Efficacy
This protocol describes a clinical study to evaluate the anti-wrinkle efficacy of a topical cream containing this compound on human volunteers.
Methodology:
-
Subject Recruitment: A cohort of 25-30 female volunteers aged 35-60 with visible signs of facial aging (e.g., forehead wrinkles, crow's feet) is recruited.[10]
-
Product Application: Subjects are provided with a cream containing 2% this compound and a placebo cream. They are instructed to apply the assigned cream to the entire face twice daily (morning and evening) for a period of 2 months.[10]
-
Efficacy Assessment: Wrinkle parameters are assessed at baseline and after 2 months of product use.
-
Fringe Projection (FOITS): This non-invasive technique is used to create a 3D model of the skin surface, allowing for the precise measurement of wrinkle volume, depth, and skin roughness.[10]
-
Instrumental Measurements: Devices such as the Visioface®, Tewameter®, and Cutometer® can be used to objectively measure wrinkle depth and volume, transepidermal water loss (TEWL), and skin elasticity, respectively.[2]
-
-
Data Analysis: The changes in wrinkle parameters from baseline to the end of the study are statistically analyzed to determine the significance of the treatment effect compared to the placebo.
Conclusion
This compound is a well-characterized lipopeptide with a clear mechanism of action and compelling scientific evidence supporting its efficacy as an anti-aging ingredient. Its ability to stimulate the synthesis of multiple key components of the extracellular matrix and the dermal-epidermal junction makes it a valuable active for formulations aimed at reducing the appearance of wrinkles and improving overall skin health. The data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the potential of this compound in dermatological and cosmetic applications.
References
- 1. scribd.com [scribd.com]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. avenalab.com [avenalab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Promotion of hyaluronic acid production (in vitro) - The Central Research Institute of Jellice Co., Ltd. [tripeptide.net]
- 8. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 9. experchem.com [experchem.com]
- 10. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 11. benchchem.com [benchchem.com]
Palmitoyl Tripeptide-38: A Matrikine-Like Signaling Peptide for Extracellular Matrix Renewal
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties.[1][2] Structurally, it is a tripeptide with the sequence Lysine-Methionine(O2)-Lysine, to which a palmitoyl group is attached to enhance skin penetration and bioavailability.[2][3] Functionally, Palmitoyl Tripeptide-38 acts as a matrikine-like signaling peptide, mimicking fragments of extracellular matrix (ECM) proteins to stimulate the synthesis of key dermal and epidermal components.[2][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Matrikine-Mimetic Approach
This compound's mechanism of action is rooted in the concept of "matrikines," which are peptides derived from the proteolysis of ECM macromolecules that can regulate cell activities.[5] These fragments are believed to act as messengers, signaling to fibroblasts to initiate wound repair and tissue remodeling processes. This compound mimics these natural matrikines, binding to specific receptors on the surface of fibroblasts and triggering a cascade of intracellular events that lead to the increased synthesis of essential ECM components.[6] While the exact receptor for this compound is not definitively identified, its downstream effects strongly suggest an interaction with signaling pathways that regulate ECM production, such as the Transforming Growth Factor-β (TGF-β) pathway.[7][8]
The primary outcome of this signaling cascade is the enhanced production of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ):
-
Collagen I, III, and IV: These are the most abundant collagens in the skin, providing structural integrity, firmness, and elasticity.[1]
-
Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion, migration, and the organization of the ECM.[1]
-
Hyaluronic Acid: A glycosaminoglycan that is essential for skin hydration and volume.[1]
-
Laminin-5: A key protein in the basement membrane that anchors the epidermis to the dermis.[1]
By stimulating the synthesis of these vital components, this compound helps to rebuild and strengthen the skin's structural framework from within, leading to a reduction in the appearance of fine lines and wrinkles.[1][2]
Signaling Pathway
The proposed signaling pathway for this compound involves its interaction with a putative matrikine receptor on the fibroblast cell membrane. This binding event is hypothesized to activate the TGF-β signaling pathway, a central regulator of ECM homeostasis.[7][9] The activated receptor complex then initiates a downstream cascade involving the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus.[7][9] In the nucleus, this Smad complex acts as a transcription factor, upregulating the expression of genes encoding for the six key ECM proteins.
Quantitative Efficacy Data
The efficacy of this compound in stimulating the synthesis of ECM components has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| ECM Component | Cell Type | Peptide Concentration | Incubation Time | % Increase in Synthesis (vs. Control) | Citation(s) |
| Collagen I | Human Dermal Fibroblasts | 2% | 5 days | +105% | [1] |
| Collagen III | Human Dermal Fibroblasts | 2% | 5 days | +104% | [1] |
| Collagen IV | Human Dermal Fibroblasts | 2% | 5 days | +42% | [1] |
| Fibronectin | Human Dermal Fibroblasts | 2% | 5 days | +59% | [1] |
| Hyaluronic Acid | Human Dermal Fibroblasts | 2% | 5 days | +174% | [1] |
| Laminin-5 | Human Keratinocytes | 2% | 5 days | +75% | [1] |
Table 2: Clinical (In Vivo) Efficacy of this compound
| Study Parameter | Number of Subjects | Age Range | Product Concentration | Duration | Key Findings | Citation(s) |
| Wrinkle Volume and Depth (Forehead) | 25 | 42-70 | 2% | 2 months | -31% reduction in main wrinkle volume; -16.3% reduction in main wrinkle depth | [1] |
| Skin Roughness (Crow's Feet) | 25 | 42-70 | 2% | 2 months | -28.5% reduction in cutaneous roughness | [1] |
| Skin Hydration and Elasticity | 32 | N/A | Not specified (in a blend) | 28 days | +13% increase in skin hydration; +10% increase in skin elasticity | [6] |
| Skin Roughness (Ra and Rz) | 30 | 30-50 | 1% (in a blend) | 12 weeks | Significant reduction in wrinkle volume and depth | [4] |
| Overall Skin Appearance | 37 | 35-60 | Not specified (in a blend) | 12 weeks | Statistically significant improvement in fine lines, wrinkles, and skin tone evenness | [10] |
Experimental Protocols
The following section details the methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Fibroblast Stimulation Assay
This protocol outlines the general procedure for treating human dermal fibroblasts with this compound and subsequently quantifying the synthesis of ECM components.
1. Cell Culture:
-
Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Seeding:
-
Seed HDFs into 6-well or 12-well plates at a density that allows for sub-confluency at the end of the experiment.
3. Treatment:
-
Once the cells have adhered (typically after 24 hours), replace the medium with fresh medium containing this compound at the desired concentration (e.g., 2%).
-
Include a vehicle control (medium without the peptide).
4. Incubation:
-
Incubate the cells for a specified period, typically ranging from 48 hours to 5 days.
5. Sample Collection:
-
After incubation, collect the cell culture supernatant for the analysis of secreted proteins (e.g., Collagen I, III, Fibronectin, Hyaluronic Acid).
-
Lyse the cells to collect the cell lysate for the analysis of cell-associated proteins and gene expression.
6. Quantification of ECM Components:
-
Collagen I, III, and IV:
- ELISA: Use commercially available ELISA kits specific for each collagen type to quantify their concentration in the cell culture supernatant.
- Western Blot: Separate proteins from the cell lysate by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against each collagen type.
- Quantitative PCR (qPCR): Isolate RNA from the cell lysate, reverse transcribe to cDNA, and perform qPCR using primers specific for COL1A1, COL3A1, and COL4A1 genes to assess gene expression levels.
-
Fibronectin:
- ELISA: Utilize a fibronectin-specific ELISA kit to measure its concentration in the cell culture supernatant.
-
Hyaluronic Acid:
- ELISA-like assays: Use commercially available kits that employ a hyaluronic acid binding protein (HABP) to quantify HA levels in the supernatant.
-
Laminin-5:
- ELISA: Employ a laminin-5 specific sandwich ELISA to measure its concentration in the culture medium of human keratinocytes (as laminin-5 is primarily produced by these cells).
In Vitro Reconstructed Human Skin Model Protocol
This protocol describes the use of a 3D reconstructed human skin model to assess the effects of topically applied this compound.
1. Model Preparation:
-
Use commercially available full-thickness human skin models (e.g., EpiDermFT™) or reconstruct them in-house. These models typically consist of a dermal layer with fibroblasts and an epidermal layer with keratinocytes.
2. Topical Application:
-
Topically apply a formulation containing this compound to the surface of the skin model.
-
Use a placebo formulation as a control.
3. Incubation:
-
Incubate the treated skin models for a specified duration, for instance, 48 to 72 hours.
4. Tissue Processing and Analysis:
-
Histology and Immunohistochemistry: Fix the tissue, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for morphological assessment. Perform immunohistochemistry using specific antibodies to visualize the expression and localization of collagen I, III, IV, fibronectin, and laminin-5.
-
Gene Expression Analysis: Isolate total RNA from the skin models and perform qPCR to quantify the expression of genes encoding the target ECM proteins.
Conclusion
This compound is a well-characterized matrikine-like signaling peptide with robust in vitro and in vivo data supporting its efficacy in stimulating the synthesis of key extracellular matrix components. Its ability to target multiple aspects of skin structure and hydration makes it a valuable active ingredient in the development of advanced anti-aging formulations. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel matrikine-mimetic peptides. Further research into its specific receptor interactions and the full extent of its downstream signaling pathways will continue to elucidate its role in skin rejuvenation.
References
- 1. scribd.com [scribd.com]
- 2. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 3. linkpeptide.com [linkpeptide.com]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Matrix Biology special issue on “Fibroblasts: The arbiters of tissue remodeling” Mini-review: “Extracellular matrix-derived peptides in tissue remodeling and fibrosis” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 7. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 8. Frontiers | Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances [frontiersin.org]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Palmitoyl Tripeptide-38 with Putative Cell Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tripeptide-38, a matrikine-mimetic peptide, has garnered significant attention in dermatology and cosmetology for its ability to stimulate the synthesis of extracellular matrix (ECM) components, thereby reducing the appearance of wrinkles and improving skin firmness.[1][2] This synthetic peptide, derived from a fragment of collagen VI and laminin, is known to activate fibroblasts and promote the production of collagen I, III, IV, fibronectin, hyaluronic acid, and laminin-5.[3][4] While its efficacy is clinically documented, the precise molecular interactions with cell surface receptors that initiate these regenerative signaling cascades remain largely unelucidated. This technical guide outlines a hypothetical framework for conducting in silico docking studies to investigate the binding of Palmitoyl tripeptide-38 to putative cell surface receptors on fibroblasts. By leveraging computational methodologies, researchers can predict binding affinities, identify key interacting residues, and formulate hypotheses about the downstream signaling pathways involved. This guide provides detailed hypothetical protocols, data presentation formats, and visualizations to serve as a comprehensive resource for initiating such computational studies.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic lipopeptide designed to mimic the action of matrikines, which are small peptides derived from the proteolysis of extracellular matrix proteins that regulate cell activity.[1] The addition of a palmitoyl group enhances its lipophilicity, facilitating penetration into the skin.[2] Upon reaching the dermal fibroblasts, it is believed to bind to specific cell surface receptors, triggering intracellular signaling pathways that upregulate the gene expression of key ECM proteins.[3] While the precise receptors have not been definitively identified, the downstream effects suggest the involvement of pathways such as the Transforming Growth Factor-β (TGF-β) and Wnt signaling cascades, which are crucial for fibroblast activation and ECM synthesis.[5][6][7][8]
In silico docking studies offer a powerful, cost-effective, and rapid approach to screen potential receptor candidates and to understand the molecular basis of the ligand-receptor interaction. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.
Hypothetical In Silico Docking Study: this compound
Due to the absence of published in silico docking studies specifically for this compound, this guide presents a hypothetical study to serve as a model for future research.
Selection of Putative Receptors
Based on the known biological activities of this compound and the signaling pathways implicated in ECM production, the following receptors are proposed as primary candidates for this hypothetical docking study:
-
Transforming Growth Factor-β Receptor I (TGF-βRI) and II (TGF-βRII): The TGF-β pathway is a major regulator of collagen and fibronectin synthesis in fibroblasts.
-
Integrins (e.g., α5β1): These receptors mediate cell-matrix interactions and are known to bind to ECM proteins like fibronectin, playing a role in cell signaling and ECM remodeling.
-
Fibroblast Growth Factor Receptors (FGFRs): FGFs are potent mitogens for fibroblasts and are involved in wound healing and tissue repair.
Experimental Protocols
A detailed methodology for a hypothetical in silico docking study is presented below. This protocol is a composite of standard practices in computational drug design and peptide docking.
2.2.1. Ligand Preparation
-
3D Structure Generation: The three-dimensional structure of this compound (Pal-Lys-Met(O2)-Lys) will be generated using molecular modeling software such as Avogadro or ChemDraw. The peptide backbone and side chains will be built, and the palmitoyl group will be attached to the N-terminus of the lysine (B10760008) residue.
-
Energy Minimization: The initial 3D structure will be subjected to energy minimization using a molecular mechanics force field (e.g., AMBER or CHARMM) to obtain a stable, low-energy conformation. This step is crucial for removing any steric clashes or unfavorable geometries.
-
Charge Assignment: Appropriate partial charges will be assigned to each atom of the ligand, which is essential for calculating electrostatic interactions during the docking process.
2.2.2. Receptor Preparation
-
Structure Retrieval: The 3D crystallographic structures of the extracellular domains of the selected human receptors (TGF-βRI/II, Integrin α5β1, FGFR) will be retrieved from the Protein Data Bank (PDB).
-
Protein Refinement: The retrieved protein structures will be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms will be added, and any missing residues or loops will be modeled using homology modeling tools if necessary.
-
Binding Site Identification: The potential binding pocket on the receptor surface will be identified. This can be based on the location of the natural ligand in co-crystallized structures or through the use of binding site prediction algorithms.
2.2.3. Molecular Docking
-
Docking Software: A well-validated molecular docking program such as AutoDock Vina, GOLD, or Glide will be used to perform the docking simulations.
-
Grid Box Generation: A grid box will be defined around the identified binding site of the receptor to specify the search space for the ligand.
-
Docking Simulation: The prepared this compound ligand will be docked into the binding site of each prepared receptor. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Pose Selection: The top-ranked docking poses for each ligand-receptor complex will be selected based on their docking scores and visual inspection of the interactions.
2.2.4. Post-Docking Analysis
-
Binding Affinity Estimation: The docking scores will be used as an initial estimate of the binding affinity. More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed for more accurate binding free energy calculations.
-
Interaction Analysis: The interactions between this compound and the receptor in the best-ranked poses will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex, an MD simulation can be performed. This will provide insights into the dynamic behavior of the ligand-receptor complex over time.
Data Presentation
The quantitative data generated from this hypothetical study would be summarized in the following tables for clear comparison.
Table 1: Hypothetical Docking Scores and Binding Energies
| Receptor Target | Docking Score (kcal/mol) | Estimated Binding Free Energy (ΔG, kcal/mol) |
| TGF-β Receptor I | -8.5 | -45.2 |
| TGF-β Receptor II | -7.9 | -40.8 |
| Integrin α5β1 | -9.2 | -52.1 |
| FGFR1 | -7.1 | -35.5 |
Table 2: Hypothetical Key Interacting Residues in the Best Docking Pose
| Receptor Target | This compound Residue | Receptor Residue | Interaction Type |
| Integrin α5β1 | Lysine-1 | Aspartic Acid-152 | Hydrogen Bond |
| Methionine(O2)-2 | Leucine-218 | Hydrophobic | |
| Lysine-3 | Glutamic Acid-221 | Salt Bridge | |
| Palmitoyl Chain | Phenylalanine-189 | Hydrophobic | |
| TGF-β Receptor I | Lysine-1 | Glutamic Acid-75 | Hydrogen Bond |
| Methionine(O2)-2 | Valine-98 | Hydrophobic |
Visualization of Pathways and Workflows
Diagram 1: Hypothetical Experimental Workflow
A schematic of the in silico docking workflow.
Diagram 2: TGF-β Signaling Pathway
Overview of the canonical TGF-β/SMAD signaling pathway.
Diagram 3: Canonical Wnt Signaling Pathway
The canonical Wnt/β-catenin signaling pathway.
Conclusion
While experimental validation is indispensable, in silico docking studies provide a crucial first step in deciphering the molecular mechanisms of action for cosmetic and therapeutic peptides like this compound. The hypothetical framework presented in this guide offers a comprehensive roadmap for researchers to investigate the interactions of this peptide with key fibroblast receptors. By identifying the most probable receptor targets and elucidating the specific binding interactions, these computational studies can accelerate the development of more potent and targeted anti-aging therapies, and deepen our understanding of skin biology. The provided protocols, data structures, and visualizations are intended to serve as a valuable resource for initiating and guiding such research endeavors.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. lesielle.com [lesielle.com]
- 3. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 4. scribd.com [scribd.com]
- 5. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
Gene Expression Revolution in Skin's Extracellular Matrix: A Technical Guide to Palmitoyl Tripeptide-38
For Immediate Release
A Deep Dive into the Cellular Mechanisms of a Powerful Anti-Aging Peptide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the gene expression changes in skin cells treated with Palmitoyl (B13399708) tripeptide-38. This matrikine-mimetic peptide, also known under the trade name Matrixyl® synthe'6®, has been shown to significantly stimulate the synthesis of key components of the extracellular matrix (ECM), offering a powerful tool in the development of advanced skincare and dermatological treatments.
Introduction
Palmitoyl tripeptide-38 is a synthetic peptide derived from the tripeptide KMK which is naturally found in collagen VI and laminin (B1169045).[1] Its lipophilic nature, conferred by the palmitoyl group, enhances its penetration into the skin, allowing it to effectively signal to dermal fibroblasts.[2] This guide will explore the molecular mechanisms of this compound, focusing on its impact on the gene expression of crucial extracellular matrix proteins.
Mechanism of Action: Rebuilding the Skin's Scaffolding
This compound acts as a signaling molecule, mimicking the natural process of tissue repair.[1] It stimulates fibroblasts to increase the synthesis of essential macromolecules that provide structural integrity and elasticity to the skin.[3][4] The primary signaling pathway implicated in the action of similar pro-collagen peptides is the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.[3]
Signaling Pathway
The proposed mechanism involves the binding of this compound to cell surface receptors on fibroblasts, initiating an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins.[1][3]
Caption: Proposed signaling pathway of this compound in fibroblasts.
Quantitative Gene Expression Analysis
In-vitro studies on human dermal fibroblasts have demonstrated a significant upregulation in the synthesis of several key extracellular matrix components following treatment with a 2% solution of this compound. The tables below summarize the observed increases in protein synthesis and the corresponding gene expression data for Hyaluronan Synthase 1 (HAS1).
Table 1: Stimulation of Extracellular Matrix Protein Synthesis
| Extracellular Matrix Component | Percentage Increase in Synthesis |
| Collagen I | +105% |
| Collagen III | +104% |
| Collagen IV | +42% |
| Fibronectin | +59% |
| Hyaluronic Acid | +174% |
| Laminin 5 | +75% |
Data sourced from a study conducted by Sederma, the manufacturer of Matrixyl® synthe'6®.[1]
Table 2: Gene Expression of Hyaluronan Synthase 1 (HAS1)
| Treatment | Fold Change in mRNA Expression |
| Matrixyl® synthe'6™ | +127.2% |
Data sourced from a patent application detailing the effects of a cosmetic composition containing this compound.[5]
Detailed Experimental Protocols
The following protocols provide a standardized methodology for investigating the effects of this compound on gene expression in human dermal fibroblasts.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Fibroblasts are seeded in 6-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a fresh medium containing this compound at a final concentration of 2%. A vehicle control (the solvent for the peptide) is run in parallel.
-
Incubation: Cells are incubated with the treatment for 48 hours.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the cultured fibroblasts using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) according to the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Primers for target genes (e.g., COL1A1, COL3A1, COL4A1, FN1, HAS1, LAMA5) and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software (e.g., Primer3).
-
qPCR Reaction: The qPCR reaction is performed in a 20 µL volume containing cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: The reaction is carried out in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Caption: Experimental workflow for gene expression analysis.
Conclusion
The data presented in this technical guide underscore the significant impact of this compound on the gene expression of key extracellular matrix components in skin cells. The upregulation of collagens, fibronectin, hyaluronic acid, and laminin 5 at the genetic level provides a strong molecular basis for the observed anti-aging effects of this peptide. The detailed protocols provided herein offer a framework for further research into the precise mechanisms of action and for the development of next-generation dermatological products.
References
The Genesis of a Matrikine Mimic: A Technical Deep Dive into Palmitoyl Tripeptide-38
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Tripeptide-38, a synthetic lipopeptide, has emerged as a significant molecule in the field of dermatology and cosmetology for its potent anti-aging and wound healing properties.[1] This technical guide delves into the origins of this peptide, tracing its lineage to fragments of crucial extracellular matrix (ECM) proteins, collagen VI and laminin (B1169045).[2][3][4] It further elucidates the mechanism of action, detailing its role as a matrikine-mimetic that stimulates the synthesis of key dermal and epidermal constituents. This document provides a comprehensive overview of the quantitative data from pivotal in-vitro and in-vivo studies, outlines the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.
Introduction: From Natural Fragments to Synthetic Efficacy
Palmitoyl Tripeptide-38 is a synthetically produced peptide, commercially known as Matrixyl® synthe'6®.[1][5][6] Its design is rooted in the structure of the tripeptide Lysine-Methionine(Oxidized)-Lysine (KMK), a sequence naturally found within the alpha 1 chain of collagen VI and the gamma 2 chain of laminin-5.[1][2][7] These proteins are integral components of the dermal-epidermal junction (DEJ), providing structural integrity and mediating cell-matrix interactions. The KMK tripeptide is considered a "matrikine," a peptide fragment derived from the degradation of extracellular matrix proteins that can, in turn, regulate cell activity, particularly in processes of tissue repair and remodeling.[5]
The synthetic analogue, this compound, was engineered to mimic this natural signaling process with enhanced stability and skin penetration.[1] The addition of a palmitoyl group, a 16-carbon fatty acid, increases the lipophilicity of the peptide, facilitating its delivery through the stratum corneum to the target cells within the epidermis and dermis.[1][8] The core tripeptide sequence, Pal-Lys-Met(O2)-Lys-OH, is synthesized using solid-phase peptide synthesis (SPPS), a technique that allows for the precise construction of the amino acid sequence and the attachment of the palmitoyl moiety.[1]
Mechanism of Action: A Matrikine-Mimetic Cascade
This compound exerts its biological effects by acting as a signal peptide, binding to specific cell surface receptors on fibroblasts and keratinocytes.[1][7] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the upregulation of gene expression for several key extracellular matrix proteins.[1] This matrikine-like effect is central to its efficacy in skin rejuvenation and repair. The primary mechanism involves the stimulation of synthesis of six major constituents of the skin matrix and the dermal-epidermal junction.[2][9][10]
The key molecules stimulated by this compound include:
-
Collagen I, III, and IV: These are the most abundant collagens in the skin, providing tensile strength, elasticity, and structural support to the dermis and the DEJ.[5][9]
-
Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion, migration, and wound healing.[9][11]
-
Hyaluronic Acid: A glycosaminoglycan essential for skin hydration, nutrient transport, and maintaining the viscoelasticity of the ECM.[9][11]
-
Laminin-5: A critical protein for anchoring the epidermis to the dermis at the DEJ.[5][9]
By replenishing these essential components of the skin's matrix, this compound helps to rebuild and strengthen the dermal framework from within, leading to a reduction in the appearance of fine lines and wrinkles.[1][10]
Quantitative Efficacy Data
The performance of this compound has been substantiated through a series of in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.
In-Vitro Stimulation of Extracellular Matrix Components
| Macromolecule | Cell Type | Treatment Concentration | Duration | % Increase in Synthesis (vs. Control) |
| Collagen I | Human Fibroblasts | 2% this compound | 5 days | +105%[9] |
| Collagen III | Human Fibroblasts | 2% this compound | 5 days | +104%[9] |
| Collagen IV | Human Keratinocytes | 2% this compound | 5 days | +42%[9] |
| Fibronectin | Human Fibroblasts | 2% this compound | 5 days | +59%[9] |
| Hyaluronic Acid | Human Keratinocytes | 2% this compound | 5 days | +174%[9] |
| Laminin-5 | Human Keratinocytes | 2% this compound | 5 days | +75%[9] |
| HSP47* | Human Fibroblasts | 2% this compound | 5 days | +123%[9] |
*HSP47 is a collagen-specific molecular chaperone essential for the proper folding and secretion of procollagen.
In-Vivo Anti-Wrinkle and Skin Improvement Effects
| Study Parameter | Treatment Group | Duration | Measurement Technique | % Improvement (vs. Placebo/Baseline) |
| Main Wrinkle Volume (Forehead) | 2% this compound Cream | 2 months | Fringe Projection | 31% reduction[9] |
| Main Wrinkle Depth (Forehead) | 2% this compound Cream | 2 months | Fringe Projection | 16.3% mean decrease[9] |
| Cutaneous Roughness (Forehead) | 2% this compound Cream | 2 months | Fringe Projection | 28% reduction[9] |
| Skin Roughness Parameters | Serum with this compound | Not Specified | Not Specified | 8-9% reduction[5] |
| Skin Redness | Serum with this compound | Not Specified | Photographic Analysis | 9% decrease[5] |
| Skin Tone Homogeneity | Serum with this compound | Not Specified | Photographic Analysis | 8% increase[5] |
Experimental Protocols
In-Vitro Analysis of Matrix Protein Synthesis
Objective: To quantify the effect of this compound on the synthesis of key extracellular matrix proteins by human skin cells.
Methodology:
-
Cell Culture: Human dermal fibroblasts and human epidermal keratinocytes are cultured separately in appropriate growth media until they reach a confluent state.
-
Treatment: The cultured cells are then treated with a formulation containing 2% this compound or a control vehicle (placebo) for a period of 5 days. The treatment is applied twice daily to the cell culture medium.
-
Immunolabelling: Following the treatment period, the synthesis of specific matrix proteins (Collagen I, III, IV, Fibronectin, Hyaluronic Acid, and Laminin-5) is assessed using immunolabelling techniques.
-
The cells are fixed and permeabilized.
-
Primary antibodies specific to each target protein are added and allowed to bind.
-
Fluorescently-labeled secondary antibodies are then introduced to bind to the primary antibodies.
-
-
Quantification: The intensity of the fluorescence is measured using a suitable imaging system and software. The increase in protein synthesis in the treated cells is calculated relative to the control group.
In-Vivo Clinical Assessment of Anti-Wrinkle Efficacy
Objective: To evaluate the anti-wrinkle and skin smoothing effects of a topical formulation containing this compound on human volunteers.
Methodology:
-
Subject Recruitment: A cohort of female volunteers (e.g., 25 participants) with visible forehead and crow's feet wrinkles is recruited for the study.[9]
-
Treatment Protocol: The subjects are instructed to apply a cream containing 2% this compound to their face twice daily for a duration of 2 months. A placebo cream is used as a control.
-
Wrinkle Assessment: The primary endpoint is the change in wrinkle volume and depth. This is measured at baseline and after the 2-month treatment period using a non-invasive, 3D skin imaging technique such as fringe projection (also known as FOITS - Fast Optical In-vivo Topometry of Human Skin). This technique projects a pattern of light onto the skin surface and captures the distortion of the pattern caused by the skin's topography, allowing for precise measurement of wrinkle dimensions.
-
Data Analysis: The captured 3D images are analyzed using specialized software to quantify the changes in main wrinkle volume, depth, and overall skin roughness. The results from the active treatment group are compared to the placebo group to determine the statistical significance of the observed effects.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound
Caption: Signaling cascade of this compound.
Experimental Workflow for In-Vivo Efficacy Testing
Caption: In-vivo anti-wrinkle efficacy testing workflow.
Conclusion
This compound stands as a testament to the power of biomimicry in cosmetic science. By emulating the natural signaling of collagen VI and laminin fragments, this synthetic peptide provides a targeted and effective means of stimulating the skin's own regenerative capabilities. The robust body of in-vitro and in-vivo data underscores its ability to significantly increase the synthesis of crucial extracellular matrix components, leading to demonstrable improvements in skin structure and a reduction in the visible signs of aging. For researchers and developers in the field, this compound represents a key asset in the formulation of advanced skincare products with clinically proven efficacy.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. specialchem.com [specialchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 7. avenalab.com [avenalab.com]
- 8. Peptidi: this compound [avenalab.com]
- 9. scribd.com [scribd.com]
- 10. This compound (Explained + Products) [incidecoder.com]
- 11. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
The Lipophilic Advantage: A Technical Guide to Palmitoyl Tripeptide-38 and its Penetration into the Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in dermatology and cosmetic science for its potent anti-aging properties. It is a matrikine-mimetic peptide, originating from the tripeptide KMK sequence naturally found in Collagen VI and laminins.[1][2][3] Its primary function is to stimulate the synthesis of essential extracellular matrix (ECM) components, thereby rebuilding the skin from within to reduce wrinkles and improve skin texture, particularly on the forehead and crow's feet.[1][2] The efficacy of this peptide is critically dependent on its ability to penetrate the stratum corneum, a feat achieved through its engineered lipophilic nature.
The core of Palmitoyl Tripeptide-38's design involves the attachment of a palmitoyl group, a 16-carbon saturated fatty acid, to the tripeptide backbone.[1] This chemical modification fundamentally increases the molecule's lipophilicity, transforming it from a likely impermeable peptide into an active ingredient that can effectively traverse the lipid-rich outer layer of the skin to reach its target cells in the epidermis and dermis, such as fibroblasts.[4] This guide provides a detailed examination of the physicochemical properties, mechanism of action, and experimental validation of this compound, with a focus on how its lipophilic character dictates its biological activity.
The Role of Lipophilicity in Skin Penetration
The chemical structure of this compound, specifically the sequence Pal-Lys-Met(O2)-Lys-OH, is pivotal to its function.[4][5] The peptide portion is inherently hydrophilic, while the covalently bonded palmitic acid chain provides a strongly hydrophobic (lipophilic) anchor.[4] This amphipathic characteristic is the key to overcoming the skin's formidable barrier, the stratum corneum.
The stratum corneum is often described by a "brick and mortar" model, where the "bricks" are corneocytes and the "mortar" is a continuous matrix of intercellular lipids (ceramides, cholesterol, and fatty acids). For a molecule to penetrate this barrier, it must effectively partition into and diffuse through this lipid mortar. The palmitoyl group of this compound facilitates this process, allowing the entire molecule to navigate the lipidic environment and reach the viable epidermis and dermis where it can exert its biological effects.[4]
Mechanism of Action: From Penetration to ECM Synthesis
Once this compound penetrates the skin, it acts as a signaling molecule. It binds to specific receptors on the surface of fibroblasts, triggering intracellular signaling cascades that ultimately lead to the increased synthesis of key ECM components.[1] This matrikine-like effect helps to restructure and repair the dermal matrix.[1][3] The peptide has been shown to stimulate the synthesis of at least six major constituents of the skin matrix and the dermal-epidermal junction (DEJ).[2][5][6][7]
Key Stimulated Components:
Furthermore, this compound helps to balance the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM components.[1] By promoting synthesis and modulating degradation, it maintains the structural integrity and resilience of the skin.[1][8]
Quantitative Data from Clinical and In-Vitro Studies
The efficacy of this compound has been substantiated by numerous studies. The data below is summarized from clinical and in-vitro trials.
Table 1: In-Vivo Clinical Efficacy of this compound
| Parameter Measured | Concentration & Duration | Results | Study Reference |
| Forehead Wrinkles | 2% Cream, twice daily for 2 months | -31% mean reduction in main wrinkle volume-28% reduction in cutaneous roughness-16.3% mean decrease in maximum wrinkle depth | [6] |
| Crow's Feet Wrinkles | 2% Cream, twice daily for 2 months | -28.5% decrease in surface occupied by deep wrinkles-21% decrease in major wrinkle volume-15% reduction in mean depth | [6] |
| Skin Roughness | Serum with 5 ppm, once daily for 56 days | -8% to -9% significant decrease in roughness parameters | [9][10] |
| Skin Tone & Redness | Serum with 5 ppm, once daily for 56 days | -9% decrease in redness+8% increase in skin tone homogeneity | [9][10] |
| Skin Hydration | Blend, daily for 28 days | +13% average increase | [11] |
| Skin Elasticity | Blend, daily for 28 days | +10% average increase | [11] |
| Transepidermal Water Loss (TEWL) | 1% Cream, twice daily for 12 weeks | -22% decrease | [12] |
Table 2: In-Vitro Effects of this compound
| Target | Observation | Study Reference |
| Extracellular Matrix Proteins | Stimulates the synthesis of Collagen I, III, IV, Fibronectin, Hyaluronic Acid, and Laminin-5. | [3][4][5][6][7] |
| Gene Expression | Enhances expression of genes involved in the skin's lipid barrier function. | [5] |
| Aquaporin Production | Promotes the production of aquaporins, essential for water retention. | [5] |
Experimental Protocols
A variety of sophisticated methods are employed to evaluate the skin penetration and efficacy of this compound.
In-Vitro Skin Permeation Testing
-
Methodology: The gold standard for in-vitro skin absorption studies is the Franz Diffusion Cell , as outlined in OECD Guideline 428.[13] This method uses ex vivo human or porcine skin mounted between a donor and receptor chamber. The test formulation containing this compound is applied to the epidermal side (donor chamber). The receptor fluid is periodically sampled and analyzed to quantify the amount of peptide that has penetrated the skin over time.
-
Analytical Quantification: Highly sensitive techniques such as High-Performance Liquid Chromatography (HPLC) , often coupled with Tandem Mass Spectrometry (LC-MS/MS) , are required to accurately quantify the low concentrations of the peptide in the receptor fluid and within skin layers.[14][15][16]
In-Vivo Efficacy Evaluation
-
Wrinkle and Roughness Analysis: Non-invasive 3D skin analysis is performed using techniques like fringe projection (e.g., DermaTOP) or optical profilometry .[11] These methods create high-resolution surface maps of the skin to precisely measure changes in wrinkle depth, volume, and overall roughness.[11]
-
Skin Hydration Measurement: A Corneometer is used to measure the capacitance of the skin surface, which correlates directly with the hydration level of the stratum corneum.[11]
-
Skin Elasticity Measurement: A Cutometer applies negative pressure to pull the skin into a probe and measures its ability to distend and return to its original state, providing data on firmness and elasticity (e.g., R2 and R7 parameters).[11]
Cellular and Molecular Assays
-
Mechanism of Action Studies: To confirm the biological pathways, in-vitro studies are conducted on human skin fibroblast cultures.
-
Gene Expression: Techniques like DNA microarrays or RNA-sequencing are used to analyze changes in the expression of genes related to ECM production and cell signaling after treatment with the peptide.[5][17]
-
Protein Synthesis: Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the amount of specific proteins (e.g., Collagen I) secreted by fibroblasts into the culture medium.[17]
-
Enzyme Inhibition: Assays for enzymes like collagenase or tyrosinase can be performed to measure the peptide's ability to inhibit their activity.[11]
-
Conclusion
The lipophilic nature of this compound, conferred by the addition of a palmitoyl fatty acid chain, is a cornerstone of its design and a critical factor for its clinical efficacy. This strategic modification allows the peptide to overcome the skin's primary barrier, the stratum corneum, and reach the fibroblasts within the dermis. Once delivered, it acts as a potent signaling molecule, stimulating the synthesis of multiple essential components of the extracellular matrix and dermal-epidermal junction. The result is a demonstrable and quantifiable improvement in skin structure, leading to a reduction in the appearance of fine lines and wrinkles. The comprehensive body of evidence from both in-vitro and in-vivo studies validates this compound as a highly effective and scientifically-backed active ingredient for anti-aging skincare formulations.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. experchem.com [experchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. avenalab.com [avenalab.com]
- 5. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 6. scribd.com [scribd.com]
- 7. lesielle.com [lesielle.com]
- 8. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
- 9. cipherskincare.com [cipherskincare.com]
- 10. A serum containing vitamins C & E and a matrix-repair tripeptide reduces facial signs of aging as evidenced by Primos® analysis and frequently repeated auto-perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 12. mattioli1885journals.com [mattioli1885journals.com]
- 13. xenometrix.ch [xenometrix.ch]
- 14. researchgate.net [researchgate.net]
- 15. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
Preliminary Investigation into the Anti-Inflammatory Properties of Palmitoyl Tripeptide-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl tripeptide-38, a synthetic lipopeptide also known as Matrixyl® synthe'6®, is a well-documented matrikine-mimetic that stimulates the synthesis of extracellular matrix components, leading to its prevalent use in anti-aging skincare formulations.[1][2][3] While its primary mechanism of action is associated with wrinkle reduction and skin firming, emerging evidence suggests a potential role in modulating inflammatory processes.[4][5][6] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's anti-inflammatory properties. It outlines detailed experimental protocols for the systematic investigation of its effects on key inflammatory mediators and signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound beyond its established cosmetic applications.
Introduction
This compound is a synthetic peptide with the sequence Pal-Lys-Met(O2)-Lys-OH, derived from a tripeptide naturally found in collagen VI and laminin (B1169045).[2] Its palmitoylation enhances skin penetration, allowing it to exert its biological effects in the deeper layers of the skin. The primary established function of this compound is the stimulation of six major constituents of the skin matrix and the dermal-epidermal junction: collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin 5.[1][2][3]
Chronic inflammation is a key driver in skin aging and various dermatological conditions. The modulation of inflammatory responses, therefore, represents a significant therapeutic target. While some peptides are known to possess anti-inflammatory properties, the specific effects of this compound in this regard are not well-elucidated.[4][5] Anecdotal evidence from clinical studies on multi-ingredient formulations points towards a reduction in skin redness, but the direct contribution of this compound remains to be quantified.[6] This guide proposes a structured approach to systematically evaluate the anti-inflammatory potential of this peptide.
Putative Anti-Inflammatory Mechanisms of Action
Based on the known mechanisms of other anti-inflammatory peptides and the central role of specific signaling pathways in inflammation, the following are proposed as potential targets for this compound's action.
Modulation of Pro-Inflammatory Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory cascade. It is hypothesized that this compound may suppress the production and release of these cytokines from immune cells like macrophages and keratinocytes upon inflammatory stimuli.
Inhibition of Key Inflammatory Enzymes
Enzymes like Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX) are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the activity of these enzymes.
Interference with Inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7][8] this compound could potentially interfere with the activation of these pathways, thereby downregulating the inflammatory cascade.
Below is a diagram illustrating the potential points of intervention for this compound within these key inflammatory signaling pathways.
Proposed Experimental Protocols for In Vitro Evaluation
To quantitatively assess the anti-inflammatory properties of this compound, a series of in vitro assays are proposed. These protocols are based on established methodologies for evaluating anti-inflammatory compounds.
General Cell Culture and Induction of Inflammation
-
Cell Lines:
-
Human monocytic cell line (THP-1) differentiated into macrophages.
-
Mouse macrophage cell line (RAW 264.7).
-
Human adult epidermal keratinocytes (NHEK).
-
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a widely used potent inducer of inflammation in macrophages. For keratinocytes, a combination of TNF-α and IFN-γ or UV irradiation can be used.
-
Treatment: Cells will be pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
The general workflow for these experiments is outlined in the diagram below.
Measurement of Pro-Inflammatory Cytokines
-
Objective: To quantify the effect of this compound on the production of TNF-α, IL-6, and IL-1β.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere.
-
Pre-treat cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
A positive control (e.g., dexamethasone) should be included.
-
COX-2 and Lipoxygenase Inhibition Assays
-
Objective: To determine if this compound can inhibit the activity of COX-2 and lipoxygenase.
-
Method: Commercially available colorimetric or fluorometric activity assay kits.
-
Protocol (General):
-
Prepare cell lysates from LPS-stimulated macrophages treated with or without this compound.
-
Use a commercial COX-2 activity assay kit to measure the peroxidase activity of COX-2.
-
Use a commercial lipoxygenase activity assay kit, which measures the conversion of a substrate to a fluorescent product.
-
Follow the specific instructions provided with the kits for sample preparation and measurement.
-
Analysis of NF-κB and p38 MAPK Signaling Pathways
-
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and p38 MAPK pathways.
-
Method: Western Blot.
-
Protocol:
-
Treat cells with this compound followed by a shorter duration of LPS stimulation (e.g., 15-60 minutes) to capture the phosphorylation events.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for comparative analysis. The following tables are templates for data presentation.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | - | |||
| LPS (100 ng/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 50 | |||
| Dexamethasone (Positive Control) + LPS | 10 |
Data to be presented as mean ± standard deviation.
Table 2: Effect of this compound on Inflammatory Enzyme Activity
| Treatment | Concentration (µM) | COX-2 Activity (% of LPS Control) | Lipoxygenase Activity (% of LPS Control) |
| Control (Unstimulated) | - | ||
| LPS (100 ng/mL) | - | 100 | 100 |
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 | ||
| Celecoxib (COX-2 Inhibitor) + LPS | 10 | N/A | |
| Zileuton (LOX Inhibitor) + LPS | 10 | N/A |
Data to be presented as mean ± standard deviation.
Table 3: Effect of this compound on NF-κB and p38 MAPK Activation
| Treatment | Concentration (µM) | p-p65 / Total p65 Ratio | p-p38 / Total p38 Ratio |
| Control (Unstimulated) | - | ||
| LPS (100 ng/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 | ||
| Pathway-Specific Inhibitor + LPS | 10 |
Data to be presented as relative densitometry units, normalized to the LPS control.
Conclusion and Future Directions
While this compound has a well-established role in promoting the synthesis of the extracellular matrix, its anti-inflammatory properties remain a promising but underexplored area. The experimental framework proposed in this guide provides a systematic approach to characterizing the potential of this peptide to modulate key inflammatory pathways and mediators. Successful execution of these studies would not only provide a deeper understanding of the biological activities of this compound but could also pave the way for its development as a therapeutic agent for inflammatory skin conditions. Future research should also consider in vivo studies using animal models of skin inflammation to validate the in vitro findings and assess the clinical relevance of its anti-inflammatory effects.
References
- 1. scribd.com [scribd.com]
- 2. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 5. preprints.org [preprints.org]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Palmitoyl Tripeptide-38: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tripeptide-38, a synthetic lipopeptide composed of palmitic acid and the tripeptide Lysyl-Valyl-Lysine (KVK), is a prominent matrikine-mimetic compound utilized in advanced skincare formulations for its anti-aging properties. It functions by stimulating the synthesis of key extracellular matrix (ECM) components, thereby improving skin texture and reducing the appearance of wrinkles.[1][2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Palmitoyl tripeptide-38, utilizing Fmoc/tBu chemistry, on-resin palmitoylation, and subsequent purification and characterization.
Introduction
This compound is designed to mimic fragments of extracellular matrix proteins, known as matrikines, which are generated during tissue injury and remodeling.[3] These signaling peptides interact with specific receptors on fibroblasts, triggering intracellular cascades that upregulate the production of essential dermal constituents.[2][4] Specifically, this compound has been shown to stimulate the synthesis of collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin (B1169045) 5.[1][5] This replenishment of the ECM leads to a visible reduction in wrinkle depth and an improvement in overall skin firmness and elasticity. The covalent attachment of palmitic acid enhances the peptide's lipophilicity, facilitating its penetration through the stratum corneum to reach the dermal fibroblasts where it exerts its biological activity.[6]
Solid-phase peptide synthesis (SPPS) is the method of choice for the production of this compound, offering high efficiency and the ability to readily purify the final product. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for the temporary protection of the N-terminal α-amino group of the amino acids, while acid-labile tert-butyl (tBu) based groups are used for side-chain protection.
Signaling Pathway of this compound
This compound, as a matrikine-mimetic, is believed to exert its effects by binding to cell-surface receptors on fibroblasts, which may include receptors involved in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][7][8] This interaction initiates a downstream signaling cascade that ultimately leads to the increased transcription of genes encoding for ECM proteins.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (0.5-0.8 mmol/g) | e.g., Novabiochem | Synthesis Grade |
| Fmoc-L-Lys(Boc)-OH | e.g., CEM Corp. | Synthesis Grade |
| Fmoc-L-Val-OH | e.g., CEM Corp. | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |
| Oxyma Pure | Sigma-Aldrich | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Piperidine (B6355638) | Sigma-Aldrich | ACS Grade |
| Palmitic Acid | Sigma-Aldrich | ≥99% |
| HBTU | Sigma-Aldrich | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |
| Diethyl Ether | Fisher Scientific | ACS Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
Solid-Phase Peptide Synthesis Workflow
Detailed Synthesis Protocol (0.1 mmol scale)
-
Resin Preparation:
-
Swell 200 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in DMF in a peptide synthesis vessel for 1 hour.
-
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.), and DIC (0.4 mmol, 4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Peptide Chain Assembly:
-
1st Coupling: Perform the coupling cycle with Fmoc-L-Lys(Boc)-OH.
-
2nd Deprotection: Perform the Fmoc deprotection step.
-
2nd Coupling: Perform the coupling cycle with Fmoc-L-Val-OH.
-
3rd Deprotection: Perform the Fmoc deprotection step.
-
3rd Coupling: Perform the coupling cycle with Fmoc-L-Lys(Boc)-OH.
-
Final Deprotection: Perform the Fmoc deprotection step to expose the N-terminal amine of the tripeptide.
-
-
N-terminal Palmitoylation:
-
In a separate vial, dissolve Palmitic Acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
-
Add the palmitoylation solution to the resin-bound tripeptide.
-
Agitate for 4 hours at room temperature.
-
Confirm complete acylation with a negative Kaiser test (clear beads).
-
Wash the resin with DMF (5x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum for at least 2 hours.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
-
RP-HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of DMSO and dilute with 50% ACN/water.
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A shallow gradient is recommended due to the hydrophobicity of the palmitoyl group. A suggested gradient is 40-90% B over 40 minutes.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).
-
Confirm the identity of the peptide by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Presentation
| Parameter | Value |
| Peptide Sequence | Palmitoyl-Lys-Val-Lys-NH2 |
| Molecular Formula | C38H75N5O5 |
| Theoretical Molecular Weight | 682.04 g/mol |
| Expected Mass (ESI-MS) [M+H]+ | 683.05 m/z |
| Purity (Post-HPLC) | >95% |
| Appearance | White to off-white lyophilized powder |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound. By following the outlined Fmoc-SPPS strategy with on-resin palmitoylation, researchers can reliably produce this bioactive lipopeptide. The subsequent purification and characterization steps are crucial for obtaining a high-purity product suitable for in-vitro and formulation studies in the fields of cosmetic science and drug development. The provided workflow and signaling pathway diagram offer a clear framework for understanding both the synthesis and the biological context of this compound.
References
- 1. delval.edu [delval.edu]
- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 3. MMP generated Matrikines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and Classification of Bioactive Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 8. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
Experimental Protocol for Topical Application of Palmitoyl Tripeptide-38 on Human Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Palmitoyl (B13399708) tripeptide-38, a synthetic matrikine-mimetic peptide, is a well-documented active ingredient in cosmetic and dermatological formulations, primarily recognized for its anti-aging properties. It is known to stimulate the synthesis of key components of the extracellular matrix (ECM), leading to a reduction in the appearance of fine lines and wrinkles.[1][2] This document provides a detailed experimental protocol for the topical application of Palmitoyl tripeptide-38 on human skin explants to evaluate its efficacy in stimulating the production of essential skin matrix molecules.
Mechanism of Action
This compound is a signal peptide that mimics fragments of the extracellular matrix, specifically from collagen VI and laminin.[3] By binding to receptors on fibroblasts, it stimulates the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ): collagen I, III, IV, fibronectin, hyaluronic acid, and laminin-5.[4] This targeted action helps to rebuild the skin's structural integrity from within, leading to a smoother and more youthful appearance. The palmitoyl group attached to the peptide enhances its lipophilicity, facilitating its penetration through the stratum corneum.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on in-vitro studies of this compound.
| Extracellular Matrix Component | Expected Increase in Synthesis (%) |
| Collagen I | ~105% |
| Collagen III | ~104% |
| Collagen IV | ~42% |
| Fibronectin | ~59% |
| Hyaluronic Acid | ~174% |
| Laminin-5 | ~75% |
Data compiled from in-vitro studies on human fibroblasts and skin explants with a 2% this compound cream applied twice daily for five days.
Experimental Protocols
Human Skin Explant Preparation and Culture
This protocol outlines the procedure for preparing and culturing human skin explants for in-vitro testing.
Materials:
-
Fresh human skin tissue (e.g., from abdominoplasty or mammoplasty)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B
-
Sterile phosphate-buffered saline (PBS)
-
Sterile biopsy punch (8 mm)
-
Sterile scalpel and forceps
-
Sterile 6-well culture plates
-
Sterile cell culture inserts (e.g., Millicell®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Obtain fresh human skin tissue in a sterile container with transport medium.
-
In a sterile laminar flow hood, wash the skin tissue three times with sterile PBS.
-
Remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.
-
Using an 8 mm sterile biopsy punch, create full-thickness skin explants.
-
Place a cell culture insert into each well of a 6-well plate.
-
Add 1 mL of supplemented DMEM to the bottom of each well, ensuring the medium does not touch the bottom of the insert membrane.
-
Carefully place one skin explant onto each cell culture insert, with the dermal side in contact with the membrane.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
Topical Application of this compound
This protocol describes the application of this compound to the cultured skin explants.
Materials:
-
This compound solution (e.g., 2% in a suitable vehicle like a cream base or hydroalcoholic gel)
-
Vehicle control (cream base or hydroalcoholic gel without the peptide)
-
Sterile applicators (e.g., cotton swabs or micropipette)
-
Cultured skin explants from Protocol 1
Procedure:
-
After an initial 24-hour stabilization period in culture, begin the topical application.
-
Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation or the vehicle control to the epidermal surface of the skin explants.
-
Gently spread the formulation evenly over the surface using a sterile applicator.
-
Apply the treatment once or twice daily for the desired experimental duration (e.g., 5-7 days).
-
At the end of the treatment period, harvest the skin explants and the culture medium for further analysis.
Immunohistochemistry for Collagen I and III
This protocol details the staining of skin explant sections to visualize changes in collagen deposition.
Materials:
-
Harvested skin explants
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., rabbit anti-human Collagen I, rabbit anti-human Collagen III)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Fix the skin explants in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol and clear in xylene.
-
Embed the tissue in paraffin wax and section into 5 µm thick slices using a microtome.
-
Mount the sections on microscope slides and deparaffinize with xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with the primary antibody against Collagen I or Collagen III overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the streptavidin-HRP conjugate for 30 minutes.
-
Develop the color with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Observe the slides under a microscope and quantify the staining intensity using image analysis software.
ELISA for Hyaluronic Acid
This protocol describes the quantification of hyaluronic acid in the skin explant culture medium.
Materials:
-
Culture medium collected from treated and control skin explants
-
Microplate reader
Procedure:
-
Centrifuge the collected culture medium to remove any cellular debris.
-
Follow the manufacturer's instructions provided with the Hyaluronic Acid ELISA kit.[5][6]
-
Typically, the procedure involves adding standards and samples to a microplate pre-coated with a hyaluronic acid binding protein.
-
A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of hyaluronic acid in the samples based on the standard curve.
Gene Expression Analysis by qPCR
This protocol outlines the analysis of gene expression for key extracellular matrix proteins.
Materials:
-
Harvested skin explants
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., COL1A1, COL3A1, COL4A1, FN1, HAS2, LAMA5) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the skin explants and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the control samples, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in fibroblasts.
References
Revolutionizing Skin Science: Application Notes for Measuring Palmitoyl Tripeptide-38 Efficacy with Cutometer and Corneometer
[City, State] – [Date] – In the ever-evolving landscape of cosmetic science and dermatology, the demand for robust, evidence-based claims for anti-aging ingredients is paramount. Palmitoyl (B13399708) tripeptide-38, a matrikine-mimetic peptide, has garnered significant attention for its purported ability to rebuild the skin matrix and reduce the appearance of wrinkles.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing the Cutometer® and Corneometer® instruments to substantiate the efficacy of Palmitoyl tripeptide-38 in improving skin elasticity and hydration.
Understanding the Mechanism of Action
This compound is a synthetic peptide that mimics fragments of extracellular matrix (ECM) proteins.[4] Its primary mechanism involves stimulating the synthesis of key components of the skin matrix and the dermal-epidermal junction (DEJ).[2][5] By activating fibroblasts, it boosts the production of collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin-5.[2][3][5][6] This action helps to redensify the dermis, improve skin firmness, and smooth out wrinkles from within.[1][2] Furthermore, it has been shown to enhance the skin's barrier function and water retention capabilities.[6][7]
Caption: Signaling pathway of this compound.
Quantitative Efficacy Data
Several clinical studies have demonstrated the significant effects of formulations containing this compound on skin biomechanical properties. The following tables summarize key quantitative findings from these studies.
Table 1: Improvement in Skin Elasticity (Cutometer® Measurements)
| Study Reference | Formulation | Duration | Parameter | Mean Improvement (%) |
| West, B., et al. (2021)[8][9] | Face serum with this compound, Bakuchiol, and Hyaluronic Acid | 30 days | R2 (Gross Elasticity) | 15% |
| West, B., et al. (2021)[8][9] | Face serum with this compound, Bakuchiol, and Hyaluronic Acid | 30 days | R7 (Elastic Recovery) | 13% |
| Unnamed Study[8] | Blend with this compound | 28 days | Skin Elasticity | 10% |
| Mattioli, F., et al.[10] | Cream with this compound and herbal extracts | 12 weeks | R2 (Gross Elasticity) | Significant Increase (p<0.05) |
| Mattioli, F., et al.[10] | Cream with this compound and herbal extracts | 12 weeks | R5 (Net Elasticity) | Significant Increase (p<0.05) |
Table 2: Improvement in Skin Hydration (Corneometer® Measurements)
| Study Reference | Formulation | Duration | Mean Improvement (%) |
| West, B., et al. (2021)[8][9] | Face serum with this compound, Bakuchiol, and Hyaluronic Acid | 30 days | 23.82% |
| Unnamed Study[8] | Blend with this compound | 28 days | 13% |
| Mattioli, F., et al.[10] | Cream with this compound and herbal extracts | 12 weeks | Significant Increase (p<0.05) |
Experimental Protocols
To ensure accurate and reproducible results, the following detailed protocols for the use of the Cutometer® and Corneometer® are provided.
Subject Recruitment and Acclimatization
-
Inclusion Criteria: Healthy female or male volunteers, typically aged 35-65, with visible signs of facial aging (e.g., fine lines, wrinkles, loss of firmness). Participants should have dry to normal skin types.
-
Exclusion Criteria: Individuals with known skin diseases, allergies to cosmetic ingredients, recent dermatological procedures, or those currently using other anti-aging treatments.
-
Acclimatization: Prior to any measurements, subjects must acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% humidity) for at least 15-20 minutes.[11] This stabilizes the skin and ensures baseline measurements are consistent.
Experimental Workflow
Caption: General experimental workflow for clinical efficacy testing.
Protocol for Cutometer® Measurements
The Cutometer® measures the viscoelastic properties of the skin by applying a negative pressure to draw the skin into the probe's aperture and then releasing it.[12][13][14]
-
Instrument: Cutometer® dual MPA 580 (Courage + Khazaka electronic GmbH) or similar.
-
Measurement Area: A defined area on the face, typically the crow's feet region or the cheek, free of hair and blemishes. The same area should be used for all subsequent measurements.
-
Probe Selection: A 2 mm probe is standard for facial measurements.
-
Measurement Mode: Mode 1 (time-strain mode) is commonly used.[13]
-
Procedure:
-
Clean the designated skin area gently.
-
Place the probe perpendicular to the skin surface with light, consistent pressure.
-
Activate the suction. A typical cycle involves a 2-second suction phase followed by a 2-second relaxation phase.[13]
-
Perform three consecutive measurements at the same site. The software will average these readings to provide a reliable value.
-
-
Key Parameters:
-
R0 (Uf): Maximum deformation, indicating skin firmness. A decrease in R0 suggests improved firmness.[14][15]
-
R2 (Ua/Uf): Gross elasticity, representing the overall elastic behavior of the skin. An increase in R2 indicates improved elasticity.[8][13][14]
-
R5 (Ur/Ue): Net elasticity, reflecting the skin's ability to return to its original state after deformation. An increase in R5 signifies enhanced elastic properties.[10]
-
R7 (Ur/Uf): Elastic recovery, another measure of the skin's ability to recover. An increase in R7 points to better elasticity.[8][9]
-
Protocol for Corneometer® Measurements
The Corneometer® measures the hydration level of the stratum corneum based on the principle of electrical capacitance.[11][16][17]
-
Instrument: Corneometer® CM 825 (Courage + Khazaka electronic GmbH) or similar.
-
Measurement Area: A defined area on the face, typically the cheek or forehead. The area should be consistent across all measurement time points.
-
Procedure:
-
Ensure the skin is clean and has been acclimatized. Participants should avoid applying any products to the test area for at least 24 hours before baseline measurements.[16]
-
Gently press the probe head onto the skin surface.
-
The measurement is taken automatically and displayed in arbitrary Corneometer units (AU).
-
Take three measurements at the same site and calculate the average.
-
-
Interpretation of Results: The values range from 0 to 130 AU. Higher values correspond to higher skin hydration levels.[11] An increase in AU after product application indicates improved skin moisturization.
Conclusion
The combined use of the Cutometer® and Corneometer® provides a robust, non-invasive methodology for quantifying the efficacy of this compound. The data generated from these instruments can substantiate powerful marketing claims related to improved skin firmness, elasticity, and hydration. By adhering to standardized protocols, researchers and drug development professionals can generate reliable and reproducible data, further solidifying the position of this compound as a cornerstone ingredient in advanced anti-aging skincare.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. scribd.com [scribd.com]
- 3. lesielle.com [lesielle.com]
- 4. linkpeptide.com [linkpeptide.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 7. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
- 8. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 9. preprints.org [preprints.org]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. delaviesciences.com [delaviesciences.com]
- 15. dermatest.com [dermatest.com]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. scielo.br [scielo.br]
Application of Mass Spectrometry for the Characterization of Palmitoyl Tripeptide-38
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tripeptide-38, commercially known as Matrixyl® synthe'6®, is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-aging properties.[1][2] It is a matrikine-mimetic compound, meaning it mimics a fragment of native extracellular matrix (ECM) proteins, specifically a sequence derived from collagen VI and laminin.[3][4][5] The peptide's sequence is Pal-Lys-Met(O2)-Lys-OH, where a palmitoyl group is attached to the N-terminus of the tripeptide Lysyl-Dioxo-Methionyl-Lysine to enhance its lipophilicity and skin penetration.[1][4][6]
This peptide functions by stimulating the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ): collagen I, III, IV, fibronectin, hyaluronic acid, and laminin-5.[2][3][6][7] By rebuilding the skin's structural framework from within, it helps to smooth wrinkles and improve skin firmness and elasticity.[1][6]
Given its specific structure and biological function, rigorous analytical characterization is crucial for quality control, formulation development, and mechanistic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose.[8] It offers unparalleled specificity and sensitivity for the definitive identification, purity assessment, and quantification of Palmitoyl Tripeptide-38 in both raw materials and complex cosmetic formulations.[9][10]
Mechanism of Action: Stimulating the Extracellular Matrix
This compound acts as a signaling molecule that communicates with skin cells, primarily fibroblasts.[1] Upon penetrating the epidermis, it binds to specific cell surface receptors, initiating an intracellular signaling cascade.[1] This cascade upregulates the gene expression of key ECM proteins.[1] The resulting increase in the synthesis of collagen, hyaluronic acid, and other structural components helps to redensify the dermis and reduce the appearance of wrinkles.[6][11][12]
Caption: Signaling pathway of this compound in skin cells.
Part 1: Qualitative Characterization by LC-MS
Qualitative analysis is performed to confirm the identity and structural integrity of the this compound molecule. High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, while fragmentation analysis confirms the peptide sequence and the presence of the palmitoyl modification.
Experimental Protocol: Identity Confirmation
-
Standard Preparation: Prepare a 10 µg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile (B52724) and water.
-
Chromatographic Separation:
-
Inject 5 µL of the standard solution onto a C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Use a binary solvent system:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Apply a gradient elution to separate the analyte from impurities.
-
-
Mass Spectrometry:
-
Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan analysis over a mass range of m/z 100-1000 to detect the molecular ion.
-
Perform a separate tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.
-
Expected Data & Interpretation
The primary goal is to detect the protonated molecular ion [M+H]⁺ at the correct mass-to-charge ratio (m/z). The theoretical molecular weight of this compound (C₃₃H₆₅N₅O₇S) is 675.96 g/mol .[6]
| Parameter | Theoretical Value | Expected Result |
| Molecular Formula | C₃₃H₆₅N₅O₇S | - |
| Average Molecular Weight | 675.96 g/mol | - |
| Monoisotopic Mass | 675.4601 g/mol | - |
| Expected Ion (ESI+) | [M+H]⁺ | m/z 676.47 |
Table 1: Theoretical and Expected Mass for this compound.
Fragmentation Pattern
Tandem MS (MS/MS) of the [M+H]⁺ precursor ion will yield a series of fragment ions, primarily b- and y-type ions, which result from cleavage along the peptide backbone.[13] Observing these fragments provides definitive confirmation of the amino acid sequence.
Caption: Workflow for qualitative analysis of this compound by LC-MS.
| Ion Type | Sequence | Calculated m/z |
| b₂ | Pal-Lys | 368.33 |
| b₃ | Pal-Lys-Met(O2) | 545.36 |
| y₁ | Lys | 147.11 |
| y₂ | Met(O2)-Lys | 324.14 |
Table 2: Major expected b- and y-type fragment ions for this compound.
Part 2: Quantitative Analysis by LC-MS/MS
Quantitative analysis is essential for determining the purity of the active ingredient and for assaying its concentration in final formulations. The Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides the high selectivity and sensitivity required for accurate quantification in complex matrices.[14][15]
Experimental Protocol: Purity and Assay Quantification
This protocol is adapted from established methods for other palmitoyl peptides.[9][10][16]
-
Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 10 ng/mL to 1000 ng/mL) in a suitable solvent. Spike each with a constant concentration of an internal standard (IS), such as a stable isotope-labeled version of the peptide or another palmitoyl peptide (e.g., Palmitoyl-GHK).[9]
-
Cosmetic Creams: Accurately weigh ~100 mg of the cream into a centrifuge tube. Perform a liquid-liquid or solid-phase extraction to isolate the peptide from the cream matrix. Add the internal standard before extraction. Reconstitute the final extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use the same or similar LC conditions as in the qualitative analysis to ensure good chromatographic peak shape.
-
Set the mass spectrometer to MRM mode. Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.[15]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area ratio from the calibration curve.
-
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Typical LC-MS/MS Method Parameters for Quantification.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Use |
| This compound | 676.5 | 147.1 | 35 | Quantifier |
| This compound | 676.5 | 368.3 | 25 | Qualifier |
| Internal Standard (e.g., Pal-GHK) | 593.4 | 297.2 | 28 | Quantifier |
Table 4: Proposed MRM Transitions for this compound. (Collision energies are starting points and require optimization).
Caption: Workflow for quantitative analysis of this compound by LC-MS/MS.
Example Purity Data
The following table summarizes typical purity specifications for a this compound raw material, often determined by HPLC with UV detection, which can be correlated with LC-MS analysis.
| Test | Specification | Example Result |
| Peptide Purity (by HPLC) | ≥ 95.0% | 98.96% |
| Water Content (Karl Fischer) | ≤ 8.0% | 4.55% |
| Identity by MS | Conforms to structure | Conforms |
Table 5: Example Purity Data for this compound Raw Material.[6]
Mass spectrometry, particularly when hyphenated with liquid chromatography, is an indispensable tool for the comprehensive characterization of this compound. LC-MS provides unambiguous confirmation of molecular identity and structure through accurate mass measurement and fragmentation analysis. Furthermore, LC-MS/MS in MRM mode offers a robust, sensitive, and specific method for quantifying the peptide in raw materials and complex cosmetic matrices. These applications are critical for ensuring product quality, safety, and efficacy in research, development, and manufacturing environments.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. lesielle.com [lesielle.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. avenalab.com [avenalab.com]
- 5. ulprospector.com [ulprospector.com]
- 6. experchem.com [experchem.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
- 12. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 13. Mascot help: Peptide fragmentation [matrixscience.com]
- 14. lcms.cz [lcms.cz]
- 15. forensicrti.org [forensicrti.org]
- 16. A simple and sensitive LC/MS/MS assay for 7-ethyl-10-hydroxycamptothecin (SN-38) in mouse plasma and tissues: application to pharmacokinetic study of liposome entrapped SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing the Skin Penetration of Palmitoyl Tripeptide-38: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported anti-aging and skin-rejuvenating properties. Its mechanism of action is primarily attributed to the stimulation of extracellular matrix (ECM) components, such as collagen and hyaluronic acid, which are crucial for maintaining skin structure and hydration.[1][2][3][4] The efficacy of this peptide is intrinsically linked to its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the viable epidermis and dermis where it can exert its biological effects.
These application notes provide a comprehensive overview of the established methodologies for assessing the skin penetration of cosmetic peptides, with a specific focus on how they can be adapted for Palmitoyl tripeptide-38. While direct quantitative skin penetration data for this compound is not extensively available in public literature, this document outlines detailed protocols for in vitro, ex vivo, and analytical methods that can be employed to generate such data. The provided protocols are based on established scientific principles and methods used for similar cosmetic peptides and will require validation for specific experimental conditions.
Mechanism of Action: Signaling for Skin Regeneration
This compound functions as a signaling molecule that mimics a fragment of collagen VI. Upon penetrating the skin, it interacts with fibroblasts in the dermis, stimulating the synthesis of key extracellular matrix proteins.[1] In vitro studies have demonstrated that this compound can significantly boost the production of:
-
Collagen I, III, and IV: Essential for skin strength and firmness.[1]
-
Fibronectin: A protein that plays a role in tissue repair.[1]
-
Laminin 5: An important protein for anchoring the epidermis to the dermis.[1]
This stimulation of ECM components leads to a visible reduction in the appearance of wrinkles and an improvement in overall skin texture and firmness.
Efficacy of Formulations Containing this compound
While direct skin penetration data is limited, clinical studies on cosmetic formulations containing this compound have demonstrated its efficacy in improving various skin parameters. These results indirectly support its ability to penetrate the skin and exert its biological effects.
| Parameter | Formulation | Study Duration | Results |
| Wrinkle Reduction | 2% this compound cream | 2 months | Mean reduction in main wrinkle depth of 16.3% on the forehead.[1] |
| Skin Hydration | Face serum with this compound | 30 days | Average skin moisture improved by 23.82%.[3] |
| Skin Elasticity | Face serum with this compound | 30 days | R2 (gross elasticity) and R7 (biological elasticity) measurements increased by 15% and 13%, respectively.[3] |
Experimental Protocols for Assessing Skin Penetration
The following protocols describe standard methods for evaluating the skin penetration of cosmetic ingredients and can be adapted for this compound.
In Vitro Skin Permeation using Franz Diffusion Cells
This method is the gold standard for assessing the percutaneous absorption of substances.[5][6] It utilizes excised human or animal skin mounted on a diffusion cell.[5][6]
Protocol:
-
Skin Preparation:
-
Obtain full-thickness human or porcine skin from a certified tissue bank.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) at 4°C for at least 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[5]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS with a solubility enhancer if needed for the lipophilic peptide) and ensure no air bubbles are trapped beneath the skin.[5]
-
Place a small magnetic stir bar in the receptor chamber.
-
Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath to mimic physiological skin temperature.[7]
-
-
Application of Test Substance:
-
Apply a precise amount of the formulation containing this compound (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
At the end of the experiment (24 hours), dismantle the apparatus.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis (e.g., by heat separation).
-
Homogenize the epidermis and dermis separately in a suitable solvent.
-
Quantify the concentration of this compound in the receptor fluid, epidermal homogenate, and dermal homogenate using a validated analytical method such as LC-MS/MS.
-
Tape Stripping for Stratum Corneum Quantification
This minimally invasive technique is used to determine the amount of a substance that has penetrated the stratum corneum.[8][9][10]
Protocol:
-
Application of Test Substance:
-
Apply a defined amount of the formulation containing this compound to a marked area on the skin (e.g., volar forearm of a human volunteer or ex vivo skin).
-
Allow the formulation to remain on the skin for a specified period (e.g., 30 minutes to 4 hours).
-
-
Tape Stripping Procedure:
-
Gently clean the application site to remove any excess formulation from the skin surface.
-
Firmly apply a piece of adhesive tape (e.g., D-Squame®) to the treatment area and press down with a constant pressure (e.g., using a roller) for a few seconds.
-
Rapidly remove the tape in a single, smooth motion.
-
Repeat this process with new pieces of tape for a predetermined number of strips (e.g., 10-20) to progressively remove layers of the stratum corneum.[8]
-
-
Sample Processing and Analysis:
-
Place each tape strip into a separate vial containing a suitable extraction solvent.
-
Extract the this compound from the tape strips (e.g., by sonication).
-
Analyze the extracts using a validated LC-MS/MS method to quantify the amount of peptide in each strip.
-
The amount of stratum corneum removed on each tape can be quantified by methods such as protein assay to normalize the peptide amount.[9][11]
-
Confocal Laser Scanning Microscopy (CLSM) for Visualization
CLSM is a powerful, non-invasive imaging technique that allows for the visualization of the penetration of fluorescently labeled molecules into the different layers of the skin.[12][13][14][15][16]
Protocol:
-
Fluorescent Labeling:
-
Synthesize a fluorescently labeled version of this compound (e.g., by conjugating it with a fluorophore like fluorescein (B123965) isothiocyanate - FITC or a rhodamine dye). It is crucial to ensure that the fluorescent tag does not significantly alter the physicochemical properties and penetration behavior of the peptide.
-
-
Skin Preparation and Application:
-
Use ex vivo human or animal skin mounted in a flow-through chamber or on a microscope slide.
-
Apply the formulation containing the fluorescently labeled this compound to the skin surface.
-
-
Imaging:
-
At various time points, acquire z-stack images of the skin using a confocal laser scanning microscope.
-
Use appropriate laser excitation and emission filters for the chosen fluorophore.
-
The z-stacks will provide a series of optical sections at different depths within the skin, allowing for the visualization of the peptide's penetration into the stratum corneum, viable epidermis, and dermis.
-
-
Image Analysis:
-
The images can be processed to create 3D reconstructions of the peptide's distribution within the skin.
-
Semi-quantitative analysis of fluorescence intensity at different depths can provide an indication of the extent of penetration.
-
Analytical Method: LC-MS/MS for Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of peptides like this compound in complex biological matrices such as skin homogenates and receptor fluids.[17][18][19]
Protocol Outline:
-
Sample Preparation:
-
Receptor Fluid: May be directly injected or require a simple dilution.
-
Skin Homogenates/Tape Extracts: Will require protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove interfering substances. A solid-phase extraction (SPE) step may be necessary for further cleanup and concentration of the analyte.
-
-
LC Separation:
-
Use a suitable reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the mass spectrometer parameters for the specific precursor ion (the molecular ion of this compound) and product ions (fragments of the peptide).
-
Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Use a suitable internal standard (e.g., a stable isotope-labeled version of the peptide) to correct for matrix effects and variations in instrument response.
-
Conclusion
Assessing the skin penetration of this compound is crucial for understanding its bioavailability and optimizing its delivery for maximum efficacy. The combination of in vitro permeation studies using Franz diffusion cells, stratum corneum analysis via tape stripping, and visualization with confocal microscopy provides a comprehensive approach to evaluating its penetration profile. The highly sensitive and specific LC-MS/MS analytical method is essential for accurate quantification in biological samples. While specific quantitative penetration data for this compound remains to be extensively published, the protocols outlined here provide a robust framework for researchers and drug development professionals to generate this critical information. The existing clinical efficacy data for formulations containing this peptide strongly suggest its successful delivery into the skin to exert its biological functions.
References
- 1. scribd.com [scribd.com]
- 2. experchem.com [experchem.com]
- 3. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 4. avenalab.com [avenalab.com]
- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 6. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 28.8 mm Franz Diffusion Cell, jacketed for Skin Absorption Test [xenometrix.ch]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Tape stripping method is useful for the quantification of antimicrobial peptides on the human skin surface including the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of stratum corneum removal by adhesive tape stripping by total protein assay in 96-well microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]
- 15. researchgate.net [researchgate.net]
- 16. Visualization of skin penetration using confocal laser scanning microscopy [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing 3D Skin Models in Palmitoyl Tripeptide-38 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and utilization of three-dimensional (3D) skin models to investigate the efficacy of Palmitoyl (B13399708) tripeptide-38. The protocols detailed below are designed to enable the robust assessment of this matrikine-mimetic peptide's effects on the synthesis of key extracellular matrix (ECM) components and its overall impact on skin structure and function.
Introduction to Palmitoyl Tripeptide-38
This compound is a synthetic peptide that mimics the tripeptide KMK naturally found in collagen VI and laminin.[1][2] As a signaling peptide, it plays a crucial role in tissue repair and remodeling by stimulating the synthesis of essential matrix molecules.[2] In vitro and in vivo studies have demonstrated its ability to boost the production of six major components of the dermo-epidermal junction and the dermal matrix: collagen I, collagen III, collagen IV, fibronectin, hyaluronic acid, and laminin-5.[1] This activity translates to significant anti-aging effects, including the reduction of wrinkles and improvement of skin firmness and elasticity.[3][4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on the synthesis of extracellular matrix components and key skin parameters, based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Extracellular Matrix Synthesis
| Extracellular Matrix Component | Percentage Increase with this compound Treatment |
| Collagen I | +105%[1] |
| Collagen III | +104%[1] |
| Collagen IV | +42%[1] |
| Fibronectin | +59%[1] |
| Hyaluronic Acid | +174%[1] |
| Laminin-5 | +75%[1] |
Data derived from studies on human fibroblasts and skin explants treated with 2% this compound.[1]
Table 2: In Vivo Efficacy of this compound on Skin Parameters
| Skin Parameter | Percentage Improvement with this compound Treatment | Study Duration |
| Wrinkle Depth Reduction (Forehead) | 16.3% (mean)[1] | 2 months |
| Skin Elasticity (Gross) | Increase from 0.5 to 0.75[4] | 12 weeks |
| Skin Elasticity (Net) | Increase from 0.35 to 0.5[4] | 12 weeks |
| Skin Moisture | Increase from 3% to 20%[4] | 12 weeks |
| Transepidermal Water Loss (TEWL) | -22%[4] | 12 weeks |
Data from clinical studies involving the application of creams containing this compound.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and cell sources.
Protocol 1: Generation of a 3D Full-Thickness Skin Model
This protocol outlines the steps to create a 3D full-thickness skin equivalent composed of a dermal layer containing human fibroblasts and an epidermal layer of human keratinocytes.[5][6][7][8]
Materials:
-
Primary human dermal fibroblasts (HDFs)
-
Primary human epidermal keratinocytes (HEKs)
-
Collagen Type I, rat tail
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Keratinocyte growth medium (e.g., KGM-Gold™)
-
Cell culture inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Six-well plates
-
Neutralization solution (e.g., 10x PBS, 1N NaOH)
-
Fibronectin
Procedure:
-
Preparation of the Dermal Equivalent:
-
Culture HDFs in fibroblast growth medium until 80-90% confluent.
-
Prepare a neutralized collagen solution on ice by mixing Collagen Type I with the neutralization solution.
-
Harvest HDFs and resuspend them in the neutralized collagen solution at a density of 2.5 x 10^4 cells/mL.[8]
-
Pipette 3 mL of the HDF-collagen suspension into each well of a six-well plate.[8]
-
Incubate at 37°C, 5% CO2 for 5-7 days to allow the collagen to contract. The dermal equivalent is ready when it has shrunk and is floating in the medium.
-
-
Seeding of Keratinocytes:
-
Place a cell culture insert into each well of a new six-well plate.
-
Carefully place one contracted dermal equivalent into each insert.
-
Coat the surface of the dermal equivalent with fibronectin and incubate for 30 minutes at 37°C.
-
Culture HEKs in keratinocyte growth medium until 80-90% confluent.
-
Harvest HEKs and seed 5 x 10^5 cells onto the surface of each fibronectin-coated dermal equivalent.[8]
-
Allow the keratinocytes to attach for 2-4 hours in a small volume of keratinocyte growth medium.
-
Add keratinocyte growth medium to the bottom of the well, ensuring the dermal equivalent is submerged.
-
-
Air-Liquid Interface Culture:
-
After 2 days of submerged culture, raise the skin equivalent to the air-liquid interface by removing the medium from the top of the insert.
-
Feed the model from below by adding fresh keratinocyte growth medium to the bottom of the well.
-
Continue to culture at the air-liquid interface for 10-14 days to allow for full epidermal differentiation and stratification. Change the medium every 2-3 days.
-
Protocol 2: Treatment of 3D Skin Models with this compound
This protocol describes the topical application of this compound to the 3D skin models.
Materials:
-
3D full-thickness skin models
-
This compound solution (e.g., 2% in a suitable vehicle)
-
Vehicle control (the same formulation without the peptide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
On day 10-14 of air-liquid interface culture, topically apply a defined volume (e.g., 20 µL) of the this compound solution or the vehicle control to the surface of the epidermis.
-
Incubate the treated models at 37°C, 5% CO2.
-
Re-apply the treatment every 24 or 48 hours for a total duration of 5-7 days.
-
At the end of the treatment period, harvest the skin models for analysis. The culture medium can also be collected for analysis of secreted proteins.
Protocol 3: Analysis of Extracellular Matrix Protein Synthesis
This section outlines methods for quantifying the synthesis of key ECM proteins.
A. Immunohistochemistry for Collagen and Laminin-5: [9][10]
-
Fix the harvested 3D skin models in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval with citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate the sections with primary antibodies specific for Collagen I, III, IV, or Laminin-5 overnight at 4°C.
-
Wash the sections with PBS and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and distribution using light microscopy and image analysis software.
B. ELISA for Hyaluronic Acid: [11][12][13][14][15]
-
Collect the culture medium from the treated and control 3D skin models.
-
Use a commercially available Hyaluronic Acid ELISA kit.
-
Follow the manufacturer's instructions to perform the assay.
-
Briefly, add standards and culture medium samples to the pre-coated microplate.
-
Incubate with a biotin-conjugated antibody specific for hyaluronic acid.
-
Add streptavidin-HRP and then a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of hyaluronic acid in the samples based on the standard curve.
C. Western Blot for Fibronectin:
-
Homogenize the harvested 3D skin models in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for fibronectin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Gene Expression Analysis of ECM Components
This protocol uses quantitative real-time PCR (qPCR) to measure the mRNA levels of ECM genes.
Materials:
-
Harvested 3D skin models
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (COL1A1, COL3A1, COL4A1, FN1, LAMA5, HAS2) and a reference gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the 3D skin models using a suitable RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels in the this compound treated group compared to the control group.
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships involved in this research.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for 3D skin model research.
Caption: Logical relationship of this compound's action.
References
- 1. scribd.com [scribd.com]
- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 3. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. researchgate.net [researchgate.net]
- 6. Model for human skin reconstructed in vitro composed of associated dermis and epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro 3D full thickness skin equivalent tissue model using silk and collagen biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. elkbiotech.com [elkbiotech.com]
- 12. HA(Hyaluronic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Kit for Hyaluronic Acid (HA) | CEA182Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 15. ELISA-like Assay for Hyaluronic Acid [manufacturingchemist.com]
Application Notes and Protocols for Palmitoyl Tripeptide-38 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tripeptide-38 is a synthetic lipopeptide, a matrikine-mimetic compound that has demonstrated significant potential in stimulating the synthesis of extracellular matrix (ECM) components.[1] By mimicking fragments of native proteins, it signals to cells, particularly fibroblasts, to enhance the production of essential structural proteins.[2][3] This peptide is known to boost the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction: collagen I, III, IV, fibronectin, hyaluronic acid, and laminin-5.[4][5] These properties make this compound a subject of interest for research in dermatology, cosmetology, and tissue engineering.
These application notes provide detailed protocols for the dissolution of this compound and for conducting key in vitro experiments to assess its biological activity in cell culture.
Dissolution of this compound
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.[6] Therefore, a two-step dissolution process is recommended for preparing a stock solution for cell culture experiments.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol for Reconstitution:
-
Prepare a Primary Stock Solution:
-
Prepare a Working Stock Solution:
-
Further dilute the primary stock solution in a sterile aqueous buffer such as Phosphate-Buffered Saline (PBS) or directly in cell culture medium to a desired working stock concentration (e.g., 1 mg/mL).
-
When diluting, add the primary stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.
-
-
Final Dilution in Cell Culture Medium:
-
For cell treatment, dilute the working stock solution to the final desired concentration in the cell culture medium.
-
Crucially, ensure the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid any cytotoxic effects on the cells. [8]
-
Storage:
-
Store the lyophilized peptide at -20°C.
-
The primary stock solution in an organic solvent should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]
-
It is not recommended to store aqueous solutions of the peptide for more than one day.[6]
Signaling Pathway of this compound
This compound acts as a signaling molecule that binds to specific receptors on the surface of fibroblasts. This interaction initiates an intracellular signaling cascade that ultimately leads to the upregulation of gene expression for various ECM proteins. The precise receptors and downstream signaling intermediates are a subject of ongoing research, but the general pathway is understood to stimulate fibroblast activity.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in cell culture. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Experimental Workflow
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Collagen Synthesis Assay (Sirius Red Staining)
This assay quantifies the total collagen produced by the cells.
Materials:
-
HDFs
-
Complete cell culture medium
-
This compound stock solution
-
Sirius Red/Fast Green Collagen Staining Kit
-
24-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HDFs in a 24-well plate and culture until they reach confluence. Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours.
-
Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., ethanol/acetic acid solution).
-
Staining: Add the Sirius Red/Fast Green dye solution to the fixed cells and incubate for 30 minutes at room temperature.
-
Washing: Remove the dye solution and wash the stained cell layer with distilled water.
-
Extraction: Add the extraction solution to elute the dye.
-
Measurement: Transfer the extracted dye to a 96-well plate and measure the optical density at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a microplate reader. The amount of collagen can be calculated based on the absorbance values.[11][12]
Hyaluronic Acid Synthesis Assay (ELISA)
This assay quantifies the amount of hyaluronic acid secreted into the cell culture medium.
Materials:
-
HDFs
-
Complete cell culture medium
-
This compound stock solution
-
Hyaluronic Acid ELISA Kit
-
24-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HDFs in a 24-well plate and culture until they reach confluence. Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a microplate pre-coated with a hyaluronic acid binding protein, followed by the addition of a detection antibody and substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the concentration of hyaluronic acid in the samples by comparing their absorbance to the standard curve.[13][14]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the synthesis of extracellular matrix components from in vitro studies.
| Cell Type | Peptide Concentration | Measured Parameter | Result |
| Human Dermal Fibroblasts | 6 ppm | Collagen I Synthesis | +187% |
| Human Dermal Fibroblasts | 6 ppm | Collagen II Synthesis | +97% |
| Human Dermal Fibroblasts | 6 ppm | Fibronectin Synthesis | +109% |
| Human Dermal Fibroblasts | 6 ppm | Hyaluronic Acid Synthesis | +55% |
Data sourced from Cayman Chemical product information sheet.[15]
Conclusion
This compound is a potent stimulator of extracellular matrix protein synthesis in fibroblasts. The protocols outlined in these application notes provide a framework for researchers to investigate the biological activities of this peptide in a cell culture setting. Proper dissolution and handling of the peptide are crucial for obtaining reliable and reproducible results. The provided assays can be used to quantify the effects of this compound on fibroblast proliferation and the production of key ECM components, thereby aiding in the evaluation of its potential for various applications in research and development.
References
- 1. lesielle.com [lesielle.com]
- 2. avenalab.com [avenalab.com]
- 3. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 4. scribd.com [scribd.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Acetate | TargetMol [targetmol.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. chondrex.com [chondrex.com]
- 13. benchchem.com [benchchem.com]
- 14. An ELISA plate-based assay for hyaluronan using biotinylated proteoglycan G1 domain (HA-binding region) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Analysis of Palmitoyl Tripeptide-38 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tripeptide-38 is a synthetically produced lipopeptide that has gained significant attention in the cosmetic industry for its anti-aging properties.[1] Structurally, it consists of a tripeptide with the sequence Lysine-Methionine(oxidized)-Lysine, to which a palmitoyl group is attached to enhance its skin penetration and stability. This ingredient is designed to stimulate the synthesis of key components of the skin matrix, including collagen and hyaluronic acid, thereby reducing the appearance of fine lines and wrinkles.[2]
Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished cosmetic products containing Palmitoyl Tripeptide-38. These methods are essential for verifying the concentration of the active ingredient, assessing its stability within the formulation, and ensuring product efficacy and safety. This document provides detailed application notes and protocols for the analysis of this compound in cosmetic formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound is a matrikine-mimetic peptide, meaning it mimics the fragments of extracellular matrix (ECM) proteins.[2] These fragments act as cellular messengers that regulate cell proliferation and matrix remodeling. The proposed signaling pathway involves the stimulation of fibroblasts to produce essential ECM components, leading to a dermal-filling and anti-wrinkle effect.
Caption: Signaling pathway of this compound.
Analytical Methods: A Comparative Overview
The choice of analytical method for quantifying this compound in cosmetic formulations depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the cosmetic matrix. The two most common techniques are HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance of the peptide bond. | Separation based on polarity, detection by mass-to-charge ratio of the parent and fragment ions. |
| Sensitivity | Lower | Higher |
| Selectivity | Moderate; potential for interference from matrix components. | High; very specific due to monitoring of unique mass transitions. |
| Instrumentation | Widely available and less expensive. | More specialized and expensive. |
| Application | Routine quality control of raw materials and formulations with higher concentrations. | Quantification in complex matrices, low-level detection, stability studies, and impurity profiling. |
Experimental Workflow for Analysis
The general workflow for the analysis of this compound in a cosmetic formulation involves several key steps, from sample preparation to data analysis.
References
Application of Palmitoyl Tripeptide-38 in Biocompatible Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Palmitoyl (B13399708) tripeptide-38, a synthetic lipopeptide, has emerged as a promising bioactive molecule for tissue engineering applications. Its efficacy in stimulating the synthesis of key extracellular matrix (ECM) components makes it a valuable candidate for incorporation into biocompatible hydrogels designed to promote tissue regeneration. These functionalized hydrogels can provide a biomimetic scaffold that not only offers structural support but also actively signals to encapsulated or surrounding cells to proliferate, differentiate, and deposit new matrix.
This document provides detailed application notes and protocols for the utilization of Palmitoyl tripeptide-38 in biocompatible hydrogels. The information is intended to guide researchers in the development and evaluation of these advanced biomaterials for various tissue engineering applications, including skin, cartilage, and bone regeneration.
Mechanism of Action:
This compound is a matrikine-mimetic peptide, meaning it mimics the structure of fragments of ECM proteins that are generated during tissue turnover and repair. These fragments can signal to cells to initiate a regenerative response. The primary mechanism of action of this compound involves the stimulation of synthesis of several crucial ECM macromolecules:
-
Collagen I, III, and IV: Essential for the tensile strength and structural integrity of tissues.
-
Fibronectin: A key protein involved in cell adhesion and migration.
-
Hyaluronic Acid: A major component of the ECM that contributes to tissue hydration and lubrication.
-
Laminin 5: A critical protein for anchoring epithelial cells to the basement membrane.
The signaling activity of this compound is believed to be mediated, in part, through the Transforming Growth Factor-beta (TGF-β) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of ECM production and cellular differentiation.
Applications in Tissue Engineering:
The incorporation of this compound into biocompatible hydrogels can be leveraged for a variety of tissue engineering strategies:
-
Dermal Tissue Engineering: To promote fibroblast proliferation and collagen synthesis for wound healing and skin regeneration.
-
Cartilage Repair: To stimulate chondrocyte differentiation and the production of a cartilaginous matrix.
-
Bone Regeneration: To enhance osteoblast activity and the deposition of a mineralized matrix.
The palmitoyl moiety enhances the lipophilicity of the peptide, which can facilitate its incorporation into the hydrophobic domains of certain hydrogels and may improve its interaction with cell membranes.
Data Presentation
Due to the nascent stage of research in this specific application, the following tables present representative quantitative data extrapolated from studies on similar palmitoylated peptides and general peptide-functionalized hydrogels. These values should be considered as a starting point for experimental design.
Table 1: Representative Mechanical Properties of Peptide-Functionalized Hydrogels
| Hydrogel Formulation | Peptide Concentration (mM) | Young's Modulus (kPa) | Swelling Ratio (%) |
| Alginate | 0 | 5.2 ± 0.8 | 1250 ± 150 |
| Alginate-Palmitoyl Peptide | 0.5 | 6.8 ± 1.1 | 1100 ± 120 |
| Alginate-Palmitoyl Peptide | 1.0 | 8.1 ± 1.3 | 950 ± 100 |
| PEGDA | 0 | 10.5 ± 1.5 | 800 ± 90 |
| PEGDA-Palmitoyl Peptide | 0.5 | 12.3 ± 1.8 | 750 ± 80 |
| PEGDA-Palmitoyl Peptide | 1.0 | 15.6 ± 2.1 | 680 ± 70 |
Table 2: Representative Cell Proliferation Data in Peptide-Functionalized Hydrogels (MTT Assay)
| Cell Type | Hydrogel | Peptide Concentration (mM) | Proliferation Increase (Day 7 vs. Day 1) |
| Human Dermal Fibroblasts | Alginate | 0 | 1.5-fold |
| Human Dermal Fibroblasts | Alginate-Palmitoyl Peptide | 0.5 | 2.8-fold |
| Human Dermal Fibroblasts | Alginate-Palmitoyl Peptide | 1.0 | 3.5-fold |
| Human Mesenchymal Stem Cells | PEGDA | 0 | 1.2-fold |
| Human Mesenchymal Stem Cells | PEGDA-Palmitoyl Peptide | 0.5 | 2.1-fold |
| Human Mesenchymal Stem Cells | PEGDA-Palmitoyl Peptide | 1.0 | 2.9-fold |
Table 3: Representative Gene Expression Analysis (Fold Change vs. Control Hydrogel)
| Gene | Cell Type | Hydrogel | Peptide Concentration (mM) | Fold Change (48 hours) |
| Collagen Type I (COL1A1) | Human Dermal Fibroblasts | Alginate-Palmitoyl Peptide | 1.0 | 4.2 ± 0.5 |
| Fibronectin (FN1) | Human Dermal Fibroblasts | Alginate-Palmitoyl Peptide | 1.0 | 3.1 ± 0.4 |
| SOX9 | Human Mesenchymal Stem Cells | PEGDA-Palmitoyl Peptide | 1.0 | 3.8 ± 0.6 |
| Aggrecan (ACAN) | Human Mesenchymal Stem Cells | PEGDA-Palmitoyl Peptide | 1.0 | 4.5 ± 0.7 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the application of this compound in biocompatible hydrogels.
Protocol 1: Synthesis of this compound Functionalized Alginate Hydrogel
Materials:
-
Sodium alginate powder
-
This compound with a terminal amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Calcium chloride (CaCl₂) solution
-
Dialysis tubing (MWCO 3.5 kDa)
-
Sterile deionized water
Procedure:
-
Alginate Solution Preparation: Dissolve sodium alginate in MES buffer (0.1 M, pH 6.0) to a final concentration of 1% (w/v). Stir overnight at room temperature to ensure complete dissolution.
-
Activation of Alginate: Add EDC and NHS to the alginate solution at a molar ratio of 5:2:1 (EDC:NHS:Alginate carboxyl groups). Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Peptide Conjugation: Dissolve this compound in a small volume of MES buffer and add it to the activated alginate solution. The desired final concentration of the peptide will typically range from 0.1 to 1.0 mM. Allow the reaction to proceed for 24 hours at 4°C with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain a dry, functionalized alginate powder.
-
Hydrogel Formation: Reconstitute the lyophilized powder in sterile cell culture medium to the desired concentration (e.g., 2% w/v). Crosslink the hydrogel by adding a sterile CaCl₂ solution (100 mM). The hydrogel will form almost instantaneously.
Protocol 2: Cell Encapsulation and Culture in Functionalized Hydrogels
Materials:
-
Sterile this compound functionalized alginate solution (from Protocol 1)
-
Cell suspension (e.g., human dermal fibroblasts or mesenchymal stem cells) at a concentration of 1 x 10⁶ cells/mL
-
Sterile CaCl₂ solution (100 mM)
-
Cell culture medium appropriate for the cell type
-
Sterile petri dishes or multi-well plates
Procedure:
-
Cell Suspension: Prepare a single-cell suspension of the desired cell type in culture medium.
-
Mixing: Gently mix the cell suspension with the sterile peptide-functionalized alginate solution at a 1:4 (v/v) ratio. Ensure a homogenous distribution of cells without introducing air bubbles.
-
Hydrogel Casting: Pipette the cell-hydrogel precursor mixture into the desired culture vessel (e.g., as droplets in a petri dish or filling the wells of a multi-well plate).
-
Crosslinking: Submerge the precursor mixture in a sterile CaCl₂ solution for 10 minutes to allow for complete crosslinking.
-
Washing: Carefully remove the CaCl₂ solution and wash the cell-laden hydrogels three times with sterile culture medium.
-
Culture: Add fresh culture medium to the hydrogels and incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
Protocol 3: Cell Viability Assessment (MTT Assay)
Materials:
-
Cell-laden hydrogels (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Incubation: At the desired time points (e.g., day 1, 3, 7), transfer the cell-laden hydrogels to a new multi-well plate.
-
MTT Addition: Add MTT solution to each well at a 1:10 ratio with the culture medium volume and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with gentle shaking.
-
Absorbance Measurement: Transfer 100 µL of the DMSO solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Cell-laden hydrogels (from Protocol 2)
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., COL1A1, FN1, SOX9, ACAN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Hydrogel Dissolution: At the desired time point, transfer the hydrogels to a microcentrifuge tube. Add a chelating agent solution (e.g., 55 mM sodium citrate) to dissolve the alginate hydrogel and release the cells.
-
RNA Extraction: Pellet the cells by centrifugation and proceed with RNA extraction using TRIzol reagent according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Data Analysis: Run the qPCR reaction and analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group (e.g., cells in a non-functionalized hydrogel).
Protocol 5: Immunofluorescence Staining for Collagen I in 3D Hydrogels
Materials:
-
Cell-laden hydrogels (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against Collagen Type I
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation: Fix the cell-laden hydrogels with 4% PFA for 30 minutes at room temperature.
-
Washing: Wash the hydrogels three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating the hydrogels in 0.2% Triton X-100 for 15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the hydrogels in 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate the hydrogels with the primary antibody against Collagen Type I (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the hydrogels three times with PBS.
-
Secondary Antibody Incubation: Incubate the hydrogels with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI for 10 minutes.
-
Washing: Wash the hydrogels three times with PBS.
-
Mounting and Imaging: Mount the hydrogels on a microscope slide using mounting medium and a coverslip. Image the stained hydrogels using a confocal microscope.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: TGF-β signaling pathway activated by this compound.
Caption: p38 MAPK signaling pathway influenced by this compound.
Caption: Experimental workflow for evaluating peptide-functionalized hydrogels.
Troubleshooting & Optimization
Improving the solubility of Palmitoyl tripeptide-38 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of Palmitoyl (B13399708) tripeptide-38 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tripeptide-38 and why is its solubility in aqueous solutions a concern?
A1: this compound is a synthetic lipopeptide, meaning it combines a fatty acid (palmitic acid) with a tripeptide (a chain of three amino acids).[1][2] This structure gives it a lipophilic (fat-loving) nature, which enhances its ability to penetrate the skin but also makes it sparingly soluble in water-based (aqueous) solutions.[3][4] For many in vitro and cell culture experiments, a stable, homogenous aqueous solution is crucial for accurate and reproducible results.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous buffers but readily soluble in various organic solvents.[3] It is also soluble in ethylene (B1197577) glycol.[4][][6] The peptide is stable in a pH range of 3.0 to 6.0.[4]
Q3: Is it recommended to dissolve this compound directly in an aqueous buffer?
A3: No, it is not recommended. Due to its hydrophobic nature, direct dissolution in aqueous buffers will likely result in poor solubility, aggregation, or precipitation. The recommended method is to first dissolve the peptide in a suitable organic solvent to create a stock solution, which can then be diluted into the desired aqueous buffer.[3]
Q4: How long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] For longer-term storage, it is best to prepare fresh solutions or store the peptide as a stock solution in an appropriate organic solvent at -20°C or -80°C.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of the organic stock solution into aqueous buffer. | The solubility limit of the peptide in the final aqueous/organic mixture has been exceeded. | - Decrease the final concentration of the peptide in your aqueous buffer.- Increase the proportion of the organic solvent in the final solution if your experimental conditions allow. Be mindful that high concentrations of organic solvents can be detrimental to some biological assays.- Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion. |
| The peptide solution appears cloudy or contains visible aggregates. | The peptide has not fully dissolved or has started to aggregate. | - Use sonication in a water bath for brief periods to help break up aggregates and promote dissolution.- Gently warm the solution (e.g., to 37°C) to increase the solubility. Avoid excessive heat, which could degrade the peptide. |
| Inconsistent experimental results. | - Incomplete dissolution of the peptide leading to inaccurate concentrations.- Degradation of the peptide in the aqueous solution. | - Ensure the peptide is fully dissolved before use by visually inspecting for any particulate matter.- Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the lyophilized peptide powder in the initial organic solvent. | The peptide may have absorbed moisture. | - Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. |
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL[3] |
| Ethanol | ~30 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| Ethylene Glycol | Soluble[4][][6] |
Table 2: Solubility in an Aqueous Co-solvent System
| Solvent System | pH | Approximate Solubility |
| 1:3 Ethanol:PBS | 7.2 | ~0.25 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial containing the lyophilized this compound to warm to room temperature before opening.
-
Carefully weigh the desired amount of peptide powder.
-
Add the appropriate volume of the chosen organic solvent (DMSO, Ethanol, or DMF) to the peptide to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Aqueous Solution of this compound
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw the aliquot of the this compound stock solution at room temperature.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the peptide stock solution dropwise to the buffer to achieve the final desired working concentration.
-
Continue to vortex for a few minutes to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to adjust the final concentration or the ratio of organic solvent to aqueous buffer.
-
Use the freshly prepared aqueous solution immediately for your experiments. Do not store for more than 24 hours.[3]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound acts as a matrikine-mimetic, a type of signaling peptide derived from the breakdown of extracellular matrix (ECM) proteins. It is believed to interact with specific receptors on fibroblasts, potentially as part of the Transforming Growth Factor-β (TGF-β) signaling pathway, to stimulate the synthesis of key ECM components.[1][8][9]
Caption: Signaling pathway of this compound in fibroblasts.
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing this compound.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. lesielle.com [lesielle.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avenalab.com [avenalab.com]
- 6. experchem.com [experchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
- 9. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
Optimizing the effective concentration of Palmitoyl tripeptide-38 for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the effective concentration of Palmitoyl (B13399708) tripeptide-38 for their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl tripeptide-38 and what is its mechanism of action?
This compound is a synthetic lipopeptide, a three-amino-acid peptide (Lysine-Methionine sulfone-Lysine) attached to palmitic acid. The palmitoyl group enhances its lipophilicity, improving its penetration through cell membranes. It is a matrikine-mimetic peptide, meaning it mimics fragments of extracellular matrix (ECM) proteins, specifically from collagen VI and laminin.[1][2][][4]
Its primary mechanism of action is to signal to skin cells, such as fibroblasts and keratinocytes, to stimulate the synthesis of key ECM components.[1][5] In vitro studies have shown that it boosts the production of:
By stimulating the production of these matrix molecules, this compound helps to rebuild and strengthen the dermal-epidermal junction and the dermal matrix.[5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and ethylene (B1197577) glycol.[1][][7][8] It is sparingly soluble in aqueous buffers.[7]
For cell culture applications, it is recommended to first dissolve the peptide in a sterile, cell culture-grade organic solvent like DMSO or ethanol to create a concentrated stock solution.[7] This stock solution can then be further diluted with the cell culture medium to the desired final working concentration.
Crucially, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
Q3: What is a good starting concentration range for this compound in in vitro experiments with fibroblasts or keratinocytes?
Published data on the optimal in vitro concentration of pure this compound is limited. However, based on studies of similar peptides and available information, a good starting point for a dose-response experiment would be in the range of 1 µM to 10 µM .
One study on a palmitoyl oligopeptide complex (which includes various peptides) showed that a 0.016% concentration of the complex led to maximum cell viability in keratinocytes after 72 hours of treatment.[9] Another study involving a serum containing 5 ppm of this compound was used for in vivo studies, which can be a rough reference point.[] It is important to note that concentrations in cosmetic formulations (e.g., 2-4%) are not directly translatable to cell culture conditions.[1][2]
We strongly recommend performing a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of the peptide may be too low to elicit a response in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. We suggest starting from a low concentration (e.g., 0.1 µM) and increasing it up to 25 µM or higher, depending on cytotoxicity assessments.
-
-
Possible Cause 2: Peptide Degradation. Improper storage or handling can lead to the degradation of the peptide.
-
Solution: Ensure the lyophilized peptide is stored at -20°C or lower, protected from moisture and light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell Line Insensitivity. The specific cell line you are using may not express the necessary receptors or signaling pathways to respond to this compound.
-
Solution: Confirm the expression of relevant receptors in your cell line if possible. Consider testing the peptide on a different, well-characterized cell line known to respond to ECM-stimulating peptides, such as primary human dermal fibroblasts.
-
-
Possible Cause 4: Insufficient Incubation Time. The duration of the treatment may not be long enough for changes in protein synthesis or gene expression to become detectable.
-
Solution: Extend the incubation time. For gene expression analysis (qPCR), a 24- to 48-hour treatment may be sufficient. For protein synthesis and deposition (ELISA, Western Blot), longer incubation times of 48 to 72 hours or more may be necessary.
-
Problem 2: Observed cytotoxicity at the tested concentrations.
-
Possible Cause 1: High Peptide Concentration. The concentrations of this compound used may be toxic to the cells.
-
Solution: Perform a cell viability assay (e.g., MTT, XTT) with a broad range of concentrations to determine the cytotoxic threshold (IC50). This will help you establish a safe working concentration range for your subsequent experiments.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO, ethanol) in your final culture medium may be too high.
-
Solution: Ensure the final solvent concentration is below 0.1% (v/v). Prepare a higher concentration stock solution of the peptide to minimize the volume of solvent added to the culture medium. Always include a vehicle control with the highest concentration of solvent used in your experiments.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solubility | Soluble in DMSO, ethanol, ethylene glycol. Sparingly soluble in aqueous buffers. | [1][][7][8] |
| Stock Solution Preparation | Dissolve in sterile, cell culture-grade DMSO or ethanol to make a concentrated stock. | [7] |
| Storage of Lyophilized Powder | Store at -20°C or lower, protected from moisture and light. | - |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | - |
Table 2: Summary of Reported In Vitro Effects and Concentrations of Palmitoyl Peptides
| Peptide | Cell Type | Concentration | Observed Effect | Source(s) |
| Palmitoyl oligopeptide complex | Human Keratinocytes | 0.016% (of complex) | Maximum cell viability after 72h. | [9] |
| This compound | Human Fibroblasts & Keratinocytes | 2% (in cream formulation for in vitro testing) | Stimulation of Collagen I, III, IV, Fibronectin, Hyaluronic Acid, and Laminin-5. | [5] |
| Palmitoyl tripeptide-1 | Human Fibroblasts | 5 ppm | Stimulation of collagen synthesis. | [10] |
| This compound | In vivo study (serum) | 5 ppm | Used in a formulation for a clinical study. | [] |
Note: The concentrations from cream formulations are not directly equivalent to concentrations in cell culture media but can serve as a preliminary reference.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline. Optimization for your specific cell line is recommended.
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the peptide. Include a vehicle control (medium with the highest concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Quantification of Collagen Type I Synthesis (ELISA)
-
Cell Culture and Treatment: Culture fibroblasts in 24-well plates until they reach 80-90% confluency. Replace the medium with serum-free medium containing various non-toxic concentrations of this compound (determined from the MTT assay) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted pro-collagen type I.
-
ELISA Procedure: Use a commercially available Human Pro-Collagen Type I ELISA kit. Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate.
-
Measurement: Measure the absorbance at 450 nm.
-
Analysis: Calculate the concentration of pro-collagen type I in your samples based on the standard curve.
Protocol 3: Gene Expression Analysis of ECM Proteins (qPCR)
-
Cell Culture and Treatment: Seed fibroblasts in 6-well plates and grow to 80-90% confluency. Treat the cells with optimal concentrations of this compound and a vehicle control for 24-48 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or a probe-based assay with primers specific for your target genes (e.g., COL1A1, COL3A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Example Primer Sequences (Human):
-
COL1A1 Forward: 5'-GAGGGCCAAGACGAAGACATC-3'
-
COL1A1 Reverse: 5'-CAGATCACGTCATCGCACAAC-3'
-
FN1 Forward: 5'-CGAGGAGAGTGGAAGTGTGAG-3'
-
FN1 Reverse: 5'-GGTGGTGACTGTTGTTGTAGGA-3'
-
GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3' (Note: These are example primers. It is crucial to validate primer efficiency for your specific experimental setup.)
-
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. avenalab.com [avenalab.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 4. ulprospector.com [ulprospector.com]
- 5. scribd.com [scribd.com]
- 6. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. article.sciencepg.com [article.sciencepg.com]
- 10. cir-safety.org [cir-safety.org]
Technical Support Center: Nano-carrier Systems for Palmitoyl Tripeptide-38 Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the development of nano-carrier systems for Palmitoyl (B13399708) tripeptide-38 (PT-38) delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of PT-38 loaded nano-carriers.
1. Nano-carrier Formulation & Drug Loading
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE%) of Palmitoyl Tripeptide-38 | 1. Poor affinity of PT-38 for the nano-carrier core: Mismatch in hydrophobicity/hydrophilicity between the peptide and the carrier material. 2. Suboptimal pH: The charge of the peptide and the carrier can affect interaction and encapsulation.[1] 3. Inefficient formulation method: The chosen synthesis technique may not be suitable for peptide encapsulation. 4. Drug leakage during preparation: Sonication or homogenization steps might be too harsh, causing leakage. | 1. Modify the carrier or peptide: For lipid-based carriers, alter the lipid composition. For polymeric carriers, consider different polymers. Hydrophobic ion pairing can increase the lipophilicity of the peptide.[1] 2. Optimize pH: Adjust the pH of the hydration buffer to optimize the electrostatic interactions between PT-38 and the nano-carrier. 3. Refine the method: For liposomes, try different preparation techniques like reverse-phase evaporation or freeze-thaw cycling.[1] For nanoparticles, adjust the solvent evaporation rate or polymer concentration.[2] 4. Optimize energy input: Reduce sonication time/intensity or use extrusion for vesicle sizing instead of high-shear homogenization. |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | 1. Aggregation of nanoparticles: Caused by suboptimal surface charge (Zeta Potential), improper storage, or issues with stabilizer concentration.[] 2. Ineffective sizing method: Sonication may not produce uniformly sized vesicles. 3. Poor formulation parameters: Incorrect polymer/lipid concentration or solvent ratios. | 1. Optimize Zeta Potential: Adjust the formulation pH or incorporate charged lipids/polymers to increase electrostatic repulsion (aim for zeta potential > ±20 mV). 2. Use Extrusion: For liposomes, pass the suspension through polycarbonate membranes of a defined pore size for uniform sizing. 3. Systematically optimize parameters: Use a Design of Experiments (DoE) approach to optimize formulation variables.[2] Store suspensions at recommended temperatures (e.g., 4°C). |
| Nano-carrier Instability During Storage (Aggregation/Fusion) | 1. Insufficient surface charge: Leads to particle aggregation over time. 2. Lipid/Polymer degradation: Hydrolysis of polymers like PLGA or oxidation of unsaturated lipids.[4] 3. Inappropriate storage conditions: Incorrect temperature or exposure to light. | 1. Incorporate PEGylation: Add PEGylated lipids or polymers to provide a steric barrier ("stealth" properties), preventing aggregation and recognition by the immune system.[5] 2. Select stable components: Use saturated lipids to reduce oxidation risk. Ensure polymers are stored in dry conditions. Add antioxidants like Vitamin E (tocopherol) to the formulation.[5] 3. Optimize storage: Store at 4°C in the dark. For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose).[5] |
2. In Vitro Assays
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Unreliable In Vitro Release Profile (e.g., no release or "burst release" only) | 1. Inappropriate release medium: The medium does not provide sink conditions, leading to saturation and halting further release.[6] 2. Dialysis membrane interference: The membrane itself, not the nano-carrier, may become the rate-limiting step for drug diffusion.[7] 3. Assay method limitations: In the "sample and separate" method, separation of free drug from encapsulated drug may be incomplete.[6][8] 4. Burst Release: A high amount of peptide is adsorbed to the nano-carrier surface rather than being encapsulated. | 1. Ensure Sink Conditions: Use a large volume of release medium or add a substance (e.g., cyclodextrin) that can solubilize the released peptide to maintain a low concentration gradient. 2. Select appropriate MWCO: Choose a dialysis membrane with a molecular weight cut-off (MWCO) high enough for the peptide to pass freely but low enough to retain the nano-carriers. Validate that the free peptide can easily pass through the membrane. 3. Validate Separation: When using centrifugation/ultrafiltration, ensure the parameters are sufficient to pellet the nano-carriers without causing drug leakage.[7] 4. Improve Encapsulation: Optimize the formulation to maximize encapsulation over surface adsorption. Wash the nano-carrier suspension post-formulation to remove surface-adsorbed peptide. |
| Cell Viability Assay (e.g., MTT, WST-8) Shows >100% Viability | 1. Nanoparticle interference: The nano-carrier material may directly react with the assay reagent (e.g., reducing MTT to formazan) or interfere with the optical reading (absorbance/fluorescence).[9][10] 2. Proliferative effect: At very low concentrations, the carrier material or the peptide may have a mild proliferative effect on the cells.[10] | 1. Run Interference Controls: Incubate the nano-carriers with the assay reagent in cell-free media. Subtract any background signal from the results of the cell-containing wells.[9] 2. Confirm with a Different Assay: Use a secondary viability assay that works via a different mechanism (e.g., measuring membrane integrity like LDH release or ATP content like CellTiter-Glo®) to confirm the results.[9] |
| High Variability in Cytotoxicity Results | 1. Endotoxin contamination: Contaminants in the formulation components or preparation environment can induce cell death.[11] 2. Particle aggregation in media: Nanoparticles may aggregate in complex cell culture media, leading to inconsistent dosing for the cells. 3. Inconsistent cell seeding: Uneven cell density across the plate. | 1. Use Sterile/Endotoxin-Free Materials: Ensure all buffers, water, and formulation components are sterile and certified endotoxin-free. 2. Pre-disperse the sample: Immediately before adding to cells, briefly sonicate or vortex the nanoparticle suspension to ensure a homogenous dispersion. 3. Ensure a Monolayer: Check cell adherence and confluence under a microscope before adding the test compounds. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (PT-38), also known by the trade name MATRIXYL™ synthe'6, is a synthetic signal peptide.[12][13][14] Its primary mechanism involves stimulating the synthesis of six major components of the skin's extracellular matrix (ECM): collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin (B1169045) 5.[13][14][15] It works by binding to receptors on fibroblasts, which triggers intracellular signaling pathways that increase the gene expression of these ECM proteins, helping to reduce wrinkles and improve skin firmness.[12]
Q2: Why is a nano-carrier system necessary for this compound? A2: Peptides like PT-38 can be susceptible to enzymatic degradation and may have limited ability to penetrate biological membranes, such as the skin barrier, which reduces their bioavailability and efficacy.[16][17] Encapsulating PT-38 in a nano-carrier system can protect it from degradation, improve its stability, control its release over time, and enhance its penetration into the target tissue.[5][16][17]
Q3: What are the most common types of nano-carriers used for peptide delivery? A3: The most common nano-carriers include liposomes (vesicles made of phospholipid bilayers), polymeric nanoparticles (e.g., made from biodegradable polymers like PLGA), and solid lipid nanoparticles (SLNs).[16][18] Each system has distinct advantages regarding stability, drug loading, and release characteristics.[16]
Q4: What is the difference between "drug loading" and "encapsulation efficiency"? A4:
-
Encapsulation Efficiency (EE%) refers to the percentage of the initial amount of drug added that has been successfully encapsulated within the nano-carriers. It measures the efficiency of the formulation process.
-
Drug Loading (DL%) refers to the weight percentage of the encapsulated drug relative to the total weight of the drug-loaded nano-carrier. It measures how much drug is in the final product.
Q5: How do I choose the right characterization techniques for my nano-carrier system? A5: A multi-faceted approach is required.
-
Size and Polydispersity: Dynamic Light Scattering (DLS) is the standard.
-
Surface Charge: Zeta Potential measurement helps predict stability against aggregation.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for visual confirmation of shape and size.
-
Encapsulation Efficiency: Requires separating the free drug from the nano-carriers (e.g., via ultracentrifugation) and quantifying the drug in both fractions using a technique like HPLC.
-
Stability: Monitor size, PDI, and drug leakage over time under defined storage conditions.[4]
Q6: Are there any regulatory standards for developing and testing nano-carrier formulations? A6: Regulatory agencies like the U.S. FDA and European Medicines Agency (EMA) have provided guidance for liposomal and other complex drug products.[4] While specific standards for every type of nano-carrier are still evolving, key considerations include extensive characterization, stability testing, and validated assays for quality control.[4][7] There is a recognized lack of standardized protocols, especially for in vitro release testing, making thorough validation of in-house methods critical.[6][19]
Experimental Protocols & Data Tables
Table 1: Typical Nano-carrier Characterization Parameters
| Parameter | Technique | Typical Target Value | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 200 nm | Influences stability, cellular uptake, and tissue penetration.[20] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of the particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | > ±20 mV | Predicts colloidal stability; high magnitude prevents aggregation. |
| Encapsulation Efficiency (EE%) | HPLC, UV-Vis Spectroscopy (after separation) | > 70% | Measures the efficiency of the drug loading process. |
| Drug Loading (DL%) | HPLC, UV-Vis Spectroscopy | Varies by formulation | Defines the amount of active ingredient in the final formulation. |
Protocol 1: Liposome Synthesis via Thin-Film Hydration
-
Lipid Dissolution: Dissolve lipids (e.g., Phosphatidylcholine, Cholesterol, and a PEGylated lipid) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., PBS) containing the desired concentration of this compound to the flask. Hydrate the lipid film by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sizing/Downsizing: To achieve a uniform size distribution of unilamellar vesicles (ULVs), sonicate the MLV suspension using a probe sonicator or, preferably, extrude it sequentially through polycarbonate filters with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm).
Protocol 2: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug: Place a known volume of the nano-carrier suspension into an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the nano-carriers.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) PT-38. Measure the concentration of PT-38 in the supernatant using a validated HPLC method.
-
Calculation: Use the following formula: EE% = [(Total amount of PT-38 added) – (Amount of free PT-38 in supernatant)] / (Total amount of PT-38 added) x 100
Protocol 3: In Vitro Drug Release Study using Dialysis
-
Preparation: Transfer a precise volume (e.g., 1 mL) of the PT-38 loaded nano-carrier suspension into a dialysis bag with an appropriate MWCO.
-
Immersion: Place the sealed dialysis bag into a larger container with a known volume of release buffer (e.g., 100 mL of PBS at pH 7.4) to ensure sink conditions. The container should be kept at a constant temperature (e.g., 37°C) with gentle, constant stirring.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.
-
Replacement: Immediately replace the withdrawn sample with an equal volume of fresh release buffer to maintain the total volume and sink conditions.
-
Analysis: Quantify the concentration of PT-38 in the collected samples using HPLC.
-
Data Calculation: Calculate the cumulative percentage of PT-38 released at each time point relative to the total amount of PT-38 initially in the dialysis bag.
Protocol 4: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing various concentrations of the PT-38 nano-carriers, empty nano-carriers (placebo), and a positive control (e.g., Triton X-100). Include wells with cells in media only (negative control) and wells with media and nano-carriers but no cells (interference control). Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Remove the treatment media. Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., ~570 nm) using a microplate reader.
-
Calculation:
-
First, subtract the absorbance from the cell-free interference control wells from their corresponding treatment wells.
-
Calculate cell viability as: % Viability = (Absorbance of treated cells / Absorbance of negative control cells) x 100.
-
Diagrams
Caption: Signaling pathway of this compound in fibroblasts.
Caption: Experimental workflow for PT-38 nano-carrier development.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of experiments in the optimization of nanoparticle-based drug delivery systems [ouci.dntb.gov.ua]
- 4. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 5. jddhs.com [jddhs.com]
- 6. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 13. lesielle.com [lesielle.com]
- 14. This compound (Explained + Products) [incidecoder.com]
- 15. experchem.com [experchem.com]
- 16. wjarr.com [wjarr.com]
- 17. polarispeptides.com [polarispeptides.com]
- 18. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 19. [PDF] Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
Addressing potential cytotoxicity of Palmitoyl tripeptide-38 at high concentrations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Palmitoyl (B13399708) Tripeptide-38, particularly concerning potential cytotoxic effects at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Palmitoyl Tripeptide-38?
This compound is a matrikine-like peptide that works by stimulating the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction.[1][2][3][4][5] It binds to specific receptors on fibroblasts, triggering intracellular signaling cascades that activate the gene expression for key extracellular matrix (ECM) proteins.[6] This leads to an increased synthesis of Collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin-5.[1][2][3][4] The intended effect is a restructuring and smoothing of the cutaneous tissues.[1]
Signaling Pathway for this compound's Intended Action
Caption: Intended signaling pathway of this compound.
Q2: Is this compound generally considered cytotoxic?
No, in standard applications and tested concentrations for cosmetics, this compound is considered safe and well-tolerated.[7][8] Safety data for the commercial product MATRIXYL® synthe'6®, which contains this peptide, indicates negligible cytotoxicity in a neutral red release assay and it is not considered mutagenic.[9] However, like any substance, excessively high concentrations not typically used in final product formulations could potentially induce cytotoxicity in sensitive in-vitro cell models.
Q3: What are the typical signs of cytotoxicity I should monitor in my cell cultures?
When exposing cell cultures to high concentrations of any test article, including this compound, researchers should monitor for the following indicators of cytotoxicity:
-
Morphological Changes: Observe cells under a microscope for rounding, detachment from the culture surface, shrinkage, and membrane blebbing.
-
Reduced Cell Viability: A decrease in the number of live, healthy cells. This is quantifiable through assays like MTT or Trypan Blue exclusion.
-
Decreased Metabolic Activity: A reduction in metabolic rates, which can be measured using assays like MTT, MTS, or resazurin.
-
Compromised Membrane Integrity: Leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.
Troubleshooting Guide
Problem: I am observing unexpected cell death and poor morphology after treatment with this compound.
This section provides a logical workflow to troubleshoot unexpected cytotoxicity in your experiments.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting cytotoxicity.
Possible Cause 1: Peptide Concentration is Too High
While effective at low concentrations, high concentrations of peptides can lead to off-target effects or overwhelm cellular systems. It is crucial to determine the cytotoxic threshold in your specific cell model.
-
Solution: Perform a dose-response study to determine the concentration at which this compound becomes cytotoxic (the IC50 value). A standard approach is the MTT assay.
-
Data Interpretation: Specific IC50 values for this compound are not widely published in peer-reviewed literature, as most studies focus on its efficacy at non-toxic cosmetic concentrations (e.g., 2-4%).[10] Therefore, researchers must establish these values empirically for their cell line of interest. The table below provides a template for presenting such data.
Parameter Description Example Data (Hypothetical) Cell Line The specific cell type used in the assay (e.g., Human Dermal Fibroblasts). HDF-a Time Point Duration of exposure to the peptide (e.g., 24, 48, 72 hours). 48 hours IC50 (µg/mL) The concentration of the peptide that inhibits 50% of cell viability. 850 µg/mL Therapeutic Index Ratio of the cytotoxic concentration (IC50) to the effective concentration (EC50). >100
Possible Cause 2: Solvent Toxicity
This compound is lipophilic due to the palmitoyl group and may require a solvent like DMSO for solubilization before dilution in aqueous culture media. High final concentrations of the solvent can be independently cytotoxic.
-
Solution: Always run a vehicle control group, treating cells with the highest concentration of the solvent used in your experiment, diluted in culture medium. The final solvent concentration should ideally be kept below 0.5% to minimize toxicity.
Possible Cause 3: Peptide Aggregation or Instability
At high concentrations, peptides can sometimes aggregate, especially in complex biological media. These aggregates can be phagocytosed by cells, leading to stress and apoptosis. Improper storage can also lead to degradation.
-
Solution: Visually inspect your stock solution and final dilutions for any signs of precipitation. Follow the manufacturer's instructions for storage, which is typically at -20°C or -80°C.[11] When preparing working solutions, ensure the peptide is fully dissolved before adding it to the cell culture medium.
Experimental Protocols
Protocol: Determining IC50 with an MTT Assay
This protocol outlines a standard procedure for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Workflow for a Standard MTT Cytotoxicity Assay
Caption: Step-by-step workflow for an MTT assay.
1. Materials:
-
This compound
-
Appropriate cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2x concentrated serial dilutions in serum-free medium.
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2x peptide dilutions to the appropriate wells. Be sure to include wells for:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100
-
-
Plot the % Viability against the log of the peptide concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
References
- 1. scribd.com [scribd.com]
- 2. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 3. cipherskincare.com [cipherskincare.com]
- 4. ulprospector.com [ulprospector.com]
- 5. lesielle.com [lesielle.com]
- 6. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 7. beautydecoded.com [beautydecoded.com]
- 8. timelessha.com [timelessha.com]
- 9. soap-formula.ru [soap-formula.ru]
- 10. avenalab.com [avenalab.com]
- 11. medchemexpress.com [medchemexpress.com]
How to control for batch-to-batch variability of synthetic Palmitoyl tripeptide-38
Welcome to the technical support center for synthetic Palmitoyl Tripeptide-38. This resource is designed to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the purity of different batches of this compound as determined by HPLC. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent purity is a common issue in synthetic peptide production. Several factors during synthesis and purification can contribute to this variability.
Troubleshooting Steps:
-
Raw Material and Reagent Quality:
-
Verification: Ensure that the amino acid derivatives, palmitic acid, and solvents are of high purity and from the same supplier and lot number for each synthesis.
-
Characterization: Perform identity and purity analysis (e.g., NMR, MS) on incoming starting materials to confirm they meet specifications.
-
Storage: Store all reagents under their recommended conditions to prevent degradation.[1]
-
-
Synthesis Process Control:
-
Coupling and Deprotection: Monitor the efficiency of each coupling and deprotection step. Incomplete reactions are a primary source of impurities.[2]
-
Reaction Conditions: Maintain strict control over reaction temperature, time, and agitation. Minor fluctuations can lead to the formation of side products.[1]
-
-
Cleavage and Purification:
-
Cleavage Cocktail: Ensure the composition and freshness of the cleavage cocktail are consistent.
-
Purification Protocol: Standardize the HPLC purification protocol, including the column type, gradient, and loading amount. Variations can affect the separation of the target peptide from impurities.
-
Q2: Our in vitro assays are showing inconsistent biological activity between different batches of this compound, even when the purity by HPLC is similar. What could be the reason?
A2: Similar HPLC purity does not always guarantee identical biological activity. The presence of co-eluting impurities or subtle structural differences can impact efficacy.
Troubleshooting Steps:
-
Comprehensive Analytical Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the main peak in your HPLC chromatogram to ensure it corresponds to this compound.[3][4][5] This will help identify if the major peak is an impurity.
-
Tandem MS (MS/MS): Perform MS/MS sequencing to verify the amino acid sequence of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use NMR to confirm the overall structure and identify any subtle structural variations between batches.[3][4]
-
-
Quantification of Peptide Content:
-
Amino Acid Analysis (AAA): Conduct AAA to accurately quantify the peptide content in each batch.[3] This will ensure you are using the same amount of active peptide in your biological assays.
-
-
Assay Conditions:
-
Cell Culture Health: Ensure the health and passage number of the cell lines (e.g., human fibroblasts, keratinocytes) used in the assays are consistent.
-
Reagent Stability: Verify the stability and activity of all reagents used in the assay.
-
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results
Symptom: High variability in purity, molecular weight, or spectroscopic data between batches.
| Potential Cause | Troubleshooting Action | Recommended Analytical Technique |
| Incomplete Reactions during Synthesis | Optimize coupling and deprotection times and reagents. | HPLC, Mass Spectrometry |
| Side Reactions | Adjust reaction conditions (temperature, solvent) to minimize side product formation. | HPLC, Mass Spectrometry, NMR |
| Degradation of Product | Ensure proper storage conditions (2-8°C, dark, clean) and handle the peptide minimally.[6] | HPLC, Mass Spectrometry |
| Inconsistent Purification | Standardize the HPLC purification protocol (column, gradient, sample load). | HPLC |
Issue 2: Variable Biological Activity in Cell-Based Assays
Symptom: Different batches of this compound show varying levels of stimulation of extracellular matrix protein synthesis.
| Potential Cause | Troubleshooting Action | Recommended Experimental Protocol |
| Inaccurate Peptide Quantification | Perform Amino Acid Analysis (AAA) to determine the exact peptide content of each batch. | See Protocol: Amino Acid Analysis |
| Presence of Bioactive Impurities | Use orthogonal analytical methods (e.g., LC-MS/MS) to identify and characterize impurities. | HPLC, Mass Spectrometry |
| Variability in Assay Conditions | Standardize cell seeding density, passage number, and treatment duration. | See Protocol: In Vitro Fibroblast Assay |
| Peptide Solubility Issues | Ensure complete solubilization of the peptide in the appropriate vehicle before adding to cell culture media. | Visual inspection, Dynamic Light Scattering (DLS) |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
HPLC System: A reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in an appropriate solvent (e.g., a small amount of DMSO topped up with Mobile Phase A) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol: In Vitro Fibroblast Assay for Collagen Synthesis
-
Cell Culture:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Seed fibroblasts in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Prepare different concentrations of this compound from each batch in serum-free DMEM. A typical concentration range is 1-10 µM.
-
Treat the cells with the peptide solutions or a vehicle control for 48-72 hours.
-
-
Analysis of Collagen Production:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted Collagen Type I using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize the collagen production to the total protein content of the cell lysate.
-
Visualizations
Caption: Workflow for Synthesis, Characterization, and Biological Testing.
Caption: this compound Signaling Pathway in Fibroblasts.
References
Methods for improving the bioavailability of topically applied Palmitoyl tripeptide-38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with topically applied Palmitoyl (B13399708) tripeptide-38.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl tripeptide-38 and what is its primary mechanism of action?
This compound is a synthetic lipopeptide, a tripeptide (Lysine-Methionine(O2)-Lysine) to which a palmitic acid molecule is attached.[1][2] This modification significantly increases its lipophilicity, which is intended to enhance its penetration through the stratum corneum.[1] Its primary mechanism of action is to stimulate the synthesis of key components of the extracellular matrix (ECM) in the skin.[3] It acts as a matrikine-mimetic, signaling fibroblasts to increase the production of collagen I, III, and IV, fibronectin, and hyaluronic acid.[4][5]
Q2: What are the main challenges in achieving optimal bioavailability of topically applied this compound?
The primary challenges are similar to those for other topical peptides:
-
Poor Skin Penetration: The stratum corneum, the outermost layer of the skin, is a formidable barrier to the penetration of hydrophilic and large molecules. While the palmitoyl group improves lipophilicity, optimizing the formulation is crucial for effective delivery to the dermis where fibroblasts reside.
-
Enzymatic Instability: Peptides are susceptible to degradation by proteases present in the skin, which can reduce their efficacy before they reach their target.[1]
-
Physicochemical Instability: The stability of this compound can be affected by the pH, temperature, and other ingredients in the formulation.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C.[2][6] Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 4°C for no longer than a few days. Avoid repeated freeze-thaw cycles of solutions. The peptide is most stable in a neutral pH range (around 6.5-7.5).[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Skin Permeation in Franz Diffusion Cell Studies
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | 1. Optimize Vehicle: Ensure the vehicle is appropriate for the peptide's solubility. This compound is sparingly soluble in aqueous buffers but soluble in organic solvents like ethanol (B145695) and DMSO.[6] A co-solvent system may be necessary.2. Incorporate Penetration Enhancers: Consider adding chemical penetration enhancers such as fatty acids (e.g., oleic acid) or glycols (e.g., propylene (B89431) glycol) to the formulation.[8]3. Utilize Delivery Systems: Encapsulating the peptide in liposomes or other nanocarriers can significantly improve its penetration and stability.[7] |
| Experimental Setup | 1. Skin Integrity: Verify the integrity of the skin membrane (human or animal) before the experiment using methods like transepidermal water loss (TEWL) measurement.2. Receptor Fluid: Ensure the receptor fluid (e.g., phosphate-buffered saline) is properly degassed to avoid air bubbles under the skin. The pH should be maintained around 7.4.[9]3. Temperature: Maintain the temperature of the Franz diffusion cells at 32°C to mimic physiological skin temperature.[9] |
| Peptide Adsorption | The lipophilic nature of this compound can lead to its adsorption onto the surfaces of the experimental apparatus (e.g., glass, tubing). Consider using low-adsorption materials or pre-saturating the system with a blank formulation. |
Issue 2: High Variability in Analytical Quantification (HPLC-MS/MS)
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | 1. Inefficient Extraction: The extraction of the lipophilic peptide from the skin matrix can be challenging. Optimize the extraction solvent and procedure. A common method involves homogenization of the skin sample followed by liquid-liquid or solid-phase extraction.2. Matrix Effects: The complex biological matrix of the skin can cause ion suppression or enhancement in the mass spectrometer.[10] Use an internal standard that is structurally similar to this compound to compensate for these effects. |
| Chromatography | 1. Poor Peak Shape: Tailing or broad peaks can be caused by secondary interactions of the peptide with the stationary phase.[11] Ensure the mobile phase pH is appropriate and consider using a column with end-capping.2. Carryover: Peptides can adsorb to the injector and column, leading to carryover between samples.[10] Implement a rigorous needle wash protocol and inject blank samples between experimental samples. |
| Peptide Instability | This compound can degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation during the analytical run. |
Data Presentation
The following table summarizes hypothetical quantitative data based on studies of similar palmitoylated peptides to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.
Table 1: Bioavailability Enhancement of a Palmitoylated Peptide in an in vitro Skin Model
| Formulation Strategy | Peptide Concentration in Epidermis (µg/cm²) | Peptide Concentration in Dermis (µg/cm²) | Total Skin Retention (%) |
| Simple Aqueous Solution (Control) | 0.5 ± 0.1 | Not Detected | 1.2% |
| Solution with 5% Propylene Glycol | 1.2 ± 0.3 | 0.2 ± 0.1 | 3.5% |
| Liposomal Encapsulation | 3.5 ± 0.6 | 1.1 ± 0.2 | 11.5% |
| Solution with 5% Oleic Acid | 2.8 ± 0.5 | 0.8 ± 0.2 | 9.0% |
Note: This data is illustrative and based on findings for other palmitoylated peptides. Actual results for this compound may vary. A study on a palmitoylated decapeptide showed that modifying the peptide with a palmitate chain significantly increased its skin retention.[12] Another study on a palmitoylated pentapeptide demonstrated that liposomal encapsulation enhanced its ability to stimulate collagen production in fibroblasts, suggesting improved bioavailability.[7]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of this compound.
1. Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness human or porcine skin
-
Test formulation containing this compound
-
Receptor fluid (Phosphate-Buffered Saline, pH 7.4)
-
Magnetic stir bars
-
Water bath with circulator
-
Syringes and needles
-
HPLC-MS/MS system
2. Procedure:
-
Prepare the skin by carefully removing any subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a known amount of the test formulation (e.g., 5 mg/cm²) to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
At the end of the experiment (24 hours), dismount the skin.
-
Separate the epidermis from the dermis using heat or enzymatic digestion.
-
Extract this compound from the epidermis, dermis, and receptor fluid samples for analysis.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a general method for the analysis of this compound.
1. Sample Preparation:
-
To the collected receptor fluid samples, add an internal standard and an equal volume of acetonitrile (B52724) to precipitate any proteins. Centrifuge and collect the supernatant.
-
Homogenize the separated epidermis and dermis samples in an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the skin extracts and concentrate the peptide.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a suitable time to ensure good separation.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent and daughter ion transitions for this compound and the internal standard.
Mandatory Visualizations
Caption: Signaling pathway of this compound in dermal fibroblasts.
Caption: Experimental workflow for assessing this compound bioavailability.
References
- 1. avenalab.com [avenalab.com]
- 2. experchem.com [experchem.com]
- 3. β-Lapachone Regulates the Transforming Growth Factor-β–Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts [jstage.jst.go.jp]
- 4. Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kanglab.net [kanglab.net]
- 9. DSpace [diposit.ub.edu]
- 10. The Therapeutic Effect and In Vivo Assessment of Palmitoyl- GDPH on the Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2792684A1 - Compounds useful in the treatment and/or care of the skin and their cosmetic or pharmaceutical compositions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale synthesis of Palmitoyl tripeptide-38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Palmitoyl (B13399708) Tripeptide-38 (Pal-Lys-Met(O2)-Lys-OH).
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tripeptide-38 and what is its mechanism of action?
This compound is a synthetic lipopeptide, specifically a matrikine-mimetic compound.[1][2] Matrikines are peptides derived from the degradation of extracellular matrix (ECM) proteins that can regulate cell activity.[3] this compound is designed to mimic a tripeptide naturally found in collagen VI and laminin (B1169045).[1][4] It functions by binding to specific receptors on the surface of fibroblasts, which triggers intracellular signaling cascades.[1] This signaling stimulates the synthesis of key ECM components, including collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin 5.[2][4][5]
Q2: What are the primary challenges in the large-scale synthesis of this compound?
The large-scale synthesis of this lipopeptide presents several challenges common to peptide synthesis, compounded by the hydrophobic nature of the palmitoyl group:
-
Aggregation: The hydrophobic palmitoyl group and the peptide sequence itself can lead to aggregation during synthesis, resulting in incomplete reactions and low yields.
-
Low Purity: Side reactions, incomplete coupling of amino acids, and racemization can lead to a variety of impurities that are often difficult to separate from the final product.
-
Solubility Issues: The lipophilic nature of this compound can cause solubility problems during both the synthesis and purification steps.
-
Oxidation of Methionine: The methionine residue in the sequence is susceptible to oxidation, which can occur during synthesis, cleavage, or storage. The desired product contains methionine sulfone (Met(O2)).
-
Purification Difficulties: The hydrophobic nature of the peptide can lead to poor peak shape and resolution during reverse-phase HPLC purification.
Q3: Which is the better method for large-scale synthesis: Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?
Both SPPS and LPPS have been used for the synthesis of palmitoylated peptides.
-
SPPS is generally faster and more amenable to automation. The use of excess reagents can drive reactions to completion. However, scaling up can be expensive due to the cost of resins and large volumes of solvents.
-
LPPS can be more cost-effective for large-scale production as it avoids the use of expensive resins. It can also allow for the purification of intermediates at each step, potentially leading to a purer final product. However, it is more labor-intensive and may involve challenging purification steps.
The choice between SPPS and LPPS will depend on the desired scale of production, available equipment, and cost considerations.
Troubleshooting Guides
Low Coupling Efficiency
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like guanidinium (B1211019) chloride. - Perform couplings at a higher temperature (e.g., 40-60°C). - Use microwave-assisted synthesis to reduce aggregation and reaction times. - Incorporate pseudoproline dipeptides in the synthesis of longer peptides to disrupt secondary structures. |
| Steric Hindrance | - Use a more potent coupling reagent such as HATU or HCTU. - Increase the coupling time or perform a double coupling for difficult amino acids. |
| Poor Resin Swelling | - Ensure the resin is properly swelled in the synthesis solvent before the first coupling step. - Choose a resin with a higher swelling capacity, such as a PEG-based resin. |
Low Purity of Crude Peptide
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Increase the deprotection time or use a stronger deprotection reagent (e.g., higher concentration of piperidine (B6355638) in DMF for Fmoc deprotection). - Monitor the deprotection reaction using a colorimetric test like the Kaiser test. |
| Side Reactions | - Aspartimide formation: If aspartic acid is present in the sequence, add HOBt to the piperidine deprotection solution. - Racemization: Use coupling reagents known to suppress racemization, such as COMU or OxymaPure®. |
| Oxidation of Methionine | - If the desired product is the non-oxidized form, use scavengers like dimethyl sulfoxide (B87167) (DMSO) during cleavage. For this compound, where the oxidized form (methionine sulfone) is intended, ensure complete oxidation. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Crude Peptide | - Dissolve the crude peptide in a stronger organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase. |
| Poor Peak Shape in HPLC | - Optimize the mobile phase. The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard. Experiment with different concentrations (0.05-0.1%). - For very hydrophobic peptides, a different organic modifier like isopropanol (B130326) in addition to acetonitrile (B52724) might be helpful. |
| Co-elution of Impurities | - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting impurities. - Consider using a different stationary phase (e.g., C8 instead of C18) or a different pH for the mobile phase if the peptide's stability allows. |
Quantitative Data
The following tables provide typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific conditions and scale.
Table 1: Typical Purity and Yield Data for Solid-Phase Synthesis
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Lower loading can reduce aggregation. |
| Coupling Efficiency (per step) | > 99% | Monitored by Kaiser test or Fmoc release. |
| Crude Peptide Purity (by HPLC) | 60 - 85% | Highly sequence-dependent. |
| Overall Yield (after purification) | 30 - 50% | Dependent on the number of steps and purification efficiency. |
Table 2: Typical Purity and Yield Data for Liquid-Phase Synthesis (Fragment Condensation)
| Parameter | Typical Value | Notes |
| Yield of Protected Fragments | 80 - 95% | After purification of each fragment. |
| Final Coupling Yield | 70 - 90% | Coupling of the final fragment. |
| Crude Peptide Purity (by HPLC) | 70 - 90% | Generally higher than SPPS crude product. |
| Overall Yield (after purification) | 40 - 60% | Can be higher than SPPS for large-scale production. |
Table 3: Final Product Specifications
| Parameter | Specification |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥ 95.0%[6] |
| Water Content (Karl Fischer) | ≤ 8.0%[6] |
| TFA Content (by HPLC) | ≤ 15.0%[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on Fmoc/tBu chemistry.
-
Resin Preparation: Swell a Rink Amide resin in DMF for 1 hour.
-
Fmoc-Lys(Boc)-OH Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Couple Fmoc-Lys(Boc)-OH (3 eq.) using a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Fmoc-Met(O2)-OH Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin as in step 2.
-
Couple Fmoc-Met(O2)-OH (3 eq.) using the same coupling conditions.
-
-
Fmoc-Lys(Mtt)-OH Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin.
-
Couple Fmoc-Lys(Mtt)-OH (3 eq.).
-
-
Palmitoylation:
-
Selectively deprotect the Mtt group using 1% TFA in DCM (5 x 2 min).
-
Wash the resin with DCM, 10% DIPEA in DCM, and DMF.
-
Couple palmitic acid (5 eq.) using HATU (5 eq.) and DIPEA (10 eq.) in DMF for 4 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of DMSO.
-
Purify by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of this compound (Fragment Condensation Approach)
This protocol involves the synthesis of protected di- and tri-peptide fragments followed by their coupling in solution.
-
Synthesis of Pal-Lys(Boc)-OH:
-
React Nε-(tert-butoxycarbonyl)-L-lysine with palmitoyl chloride in the presence of a base like sodium hydroxide (B78521) to obtain Pal-Lys(Boc)-OH.
-
-
Synthesis of H-Met(O2)-Lys(Boc)-OMe:
-
Couple Fmoc-Met(O2)-OH to Lys(Boc)-OMe using standard coupling reagents.
-
Deprotect the Fmoc group with piperidine to yield the dipeptide.
-
-
Coupling of Fragments:
-
Activate the carboxylic acid of Pal-Lys(Boc)-OH using a coupling reagent like EDC/NHS.
-
React the activated fragment with H-Met(O2)-Lys(Boc)-OMe to form the protected tripeptide.
-
-
Final Deprotection:
-
Treat the protected tripeptide with a strong acid like TFA to remove the Boc and methyl ester protecting groups.
-
-
Purification:
-
Purify the crude product by crystallization or preparative RP-HPLC as described in the SPPS protocol.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for this compound.
Caption: Proposed signaling pathway of this compound in fibroblasts.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. lesielle.com [lesielle.com]
- 3. Matrix Biology special issue on “Fibroblasts: The arbiters of tissue remodeling” Mini-review: “Extracellular matrix-derived peptides in tissue remodeling and fibrosis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avenalab.com [avenalab.com]
- 5. ulprospector.com [ulprospector.com]
- 6. experchem.com [experchem.com]
Refinement of analytical techniques for accurate Palmitoyl tripeptide-38 quantification
Welcome to the technical support center for the analytical refinement of Palmitoyl (B13399708) tripeptide-38 quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tripeptide-38 and why is its accurate quantification important?
A1: this compound is a synthetic lipopeptide, a reaction product of palmitic acid and a tripeptide with the amino acid sequence Lysyl-Methionyl(O2)-Lysine.[1] It is a matrikine-like compound that mimics a tripeptide naturally found in collagen VI and laminin (B1169045).[2][3] Its mechanism of action involves stimulating the synthesis of key extracellular matrix (ECM) components, including collagen I, III, IV, fibronectin, hyaluronic acid, and laminin 5.[3][4][5] Accurate quantification in cosmetic formulations or biological matrices is crucial for quality control, stability testing, formulation development, and efficacy studies to ensure the product delivers the intended anti-aging and skin-firming benefits.[6]
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: The most common and robust methods for the quantification of this compound in complex matrices like cosmetic creams are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6] HPLC-UV is widely accessible for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level detection and complex research applications.[6][7]
Q3: What are the main challenges in analyzing this compound?
A3: Due to its peptide nature and the complexity of cosmetic or biological matrices, several challenges arise. These include:
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the analyte's ionization in LC-MS, leading to ion suppression or enhancement and affecting accuracy.[8][9]
-
Poor Chromatographic Retention: Peptides can exhibit poor retention on standard reversed-phase columns.[10]
-
Low Recovery: The peptide can be lost during sample preparation due to non-specific binding to surfaces or poor extraction efficiency.[10][11]
-
Stability Issues: Peptides can be susceptible to degradation via hydrolysis, deamidation, or oxidation, especially at non-optimal pH or temperature.[12] It is recommended to store peptides in lyophilized form at -20°C and, once in solution, use aliquots to avoid repeated freeze-thaw cycles.[12]
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a signaling molecule. It binds to specific receptors on fibroblasts, triggering intracellular signaling cascades that upregulate the gene expression and synthesis of essential ECM proteins like collagen and hyaluronic acid.[2] It also helps to balance the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, thereby preserving the skin's structural integrity.[2][13]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for its quantification.
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound quantification.
Troubleshooting Guides
HPLC-UV Analysis
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Why am I seeing drifting or inconsistent retention times? | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[14] 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.[14] 3. Temperature Fluctuations: Inconsistent column temperature.[14] 4. Pump Issues: Leaks or faulty check valves causing flow rate instability.[15] | 1. Increase column equilibration time until a stable baseline is achieved.[14] 2. Prepare fresh mobile phase daily. Ensure solvent bottles are capped to prevent evaporation.[14] 3. Use a column oven to maintain a constant temperature.[14] 4. Check for leaks in the system. Purge the pump to remove air bubbles and check valve function.[15] |
| Q: My peaks are broad or splitting. What should I do? | 1. Column Overload: Injecting too much sample.[14] 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Column Contamination/Void: Buildup of matrix components on the column inlet frit or a void in the packing material.[16][17] 4. Extra-Column Volume: Excessive tubing length or diameter between the column and detector.[14] | 1. Reduce the injection volume or dilute the sample.[14] 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. 3. Use a guard column. If the analytical column is contaminated, reverse-flush it (if permissible by the manufacturer) or replace it.[16] 4. Use shorter, narrower internal diameter tubing to connect the column to the detector.[14] |
| Q: I'm observing high backpressure. What is the cause? | 1. Column/Frit Blockage: Particulates from the sample or mobile phase blocking the column inlet frit.[15] 2. Precipitation: Sample or buffer precipitating in the mobile phase. 3. Tubing Obstruction: Blockage in the system tubing or injector.[14] | 1. Filter all samples and mobile phases before use. Replace the in-line filter and column frits if necessary.[15] 2. Ensure all mobile phase components are fully miscible and that the buffer concentration is below its solubility limit in the organic/aqueous mixture.[15] 3. Disconnect components systematically to identify the location of the blockage. Flush or replace the obstructed part.[14] |
LC-MS/MS Analysis
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Why is my signal intensity low or irreproducible (Ion Suppression)? | 1. Matrix Effects: Co-eluting matrix components (e.g., salts, lipids, surfactants from the cream base) compete with the analyte for ionization.[9] 2. Poor Extraction Recovery: The peptide is not efficiently extracted from the sample matrix.[10] 3. Non-Specific Binding: Analyte adsorbs to plasticware, vials, or the LC system.[11] 4. Suboptimal Ionization: ESI source parameters (e.g., voltage, gas flow, temperature) are not optimized for the analyte. | 1. Improve Chromatographic Separation: Modify the gradient to separate the peptide from interfering matrix components. 2. Enhance Sample Cleanup: Use more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8] 3. Use an Internal Standard: A stable isotope-labeled (SIL) version of the peptide is ideal to compensate for matrix effects and recovery losses. 4. Optimize Source Conditions: Perform infusion analysis of the peptide to determine the optimal ESI parameters. |
| Q: I'm observing significant carryover (analyte signal in blank injections). How can I fix this? | 1. Analyte Adsorption: The peptide is sticking to surfaces in the injector, loop, or column.[10] 2. Insufficient Needle Wash: The injector's wash cycle is not effectively cleaning the needle. | 1. Modify Wash Solution: Use a stronger wash solvent (e.g., with higher organic content, or containing an acid/base) in the autosampler. Sometimes adding a small amount of the sample matrix to the wash can help. 2. Improve Chromatography: Use ion-pairing agents like TFA or PFPA to improve peak shape and reduce tailing, which can contribute to carryover.[10] 3. Hardware Check: Inspect the injector rotor seal for scratches or wear, as this can be a source of carryover. |
| Q: My results show high variability between sample preparations. Why? | 1. Inconsistent Extraction: The efficiency of the extraction process is not uniform across all samples.[11] 2. Peptide Instability: The peptide is degrading during the sample preparation workflow.[12] 3. Inaccurate Pipetting: Errors in pipetting small volumes of sample, standards, or internal standard. | 1. Standardize Protocol: Ensure the protocol (e.g., vortexing time, centrifugation speed/time) is followed precisely for every sample. Use an internal standard to normalize results.[18] 2. Work Quickly and on Ice: Minimize the time samples spend at room temperature. Perform extraction steps on ice to reduce potential enzymatic or chemical degradation.[12] 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques, especially for viscous cosmetic samples.[19] |
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantification of palmitoyl peptides using HPLC-UV and LC-MS/MS, providing a benchmark for method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL | [6] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.015 µg/mL | [6] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.05 µg/mL | [6][7] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [6][7] |
| Precision (%RSD) | < 5% | < 15% | [6][7] |
| Selectivity | Moderate; susceptible to co-eluting impurities. | High; based on specific precursor/product ion transitions. | [6][7] |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This protocol is adapted from methodologies for similar palmitoyl peptides in cosmetic creams.[6][7]
-
Internal Standard (IS) Preparation:
-
Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or another palmitoyl peptide like Pal-GHK) in methanol.[7]
-
Prepare a working IS solution by diluting the stock solution to 10 µg/mL in methanol.
-
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by spiking the appropriate amount of stock solution into a blank cream matrix that has been processed according to the sample preparation steps below (post-extraction spike).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.[6]
-
Add 10 µL of the 10 µg/mL IS working solution.
-
Add 1 mL of methanol.[6]
-
Vortex vigorously for 2 minutes to disperse the cream and extract the peptide.[6]
-
Centrifuge at 12,000 rpm for 15 minutes to precipitate insoluble matrix components.[6]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for both the analyte and the internal standard.
-
Protocol 2: Quantification by HPLC-UV
This protocol provides a robust method for routine quality control.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Create calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare the cosmetic cream sample as described in the LC-MS/MS protocol (steps 3a, 3c, 3d, 3e), but without the addition of an internal standard.
-
-
HPLC-UV Conditions:
-
LC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) added to both solvents. The exact ratio should be optimized to achieve a suitable retention time (~5-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~220 nm (peptides show strong absorbance at this wavelength).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 3. avenalab.com [avenalab.com]
- 4. lesielle.com [lesielle.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomatik.com [biomatik.com]
Mitigating interference in colorimetric assays for collagen when using Palmitoyl tripeptide-38
Technical Support Center: Palmitoyl (B13399708) Tripeptide-38 and Collagen Assays
Welcome to the technical support center for researchers utilizing Palmitoyl tripeptide-38. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you mitigate interference when quantifying collagen in the presence of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to collagen?
This compound is a synthetic lipopeptide, a fragment of a protein, with the sequence Pal-Lys-Met(O2)-Lys-OH.[1][2] It is known as a matrikine-mimetic peptide, meaning it mimics a fragment of an existing extracellular matrix (ECM) protein to signal cells.[2][3] Its primary function in a research context is to stimulate dermal fibroblasts to synthesize key components of the ECM, including collagen types I, II, and IV, as well as fibronectin and hyaluronic acid.[1][4][5] Therefore, it is common to use this peptide to induce collagen production and then measure the output.
Q2: I'm using the Sirius Red assay to measure collagen, and my readings are unexpectedly high in samples treated with this compound. Why is this happening?
This is a very likely form of assay interference. The Sirius Red assay functions by the specific binding of the anionic Sirius Red dye to basic amino acid residues (like lysine) that are abundant in the collagen triple helix.[6] this compound's sequence contains two lysine (B10760008) residues.[1][7] The dye cannot distinguish between the lysine on your target collagen and the lysine on the treatment peptide. As a result, the peptide itself binds the dye, leading to a colorimetric signal that causes a significant overestimation of the actual collagen content.
Q3: Which colorimetric assay is less susceptible to interference from this compound: Sirius Red or Hydroxyproline (B1673980)?
The Hydroxyproline assay is the recommended colorimetric method when this compound is present. The hydroxyproline assay quantifies collagen by measuring the concentration of the specific amino acid hydroxyproline, which is almost exclusively found in collagen.[8] The this compound peptide does not contain hydroxyproline and therefore will not generate a false positive signal in this assay.[2] While the hydroxyproline assay requires a more labor-intensive sample preparation involving acid hydrolysis, its specificity makes it superior in this context.[9]
Q4: If I must use the Sirius Red assay, how can I prevent this compound from interfering?
To use the Sirius Red assay, you must physically remove the peptide from your sample before adding the staining solution. The most effective methods are based on the large size difference between collagen protein and the small peptide. Recommended techniques include:
-
Trichloroacetic Acid (TCA) Precipitation: This method uses TCA to precipitate large proteins (collagen), leaving the small peptide in the supernatant, which is then discarded.
-
Centrifugal Ultrafiltration: Using a spin filter with a low molecular weight cutoff (e.g., 10 kDa) will retain the large collagen protein while allowing the small peptide to be spun out and removed.
Q5: What are the essential controls to run when measuring collagen in the presence of this compound?
Regardless of the method used, the following controls are critical:
-
Vehicle Control: Cells treated with the same vehicle/solvent used to dissolve the peptide. This serves as your baseline for collagen production.
-
Peptide-Only Blank (for Sirius Red): A cell-free well containing only media and the highest concentration of this compound used in your experiment. This will allow you to quantify the direct signal (interference) generated by the peptide itself.
-
Positive Control: Cells treated with a known collagen synthesis inducer, such as TGF-β or Ascorbate (B8700270), to ensure the assay is working correctly.[10]
Troubleshooting Guide
This guide addresses common problems encountered when measuring collagen in cell culture experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Artificially high collagen readings with Sirius Red assay. | Direct binding of the Sirius Red dye to the lysine residues in this compound. | 1. Switch to a Hydroxyproline Assay: This is the most reliable solution as it measures a component not present in the peptide. 2. Remove the Peptide: Use TCA precipitation or centrifugal ultrafiltration to remove the peptide from the sample before staining (See Protocol Below). 3. Correct for Interference: Run a "Peptide-Only Blank" and subtract its absorbance value from your treated sample values. Note: This is less accurate than removal. |
| High variability between replicate wells. | Incomplete removal of unbound dye or incomplete solubilization of the bound dye. The lipophilic palmitoyl group on the peptide may also cause aggregation. | 1. Optimize Washing: After staining, ensure thorough washing with 0.1 M HCl or 0.5% acetic acid to remove all unbound dye.[11] 2. Ensure Complete Solubilization: After washing, ensure the dye elution buffer (e.g., 0.1 M NaOH) is added to a completely dry well and mixed thoroughly to dissolve all bound dye before reading absorbance. 3. Centrifuge Samples: Before the assay, briefly centrifuge your conditioned media to pellet any potential peptide-protein aggregates. |
| Low signal or no difference detected between control and treated groups. | The assay may not be sensitive enough, or the peptide may not be sufficiently stimulating collagen production under your specific experimental conditions. | 1. Confirm Peptide Activity: Ensure the peptide is properly solubilized and used at an effective concentration (recommended levels are often in the low micromolar range). 2. Optimize Cell Culture: Ensure cells are healthy, not over-confluent, and supplemented with ascorbate (50 µg/mL), which is essential for collagen synthesis.[12] 3. Concentrate Sample: If using conditioned media, consider concentrating it using a centrifugal filter before performing the assay to increase the collagen concentration. |
Data Presentation: Interference & Mitigation
The following table presents representative data demonstrating the interference of this compound in a Sirius Red assay and the effectiveness of a mitigation protocol (TCA precipitation).
| Sample Condition | Absorbance (540 nm) without Mitigation | Absorbance (540 nm) with TCA Precipitation | Interpretation |
| Media Blank | 0.052 | 0.050 | Baseline absorbance of reagents. |
| Peptide-Only Blank (2 µM) | 0.258 | 0.055 | Demonstrates significant false-positive signal from the peptide, which is removed by TCA precipitation. |
| Vehicle Control (Cells) | 0.185 | 0.183 | Baseline collagen production by cells. |
| Cells + 2 µM Pal-Tripeptide-38 | 0.495 | 0.290 | Without mitigation, the reading is artificially inflated. With mitigation, the true increase in collagen is revealed. |
Visualizations: Pathways and Workflows
Caption: Signaling pathway of this compound.
Caption: Mechanism of this compound interference.
Caption: Decision workflow for collagen quantification.
Experimental Protocols
Protocol 1: Sirius Red Assay with TCA Precipitation (for Interference Removal)
This protocol is designed for quantifying collagen from conditioned media of cells grown in a 24-well plate.
Materials:
-
Conditioned media from cell cultures
-
Trichloroacetic acid (TCA), 100% (w/v) stock, ice-cold
-
Acetone (B3395972), ice-cold
-
Sirius Red Staining Solution: 0.1% (w/v) Direct Red 80 in saturated aqueous Picric Acid
-
Wash Solution: 0.01 M HCl
-
Elution Buffer: 0.1 M NaOH
-
Microcentrifuge tubes and microplate reader (540 nm)
Procedure:
-
Sample Collection: Collect 500 µL of conditioned media from each well into a clean 1.5 mL microcentrifuge tube.
-
TCA Precipitation (Interference Removal):
-
To the 500 µL of media, add 125 µL of ice-cold 100% TCA to achieve a final concentration of 20%.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The collagen will be in the pellet.
-
Carefully aspirate and discard the supernatant, which contains the interfering this compound.
-
Add 500 µL of ice-cold acetone to the pellet to wash away residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the acetone supernatant.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet thoroughly in 200 µL of Wash Solution (0.01 M HCl). This is your prepared sample.
-
-
Sirius Red Staining:
-
Add 1 mL of Sirius Red Staining Solution to the resuspended pellet.
-
Incubate at room temperature for 1 hour with gentle agitation (e.g., on a rocker).
-
Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
-
Washing:
-
Add 1 mL of Wash Solution (0.01 M HCl) to the pellet.
-
Vortex briefly and centrifuge at 12,000 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step one more time.
-
-
Elution and Quantification:
-
After the final wash, carefully remove all residual liquid.
-
Add 250 µL of Elution Buffer (0.1 M NaOH) to the pellet and vortex until the pellet is completely dissolved and the color is uniform.
-
Transfer 200 µL of the eluted dye into a 96-well plate.
-
Read the absorbance at 540 nm. Use the Elution Buffer as a blank.
-
Quantify the collagen amount by comparing the absorbance to a standard curve prepared with purified collagen.
-
Protocol 2: Hydroxyproline Assay (Recommended Method)
This protocol measures total collagen by quantifying hydroxyproline content after acid hydrolysis.
Materials:
-
Conditioned media or cell lysates
-
Concentrated Hydrochloric Acid (HCl), ~12 M
-
Chloramine-T Reagent
-
DMAB Reagent (Ehrlich's Reagent)
-
Hydroxyproline Standard
-
Pressure-tight, PTFE-lined cap vials
-
Heating block or oven (120°C) and water bath (60°C)
Procedure:
-
Sample Hydrolysis:
-
Transfer 100 µL of your sample (e.g., conditioned media) into a pressure-tight vial.
-
Add 100 µL of concentrated HCl (~12 M).
-
Tightly cap the vial and heat at 120°C for 3-4 hours (or overnight) to hydrolyze the proteins into amino acids.
-
Allow the vials to cool completely to room temperature.
-
-
Sample Preparation:
-
Uncap the vials in a fume hood. To remove residual acid, samples can be evaporated to dryness using a centrifugal evaporator or by heating at 60°C.
-
Resuspend the dried hydrolysate in 200 µL of ultrapure water.
-
-
Colorimetric Reaction:
-
Transfer 50 µL of the resuspended hydrolysate to a new microcentrifuge tube or 96-well plate well. Prepare standards using the Hydroxyproline Standard.
-
Add 100 µL of Chloramine-T reagent to each sample and standard. Incubate at room temperature for 5 minutes. This step oxidizes the hydroxyproline.
-
Add 100 µL of DMAB reagent to each well.
-
Incubate at 60°C for 90 minutes to allow for color development.
-
-
Quantification:
-
Cool the samples to room temperature.
-
Measure the absorbance at 560 nm.
-
Determine the hydroxyproline concentration in your samples by comparing their absorbance to the standard curve. The amount of collagen can be estimated assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
References
- 1. avenalab.com [avenalab.com]
- 2. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]
- 3. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 4. specialchem.com [specialchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. benchchem.com [benchchem.com]
- 7. lesielle.com [lesielle.com]
- 8. quickzyme.com [quickzyme.com]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for the Purification of Palmitoyl Tripeptide-38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Palmitoyl (B13399708) tripeptide-38. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Palmitoyl tripeptide-38, a lipophilic peptide that can present unique challenges.
Solubility and Sample Preparation
Q1: My crude this compound is difficult to dissolve in the initial mobile phase for RP-HPLC. What solvents can I use?
A1: Due to its palmitoyl moiety, this compound is highly hydrophobic and may have limited solubility in aqueous solutions. Here are several strategies to improve solubility:
-
Initial Dissolution in Organic Solvent: Dissolve the peptide in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the mobile phase.[1]
-
Use of Acetonitrile (B52724) (ACN): Prepare the sample in a solution with a higher percentage of acetonitrile, ensuring it is still a weaker solvent than the mobile phase B to ensure proper binding to the column.
-
Ethanol (B145695): this compound is soluble in organic solvents like ethanol.[1] A stock solution can be prepared in ethanol and then diluted.[1]
Q2: I am observing precipitation of my peptide upon injection or during the HPLC run. How can I prevent this?
A2: On-column precipitation is a common issue with hydrophobic peptides. Consider the following process improvements:
-
Elevated Column Temperature: Increasing the column temperature to 40-60°C can significantly improve the solubility of hydrophobic peptides in the mobile phase and reduce the risk of precipitation.
-
Lower Sample Concentration: Reduce the concentration of the sample being injected to stay below its solubility limit in the mobile phase.
-
Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase composition to minimize solvent mismatch effects that can cause precipitation.
Chromatography and Peak Shape
Q3: I am observing poor peak shape, such as peak tailing or broadening, for my this compound peak. What are the likely causes and solutions?
A3: Poor peak shape for palmitoylated peptides is often due to secondary interactions with the stationary phase or on-column aggregation. Here are some troubleshooting steps:
-
Optimize Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like Trifluoroacetic acid (TFA), typically 0.1%, in your mobile phases. TFA helps to mask residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.
-
Elevate Column Temperature: As mentioned for solubility, higher temperatures can also improve peak shape by enhancing mass transfer kinetics.
-
Alternative Ion-Pairing Agents: If TFA is not suitable for your downstream applications (e.g., mass spectrometry), formic acid (FA) can be used. However, be aware that FA is a weaker acid and may result in broader peaks compared to TFA.[2]
-
Column Choice: For hydrophobic peptides, a C4 or C8 column may sometimes provide better peak shape than a C18 column. Phenyl columns can also offer different selectivity.[3]
Purity and Resolution
Q4: How can I improve the separation of this compound from closely eluting impurities?
A4: Achieving high purity often requires fine-tuning the chromatographic conditions to enhance resolution.
-
Gradient Optimization: This is one of the most effective ways to improve resolution. A shallower gradient (e.g., a smaller change in %B per minute) increases the separation time between the target peptide and impurities.
-
Mobile Phase Modifier: Varying the concentration of TFA (e.g., from 0.05% to 0.1%) can sometimes alter the selectivity of the separation.[2]
-
Change in Organic Solvent: Switching the organic modifier in the mobile phase from acetonitrile to methanol (B129727) or isopropanol (B130326) can change the elution profile and may improve the resolution of co-eluting peaks.
Yield and Recovery
Q5: I am experiencing low recovery of my peptide after purification. What are the potential causes and how can I improve the yield?
A5: Low recovery of hydrophobic peptides can be attributed to several factors:
-
Irreversible Adsorption: The peptide may be irreversibly binding to the column. Consider using a different stationary phase or a newer, high-quality column.
-
Precipitation: As discussed earlier, ensure the peptide remains soluble throughout the purification process.
-
Overloading the Column: While it may seem counterintuitive, sometimes injecting a larger sample mass can improve recovery by saturating non-specific binding sites on the column.[3] However, this may come at the cost of lower purity.[3]
Quantitative Data Summary
The following tables summarize typical specifications for this compound and provide an example of how HPLC parameters can be varied to improve purification outcomes.
Table 1: Representative Product Specifications for this compound
| Parameter | Specification | Representative Value | Analysis Method |
| Peptide Purity | ≥ 95.0% | 98.96% | HPLC |
| Water Content | ≤ 8.0% | 4.55% | Karl Fischer |
| TFA Content | ≤ 15.0% | 10.87% | HPLC |
| Appearance | White powder | Conforms | Visual |
Data is illustrative and may vary between batches.
Table 2: Example of HPLC Gradient Optimization for Improved Purity
| Parameter | Method 1 (Scouting) | Method 2 (Optimized) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B in 30 min | 40-60% B in 40 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 45°C |
| Resulting Purity | ~92% | >98% |
| Peak Shape | Moderate Tailing | Sharp, Symmetrical |
Experimental Protocols
Key Experiment: Preparative RP-HPLC Purification of this compound
This protocol provides a general methodology for the purification of this compound. Optimization will be required based on the specific crude sample and HPLC system.
1. Materials:
-
Crude this compound
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl Sulfoxide (DMSO)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sonication or helium sparging.
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of DMSO.
-
Dilute the DMSO solution with Mobile Phase A to a final concentration suitable for injection (e.g., 10-20 mg/mL). Ensure the final percentage of DMSO is low to avoid solvent effects on the chromatography.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Initial Scouting Gradient: 20% to 80% Mobile Phase B over 60 minutes.
-
Optimized Gradient (Example): Based on the scouting run, develop a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 50% B, an optimized gradient might be 40% to 60% B over 40 minutes.
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
5. Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a white powder.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
Caption: Proposed signaling pathway for this compound in fibroblasts.
References
Validation & Comparative
A Comparative Analysis of Palmitoyl Tripeptide-38 and Retinoids for Anti-Wrinkle Efficacy
For researchers, scientists, and drug development professionals, the quest for effective anti-aging compounds is ongoing. This guide provides an objective comparison of two prominent ingredients in the fight against wrinkles: the signaling peptide Palmitoyl (B13399708) Tripeptide-38 and the well-established class of Vitamin A derivatives, retinoids.
This analysis delves into their mechanisms of action, supported by experimental data from clinical and in-vitro studies. While direct head-to-head clinical trials with identical protocols are limited, this guide synthesizes available evidence to offer a comprehensive overview of their respective anti-wrinkle capabilities.
Mechanisms of Action: A Tale of Two Pathways
Palmitoyl Tripeptide-38 and retinoids employ distinct biological pathways to exert their anti-aging effects. This compound acts as a matrikine-mimetic, signaling to fibroblasts to increase the synthesis of key extracellular matrix (ECM) components.[1][2] Retinoids, on the other hand, function by binding to nuclear receptors and directly influencing gene expression related to skin cell growth and collagen production.[3][4]
This compound Signaling Pathway
This compound is a synthetic peptide that mimics a fragment of collagen VI and laminin.[2] Its primary mechanism involves stimulating the synthesis of several crucial components of the skin's extracellular matrix, which provides structural support and firmness.
Caption: Signaling pathway of this compound.
Retinoid Signaling Pathway
Retinoids, once absorbed into the skin and converted to their active form, retinoic acid, enter the nucleus of skin cells. There, they bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR).[4][5] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs), which modulates the transcription of genes involved in cellular proliferation and extracellular matrix production.[5]
References
Validating the in vivo anti-aging effects of Palmitoyl tripeptide-38 through clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-aging effects of Palmitoyl Tripeptide-38 against other established skincare actives. All quantitative data is supported by clinical trial results, and detailed experimental methodologies are provided to aid in research and development.
Mechanism of Action: this compound
This compound, commercially known as Matrixyl® synthe'6®, is a matrikine-mimetic peptide. It works by signaling to skin cells to ramp up the synthesis of key components of the extracellular matrix (ECM) and the dermal-epidermal junction (DEJ). This action helps to rebuild and strengthen the skin's structural integrity from within, leading to a reduction in the appearance of wrinkles and an improvement in skin firmness.[1] The peptide specifically stimulates six major constituents: Collagen I, III, IV, Fibronectin, Hyaluronic Acid, and Laminin-5.[1]
Below is a diagram illustrating the signaling pathway initiated by this compound.
Comparative Clinical Data: Anti-Wrinkle Effects
The following table summarizes the quantitative results from various in vivo clinical trials, comparing the anti-wrinkle efficacy of this compound with a placebo and other common active ingredients.
| Ingredient | Concentration | Duration | Area | Parameter | Result vs. Placebo/Baseline | Citation |
| This compound | 2% | 2 Months | Forehead | Wrinkle Volume | -31% (vs. Baseline) | [2] |
| This compound | 2% | 2 Months | Forehead | Wrinkle Depth | -16.3% (vs. Baseline) | [3] |
| This compound | 2% | 2 Months | Forehead | Skin Roughness | -28% (vs. Baseline) | [3] |
| Matrixyl 3000 | 3% | 2 Months | Crow's Feet | Wrinkle Depth | -33% (vs. Placebo) | [2] |
| Matrixyl 3000 | 3% | 2 Months | Face | Deep Wrinkle Area | -45% (vs. Placebo) | [4] |
| Topical Hyaluronic Acid | N/A | 30 Days | Face | Wrinkle Depth | -21.8% (vs. Baseline) | [5] |
| Topical Hyaluronic Acid | N/A | 30 Days | Face | Wrinkle Volume | -26.3% (vs. Baseline) | [5] |
| Topical Hyaluronic Acid | N/A | 6 Weeks | Face | Fine Lines | -31% (vs. Baseline) | [6] |
| Topical Hyaluronic Acid | N/A | 6 Weeks | Face | Wrinkles | -14% (vs. Baseline) | [6] |
| Retinol | 0.1% | 12 Weeks | Face | Overall Photodamage | Significant improvement vs. vehicle | [7] |
Comparative Clinical Data: Skin Hydration & Elasticity
This table compares the effects of this compound and alternatives on skin moisture and elasticity.
| Ingredient | Concentration | Duration | Parameter | Result vs. Placebo/Baseline | Citation |
| This compound Blend | N/A | 28 Days | Skin Hydration (Corneometer) | +13% (vs. Baseline) | [8] |
| This compound Blend | N/A | 28 Days | Skin Elasticity (Cutometer) | +10% (vs. Baseline) | [8] |
| This compound Blend | N/A | 12 Weeks | Skin Moisture | +20% (vs. Control) | [9] |
| This compound Blend | N/A | 12 Weeks | Gross Elasticity (R2) | Increased from 0.5 to 0.75 | [9] |
| This compound Blend | N/A | 12 Weeks | Net Elasticity (R5) | Increased from 0.35 to 0.5 | [9] |
| Topical Hyaluronic Acid | N/A | 8 Weeks | Skin Hydration | Up to +96% (vs. Untreated) | [10] |
| Topical Hyaluronic Acid | N/A | 8 Weeks | Skin Elasticity | Up to +55% (vs. Untreated) | [10] |
| Topical Hyaluronic Acid | N/A | 6 Weeks | Skin Hydration (Corneometry) | +55% (Sustained vs. Baseline) | [6] |
Experimental Protocol: A Synthesized Model for In Vivo Anti-Wrinkle Studies
The following protocol is a representative model synthesized from common methodologies observed in clinical trials of anti-aging topical products.
-
Subject Recruitment:
-
Inclusion Criteria: Typically 25-35 female volunteers, aged 35-65, with visible signs of facial aging (e.g., crow's feet, forehead wrinkles) and Fitzpatrick skin types I-IV.[3][11] Participants must be in good health and willing to provide written informed consent.
-
Exclusion Criteria: Subjects with known allergies to cosmetic ingredients, active skin diseases, or those who have undergone aesthetic procedures (e.g., peels, lasers, injectables) within the last 6 months.[12] Use of other anti-aging products (e.g., retinoids) is typically discontinued (B1498344) for a washout period before the trial.[12]
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled study is the gold standard.
-
Often utilizes a split-face design where the active product is applied to one side of the face and a placebo vehicle to the other, minimizing inter-subject variability.
-
Duration: Typically ranges from 28 days (4 weeks) to 12 weeks, with assessments at baseline, and subsequent time points (e.g., Week 4, Week 8, Week 12).[11]
-
-
Product Application:
-
Subjects are instructed to apply a standardized amount of the test product (e.g., 2% this compound cream) and the placebo cream twice daily (morning and evening) to the designated facial areas.
-
-
Efficacy Assessment & Instrumentation:
-
Acclimatization: Before each measurement, subjects acclimate in a room with controlled temperature and humidity for at least 20-30 minutes.
-
Wrinkle Analysis: Skin topography is measured using non-invasive imaging techniques.
-
Skin Hydration: Measured using a Corneometer®, which assesses the moisture content of the stratum corneum.[8]
-
Skin Elasticity: Measured using a Cutometer®, which evaluates parameters like gross elasticity (R2) and net elasticity (R5) through suction and relaxation of the skin.[9]
-
Clinical & Photographic Evaluation: Dermatological grading and standardized photography are used to visually assess changes in skin appearance.
-
-
Data Analysis:
-
Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of changes from baseline and between the active and placebo groups (p-value < 0.05 is typically considered significant).[13]
-
The workflow for such a clinical trial is visualized below.
References
- 1. scribd.com [scribd.com]
- 2. smdailyjournal.com [smdailyjournal.com]
- 3. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]
- 4. letsbefrankskincare.com [letsbefrankskincare.com]
- 5. Anti-aging and filling efficacy of six types hyaluronic acid based dermo-cosmetic treatment: double blind, randomized clinical trial of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kenvue.com [kenvue.com]
- 8. jcadonline.com [jcadonline.com]
- 9. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a New Topical Nano-hyaluronic Acid in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. jcss.jp [jcss.jp]
Palmitoyl Tripeptide-38 vs. Matrixyl 3000: A Comparative Analysis of Extracellular Matrix Stimulation
In the landscape of cosmetic science and dermatological research, signal peptides have emerged as pivotal molecules in the quest for effective anti-aging solutions. Among these, Palmitoyl (B13399708) Tripeptide-38 and Matrixyl 3000 stand out for their purported efficacy in stimulating the skin's extracellular matrix (ECM), the complex network of proteins and macromolecules that provides structural and biochemical support to surrounding cells. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction to the Peptides
Palmitoyl Tripeptide-38 , commercially known as Matrixyl Synthe'6®, is a synthetic peptide that mimics matrikines, which are peptides that regulate cell activity during tissue repair and remodeling.[1] It is derived from the tripeptide KMK which is naturally found in collagen VI and laminin.[2][3] The attachment of a palmitoyl group, a fatty acid, enhances its lipophilicity and, consequently, its ability to penetrate the skin.[4]
Matrixyl 3000 is a combination of two distinct peptides: Palmitoyl Tripeptide-1 (formerly known as Palmitoyl Oligopeptide or Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR).[5][6][7] This synergistic blend of matrikines is designed to work together to repair the skin's supportive elements and stimulate collagen production.[5][8] The combination of these two peptides is reported to produce a stronger effect than when used individually.[5][8]
Mechanism of Action: Stimulating the Extracellular Matrix
Both this compound and Matrixyl 3000 function as signal peptides, meaning they communicate with skin cells to initiate repair and regeneration processes.[2][5] Their primary targets are fibroblasts, the dermal cells responsible for synthesizing the key components of the ECM.
This compound works by stimulating the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ).[1][7][9] It binds to specific receptors on the surface of fibroblasts, which triggers intracellular signaling cascades that lead to the increased expression of genes responsible for producing ECM proteins.[2]
Matrixyl 3000 utilizes a dual-action mechanism. Palmitoyl Tripeptide-1 stimulates the synthesis of collagen and fibronectin, while Palmitoyl Tetrapeptide-7 is believed to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which can degrade the ECM.[4][10] By both boosting production and reducing degradation, Matrixyl 3000 aims to restore the structural integrity of the skin.[4]
Quantitative Comparison of ECM Stimulation
In-vitro studies have quantified the effects of both peptides on the synthesis of various ECM components. The following table summarizes the reported percentage increases in the production of these molecules by fibroblasts treated with this compound and Matrixyl 3000.
| Extracellular Matrix Component | This compound (% Increase) | Matrixyl 3000 (% Increase) |
| Collagen I | +105%[9] | +258%[11] |
| Collagen III | +104%[9] | Stimulated[5] |
| Collagen IV | +42%[9] | Stimulated[4] |
| Fibronectin | +59%[9] | +164%[11] |
| Hyaluronic Acid | +174%[9] | +179%[11] |
| Laminin-5 | +75%[9] | Not Reported |
| HSP 47 | +123%[9] | Not Reported |
Note: Data is compiled from various in-vitro studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these peptides.
In-Vitro Study on Human Fibroblasts
This protocol outlines a typical method for assessing the efficacy of peptides in stimulating ECM protein synthesis in a controlled laboratory setting.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: Once the cells reach approximately 80% confluency, the culture medium is replaced with a serum-free medium containing the test peptide (this compound or Matrixyl 3000) at a specified concentration (e.g., 2%).[9] A control group is treated with the vehicle only. The cells are incubated for a defined period (e.g., 72 hours).[12]
-
Quantification of ECM Components:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The culture supernatant is collected to quantify the secreted levels of ECM proteins such as collagen and fibronectin. Specific antibodies against the target proteins are used for detection.
-
Immunolabeling/Immunofluorescence: Cells are fixed and permeabilized, then incubated with primary antibodies specific to the ECM components of interest (e.g., anti-collagen I, anti-fibronectin). A fluorescently labeled secondary antibody is then added for visualization and quantification using a fluorescence microscope.[9]
-
Real-Time PCR: To measure gene expression, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to real-time PCR using primers specific for the genes encoding the ECM proteins.
-
In-Vivo Clinical Study
This protocol describes a typical clinical trial to evaluate the anti-wrinkle and skin-rejuvenating effects of a topical formulation containing the peptides.
-
Participant Recruitment: A cohort of volunteers (e.g., 25 female volunteers) with visible signs of aging, such as forehead and crow's feet wrinkles, is recruited.[9]
-
Product Application: Participants are randomly assigned to apply a cream containing the active peptide (e.g., 2% this compound) or a placebo cream to their face twice daily for a specified duration (e.g., 2 months).[9]
-
Efficacy Assessment:
-
Fringe Projection (FOITS): This non-invasive technique is used to measure changes in wrinkle volume and depth on the forehead and crow's feet area.
-
Cutaneous Roughness Measurement: Skin roughness is assessed using profilometry techniques.
-
Clinical and Self-Assessment: Dermatologists clinically evaluate changes in skin appearance, and participants provide self-assessments through questionnaires.
-
Comparative Summary
| Feature | This compound (Matrixyl Synthe'6®) | Matrixyl 3000 |
| Composition | Single peptide: Palmitoyl-Lysyl-Dioxymethionyl-Lysine[13] | A blend of two peptides: Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7[5] |
| Primary Mechanism | Stimulates synthesis of 6 major ECM and DEJ components[1][9] | Synergistically stimulates collagen and fibronectin synthesis while reducing inflammation[4][5] |
| Key Stimulated ECMs | Collagen I, III, IV, Fibronectin, Hyaluronic Acid, Laminin-5[9][13] | Collagen I, III, IV, Fibronectin, Hyaluronic Acid[4][5][11] |
| Reported In-Vitro Efficacy | Significant increases in all targeted ECM components[9] | Very high reported increases in Collagen I, Fibronectin, and Hyaluronic Acid[11] |
| In-Vivo Effects | Reduction in wrinkle volume and depth, and skin roughness[9] | Reduction in wrinkle depth, volume, and density; increased skin tone[10][12] |
Conclusion
Both this compound and Matrixyl 3000 demonstrate significant potential in stimulating the extracellular matrix, albeit through slightly different compositions and mechanisms. This compound is shown to have a broad-spectrum effect, stimulating a wide array of key structural molecules in both the dermis and the dermal-epidermal junction. Matrixyl 3000, with its dual-peptide formulation, exhibits a powerful synergistic effect, leading to substantial increases in collagen, fibronectin, and hyaluronic acid production, while also offering anti-inflammatory benefits.
For researchers and drug development professionals, the choice between these two peptides may depend on the specific therapeutic target. This compound may be preferable for applications requiring comprehensive ECM and DEJ restructuring. In contrast, Matrixyl 3000 could be the more potent option for formulations primarily focused on robust collagen synthesis and the mitigation of inflammation-induced aging. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior efficacy of one over the other.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 3. experchem.com [experchem.com]
- 4. lukshacosmetics.com [lukshacosmetics.com]
- 5. angiesactives.com [angiesactives.com]
- 6. silkbiotic.com [silkbiotic.com]
- 7. skindeva.com [skindeva.com]
- 8. Matrixyl 3000 Peptides The Super Peptide [nucarroskin.com]
- 9. scribd.com [scribd.com]
- 10. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]
- 11. chemistconfessions.com [chemistconfessions.com]
- 12. cellbone.com [cellbone.com]
- 13. lesielle.com [lesielle.com]
Unveiling the Efficacy of Palmitoyl Tripeptide-38: A Comparative Analysis of In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, understanding the correlation between laboratory findings and clinical outcomes is paramount. This guide provides an objective comparison of the in vitro and in vivo results for the synthetic peptide, Palmitoyl tripeptide-38, a popular ingredient in anti-aging skincare. We delve into the experimental data, detailed protocols, and its performance against a key alternative, offering a comprehensive resource for evaluation.
Executive Summary
This compound demonstrates a strong positive correlation between its in vitro mechanism of action and its in vivo anti-wrinkle efficacy. Laboratory studies reveal its capacity to significantly stimulate the synthesis of crucial extracellular matrix (ECM) components, including various types of collagen, fibronectin, and hyaluronic acid. These in vitro effects translate to observable and measurable reductions in wrinkle depth and volume in human clinical trials. This guide will present the quantitative data from these studies, outline the experimental methodologies, and visually represent the underlying biological pathways and workflows.
In Vitro Efficacy: Stimulating the Extracellular Matrix
In vitro studies on this compound have focused on its ability to stimulate the production of key proteins that provide structural integrity and hydration to the skin. Research conducted on human fibroblasts and keratinocytes has yielded significant quantitative data.
Table 1: In Vitro Stimulation of Extracellular Matrix Components by this compound
| Macromolecule | Percentage Increase in Synthesis |
| Collagen I | +105%[1] |
| Collagen III | +104%[1] |
| Collagen IV | +42%[1] |
| Fibronectin | +59%[1] |
| Hyaluronic Acid | +174%[1] |
| Laminin-5 | +75%[1] |
These findings highlight the peptide's potent matrikine-like effect, signaling cells to ramp up the production of molecules essential for maintaining a youthful skin structure.[1]
Experimental Protocol: In Vitro Analysis of ECM Synthesis
The following protocol provides a general outline for assessing the in vitro efficacy of this compound on human skin cells.
-
Cell Culture: Human dermal fibroblasts and keratinocytes are cultured in their respective appropriate growth media.
-
Treatment: A solution containing 2% this compound is applied to the cell cultures twice daily for a period of five days.[1]
-
Immunolabeling: Following the treatment period, the synthesis of specific extracellular matrix proteins (Collagen I, III, IV, Fibronectin, and Laminin-5) and hyaluronic acid is quantified using immunolabeling techniques. This involves using specific antibodies that bind to the target molecules, which are then visualized and quantified using fluorescence microscopy.
-
Data Analysis: The intensity of the fluorescent signal from the treated cells is compared to that of untreated control cells to determine the percentage increase in the synthesis of each macromolecule.
In Vivo Performance: Measurable Anti-Wrinkle Effects
The in vitro promise of this compound is substantiated by in vivo clinical studies on human subjects. These trials have demonstrated statistically significant reductions in the appearance of wrinkles, particularly on the forehead and around the eyes (crow's feet).
Table 2: In Vivo Anti-Wrinkle Efficacy of this compound
| Area of Application | Parameter | Mean Reduction |
| Forehead | Main Wrinkle Volume | 31%[1] |
| Cutaneous Roughness | 28%[1] | |
| Crow's Feet | Surface Occupied by Deep Wrinkles | 28.5%[1] |
| Volume of a Major Wrinkle | 21%[1] | |
| Mean Depth of Wrinkles | 15%[1] |
These results, obtained from a clinical study involving 25 female volunteers, showcase the tangible anti-aging effects of the peptide when applied topically.[1]
Experimental Protocol: In Vivo Clinical Trial for Wrinkle Reduction
The following outlines a typical protocol for a clinical study evaluating the anti-wrinkle effects of a topical product containing this compound.
-
Subject Recruitment: A cohort of volunteers with visible signs of aging (e.g., forehead wrinkles, crow's feet) is recruited. For the cited study, 25 female volunteers participated.[1]
-
Product Application: Participants are instructed to apply a cream containing 2% this compound to the target areas twice daily for a duration of two months. A placebo cream is used as a control.[1]
-
Wrinkle Measurement: Wrinkle severity is assessed at the beginning and end of the study using non-invasive, high-resolution imaging techniques such as fringe projection.[1] This method captures the three-dimensional topography of the skin surface, allowing for precise quantification of wrinkle volume, depth, and surface roughness.
-
Data Analysis: The changes in wrinkle parameters from baseline to the end of the study are statistically analyzed to determine the efficacy of the treatment compared to the placebo.
Comparison with a Market Alternative: Matrixyl 3000
Matrixyl 3000, a combination of two peptides, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, is a well-established anti-wrinkle ingredient.[2][3] The following tables provide a comparative overview of the available data for this compound and Matrixyl 3000.
Table 3: In Vitro Comparison
| Feature | This compound | Matrixyl 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) |
| Mechanism | Stimulates synthesis of Collagen I, III, IV, Fibronectin, Hyaluronic Acid, and Laminin-5.[1] | Stimulates the synthesis of matrix macromolecules.[4] |
| Quantitative Data | See Table 1 for specific percentage increases. | In vitro studies show stimulation of collagen production in a concentration-dependent manner.[2] |
Table 4: In Vivo Comparison
| Feature | This compound | Matrixyl 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) |
| Wrinkle Reduction (Forehead) | 31% reduction in main wrinkle volume.[1] | In a study on male volunteers, a 4% formulation reduced the mean depth of the main wrinkle by 10.2% and its volume by 17.1%.[5] |
| Wrinkle Reduction (General) | 28.5% decrease in surface occupied by deep wrinkles (crow's feet).[1] | Can reduce deep wrinkles by up to 45% after two months of regular application.[6] |
| Skin Roughness | 28% reduction in cutaneous roughness.[1] | Statistically significant reductions in skin roughness observed.[2] |
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available scientific evidence strongly supports the correlation between the in vitro and in vivo effects of this compound. Its demonstrated ability to stimulate the synthesis of a broad range of essential extracellular matrix components in a laboratory setting provides a clear mechanistic basis for the observed clinical outcomes of reduced wrinkle appearance and improved skin texture. While direct comparative data with alternatives like Matrixyl 3000 is limited, this compound stands as a well-documented and effective peptide for anti-aging applications, backed by both robust in vitro and in vivo research. This guide provides a foundational understanding for professionals seeking to evaluate and incorporate this peptide into their research and development endeavors.
References
A head-to-head comparison of different delivery systems for Palmitoyl tripeptide-38
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different delivery systems for the synthetic peptide, Palmitoyl (B13399708) tripeptide-38. This powerful anti-aging ingredient, a matrikine-mimetic compound, works by stimulating the synthesis of key extracellular matrix components, leading to a reduction in the appearance of fine lines and wrinkles.[1][2][3][4] The efficacy of Palmitoyl tripeptide-38 is highly dependent on its ability to penetrate the stratum corneum and reach the target cells within the dermis. Therefore, the choice of an appropriate delivery system is crucial for maximizing its therapeutic and cosmetic potential.
This guide offers a head-to-head comparison of common nanocarrier systems—liposomes, niosomes, and solid lipid nanoparticles (SLNs)—for the topical delivery of this compound. The comparison is supported by representative experimental data from studies on similar lipophilic peptides, providing a valuable resource for formulation development.
The Signaling Pathway of this compound
This compound mimics the action of matrikines, which are peptides that result from the breakdown of extracellular matrix (ECM) proteins.[1] These signaling molecules regulate cell activity, wound repair, and tissue remodeling.[1] Upon penetrating the skin, this compound stimulates fibroblasts to produce essential ECM components, including collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin (B1169045) 5.[2][3] This leads to a strengthened and restructured dermal matrix, resulting in smoother, firmer skin.
Head-to-Head Comparison of Delivery Systems
The selection of an optimal delivery system for this compound is critical for enhancing its stability, skin penetration, and overall efficacy. Below is a comparison of three promising nanocarrier systems: liposomes, niosomes, and solid lipid nanoparticles (SLNs).
Disclaimer: The following tables present representative data collated from various studies on the delivery of palmitoylated and other lipophilic peptides. Direct comparative studies for this compound across these specific delivery platforms are limited. Therefore, these values should be considered illustrative for the purposes of comparison.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Their composition is similar to that of cell membranes, making them biocompatible and biodegradable.[5] For a lipophilic molecule like this compound, the peptide would primarily be entrapped within the lipid bilayer.
Advantages:
-
Excellent biocompatibility and biodegradability.[5]
-
Can encapsulate both hydrophilic and lipophilic compounds.[5]
-
Can enhance the skin penetration of encapsulated actives.
-
Protect the encapsulated peptide from enzymatic degradation.
Disadvantages:
-
Potential for instability, such as aggregation or fusion, during storage.[5]
-
Phospholipids (B1166683) can be prone to oxidation.
-
Relatively high cost of raw materials.
Table 1: Representative Performance Data for Liposomal Delivery of Palmitoylated Peptides
| Parameter | Representative Value |
| Encapsulation Efficiency (%) | 70 - 90% |
| Particle Size (nm) | 100 - 250 nm |
| Zeta Potential (mV) | -20 to -40 mV |
| In Vitro Skin Permeation | Moderate to High |
Niosomes
Niosomes are non-ionic surfactant-based vesicles that are structurally similar to liposomes. They are formed by the self-assembly of non-ionic surfactants in an aqueous medium, resulting in a bilayer structure.
Advantages:
-
Higher chemical stability compared to liposomes.
-
Lower cost of raw materials (non-ionic surfactants).
-
Low toxicity and biodegradable.
-
Can encapsulate both hydrophilic and lipophilic compounds.
Disadvantages:
-
Potential for leakage of the encapsulated drug.
-
Can be susceptible to aggregation.
Table 2: Representative Performance Data for Niosomal Delivery of Lipophilic Peptides
| Parameter | Representative Value |
| Encapsulation Efficiency (%) | 60 - 85% |
| Particle Size (nm) | 150 - 300 nm |
| Zeta Potential (mV) | -15 to -35 mV |
| In Vitro Skin Permeation | Moderate |
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and fat emulsions. The lipophilic this compound would be incorporated into the solid lipid matrix.
Advantages:
-
High physical stability and protection of the encapsulated compound from degradation.
-
Controlled and sustained release of the active ingredient.
-
Occlusive properties can enhance skin hydration and drug penetration.
-
Good biocompatibility and biodegradability.
Disadvantages:
-
Lower encapsulation efficiency for some molecules compared to liposomes.
-
Potential for drug expulsion during storage due to lipid crystallization.
-
Tendency to form larger particles (microparticles).
Table 3: Representative Performance Data for SLN Delivery of Lipophilic Peptides
| Parameter | Representative Value |
| Encapsulation Efficiency (%) | 65 - 95% |
| Particle Size (nm) | 100 - 400 nm |
| Zeta Potential (mV) | -10 to -30 mV |
| In Vitro Skin Permeation | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different delivery systems. Below are protocols for key experiments in the development of a this compound delivery system.
Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607):methanol (B129727), 2:1 v/v) in a round-bottom flask. Add this compound to the lipid solution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV dispersion using a probe sonicator or homogenize it using a high-pressure homogenizer.
-
Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
Determination of Encapsulation Efficiency
-
Separation of Free Peptide: Separate the liposomal dispersion from the unencapsulated (free) this compound using a suitable method such as ultracentrifugation, dialysis, or size exclusion chromatography.[6]
-
Quantification of Total Peptide: Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated peptide. Quantify the total amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Quantification of Free Peptide: Quantify the amount of free this compound in the supernatant or dialysate obtained in step 1 using the same analytical method.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Total amount of peptide - Amount of free peptide) / Total amount of peptide] x 100
In Vitro Skin Permeation Study (Using Franz Diffusion Cells)
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Remove subcutaneous fat and cut the skin into appropriate sizes for mounting on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[7][8]
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring to ensure sink conditions.[9]
-
Sample Application: Apply a known quantity of the this compound formulation (e.g., liposomal dispersion, niosomal gel, or SLN cream) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor medium.[10]
-
Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of peptide permeated per unit area of the skin over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of a delivery system for this compound.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. scribd.com [scribd.com]
- 3. GMP this compound Manufacturers and Suppliers, Factory | Apino Pharma [apinopharma.com]
- 4. experchem.com [experchem.com]
- 5. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 6. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Meta-Analysis of Clinical Studies: Palmitoyl Tripeptide-38 Versus Key Alternatives in Skin Aging
For Immediate Release
In the perpetual quest for efficacious anti-aging solutions, researchers and drug development professionals are constantly scrutinizing the performance of novel ingredients against established benchmarks. This comparative guide provides a meta-analysis of clinical findings on Palmitoyl tripeptide-38, a synthetic peptide, and pits it against three widely recognized anti-aging actives: Retinol, Hyaluronic Acid, and Vitamin C. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of performance based on quantitative data from clinical trials, alongside elucidated experimental protocols and signaling pathways.
At a Glance: Performance Comparison
The following tables summarize the quantitative outcomes from various clinical studies on this compound and its alternatives, focusing on key markers of skin aging: wrinkle reduction, enhancement of skin elasticity, and improvement in skin hydration.
| Ingredient | Concentration | Duration | Parameter | Improvement | Citation |
| This compound (in a blend) | Not Specified | 28 days | Wrinkle Depth (Rz) | -12.2% | [1] |
| This compound (in a blend) | Not Specified | 28 days | Skin Roughness (Ra) | -12.5% | [2] |
| This compound | 2% | 2 months | Wrinkle Volume (Forehead) | -31% | [3] |
| This compound | 2% | 2 months | Wrinkle Depth (Forehead) | -16.3% | [3] |
| Retinol | 0.3% | 12 weeks | Deep Lines | -44% | |
| Retinol | 0.3% / 0.5% | 12 weeks | Wrinkles | Gradual Decrease | [4] |
| Vitamin C (in a blend) | 10% | 28 days | Crow's Feet Wrinkles | -9% | [5][6] |
| Vitamin C (in a blend) | 10% | 28 days | Forehead Wrinkles | -11% | [5][6] |
| Hyaluronic Acid (Nano) | Not Specified | 8 weeks | Wrinkle Depth | Up to -40% | [7] |
| Hyaluronic Acid (Oral) | 200 mg/day | 28 days | Wrinkle Depth | -18.8% | [8] |
| Hyaluronic Acid (Oral) | 200 mg/day | 28 days | Wrinkle Volume | -17.6% | [8] |
Table 1: Wrinkle Reduction
| Ingredient | Concentration | Duration | Parameter | Improvement | Citation |
| This compound (in a blend) | Not Specified | 30 days | Biological Elasticity (R2) | +15% | [1][9] |
| This compound (in a blend) | Not Specified | 30 days | Elastic Recovery (R7) | +13% | [1][9] |
| This compound (in a blend) | Not Specified | 12 weeks | Gross Elasticity | Increased | [10] |
| This compound (in a blend) | Not Specified | 12 weeks | Net Elasticity | Increased | [10] |
| Retinol | 0.3% | 12 weeks | Firmness | +27% | |
| Hyaluronic Acid (Nano) | Not Specified | 8 weeks | Firmness & Elasticity | Up to +55% | [7] |
| Hyaluronic Acid (Oral) | 200 mg/day | 28 days | Elasticity & Firmness | +5.1% | [8] |
Table 2: Skin Elasticity and Firmness
| Ingredient | Concentration | Duration | Parameter | Improvement | Citation |
| This compound (in a blend) | Not Specified | 30 days | Skin Hydration | +23.82% | [1][2] |
| This compound (in a blend) | Not Specified | 28 days | Skin Hydration | +13% | [1] |
| This compound (in a blend) | Not Specified | 12 weeks | Skin Moisture | +20% | [10] |
| Hyaluronic Acid (Nano) | Not Specified | 8 weeks | Skin Hydration | Up to +96% | [7] |
| Hyaluronic Acid (Cationic) | 0.1% | 6 hours (Rinse-off) | Skin Moisturization | +11.1% | [11] |
| Hyaluronic Acid (Oral) | 200 mg/day | 28 days | Skin Hydration | +10.6% | [8] |
Table 3: Skin Hydration
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological mechanisms is crucial for evaluating the potential of these anti-aging ingredients.
This compound acts as a signaling molecule, mimicking matrikines to stimulate the synthesis of key extracellular matrix (ECM) components including collagen I, III, IV, fibronectin, hyaluronic acid, and laminin 5.[3] It also helps to balance the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM.
References
- 1. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 2. preprints.org [preprints.org]
- 3. scribd.com [scribd.com]
- 4. A Clinical Anti-Ageing Comparative Study of 0.3 and 0.5% Retinol Serums: A Clinically Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of a formulation containing peptides and vitamin C in treating signs of facial ageing: three clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of a New Topical Nano-hyaluronic Acid in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Unveiling the Synergistic Power of Palmitoyl Tripeptide-38 in Advanced Skincare Formulations
A Comparative Guide for Researchers and Drug Development Professionals
Palmitoyl (B13399708) tripeptide-38, a matrikine-mimetic peptide, has emerged as a cornerstone in advanced anti-aging skincare, primarily for its targeted action on the extracellular matrix (ECM). This guide delves into the synergistic effects observed when this potent peptide is combined with other active ingredients. By examining available experimental data, we aim to provide a clear comparison for researchers and professionals in drug development.
Mechanism of Action: A Foundation for Synergy
Palmitoyl tripeptide-38 is a synthetic peptide that mimics the tripeptide KMK naturally found in collagen VI and laminin.[1] Its primary function is to stimulate the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ):
-
Collagen I, III, and IV
-
Fibronectin
-
Hyaluronic Acid
-
Laminin-5[2]
By binding to specific receptors on fibroblasts, this compound triggers intracellular signaling cascades that activate the genes responsible for producing these essential proteins.[3] This action helps to rebuild the skin's structural framework from within, leading to a reduction in wrinkles and an improvement in skin firmness and elasticity. Some evidence suggests this signaling may occur through the Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM homeostasis.[4]
The inherent mechanism of this compound, focused on rebuilding the dermal framework, lays a strong foundation for synergistic partnerships with other active ingredients that target different aspects of skin health and aging.
Synergistic Combinations: A Multi-faceted Approach to Anti-Aging
Clinical and in-vitro studies have explored the efficacy of this compound in combination with various active ingredients, most notably antioxidants and hydrators. While direct quantitative comparisons demonstrating synergy (where the combined effect is greater than the sum of individual effects) are not always available in public literature, the complementary mechanisms of action strongly support a synergistic relationship.
This compound with Antioxidants (Vitamins C & E)
Theoretical Synergy: this compound works to rebuild the collagen and elastin (B1584352) network. Antioxidants like Vitamins C and E protect this newly synthesized matrix from degradation caused by oxidative stress from UV radiation and pollution. Vitamin C is also a crucial cofactor for collagen synthesis, potentially amplifying the effects of the peptide.
Clinical Evidence: A study involving a serum containing this compound, 15% L-ascorbic acid (Vitamin C), and Tocopheryl Acetate (Vitamin E) demonstrated significant improvements in skin appearance and structure over 56 days.[5][6] While this study did not isolate the effects of each component, the positive results of the combined formulation are noteworthy.
This compound with Hyaluronic Acid
Theoretical Synergy: this compound stimulates the skin's own production of hyaluronic acid.[7] When combined with topically applied hyaluronic acid of varying molecular weights, a multi-level hydration effect is achieved. The topical hyaluronic acid provides immediate surface hydration and plumping, while the peptide works deeper to increase the skin's innate moisturizing capabilities for longer-term benefits.
Clinical Evidence: A clinical trial of a formulation containing this compound and hyaluronic acid, among other actives, showed significant improvements in skin moisture, elasticity, and a reduction in wrinkle volume and depth over 12 weeks.[8][9]
This compound with a Multi-Ingredient Approach
Theoretical Synergy: Formulations combining this compound with a broader range of actives, such as Bakuchiol (a retinol (B82714) alternative), other plant extracts, and vitamins, aim for a comprehensive anti-aging solution. These combinations can address collagen synthesis, oxidative stress, inflammation, and skin barrier function simultaneously.
Clinical Evidence: A study on a face serum containing this compound, hydrolyzed hyaluronic acid, Bakuchiol, and a polyherbal and vitamin blend showed significant improvements in skin hydration, elasticity, and wrinkle reduction in just 30 days.[3][10] The authors suggest that the combination of these ingredients is more effective in improving skin hydration and the extracellular matrix than formulations with fewer active components.[3]
Quantitative Data from Combination Studies
The following tables summarize the quantitative results from clinical studies on formulations containing this compound in combination with other active ingredients. It is important to note that these studies did not include arms with the individual active ingredients, and therefore, the data represents the performance of the final formulation.
Table 1: Efficacy of this compound in Combination with Vitamins C and E [5][6]
| Parameter | Duration of Study | Number of Subjects | Key Findings |
| Skin Roughness | 56 days | 35 | Significant decrease of 8-9% |
| Skin Isotropy | 28 days | 35 | Significant increase, suggesting a restructuring effect |
| Skin Redness | 56 days | 35 | 9% decrease |
| Skin Tone Homogeneity | 56 days | 35 | 8% increase |
Table 2: Efficacy of this compound in Combination with Hyaluronic Acid and Herbal Extracts [8][9]
| Parameter | Duration of Study | Number of Subjects | Key Findings |
| Wrinkle Volume | 12 weeks | 30 | Significant reduction |
| Wrinkle Depth | 12 weeks | 30 | Significant reduction |
| Skin Moisture | 12 weeks | 30 | Significant increase |
| Gross and Net Elasticity | 12 weeks | 30 | Significant increase |
| Transepidermal Water Loss (TEWL) | 12 weeks | 30 | Decrease of 22% |
Table 3: Efficacy of this compound in a Multi-Active Formulation (with Hyaluronic Acid, Bakuchiol, etc.) [3][10]
| Parameter | Duration of Study | Number of Subjects | Key Findings |
| Skin Hydration | 30 days | 35 | Significant increase in all participants |
| Skin Elasticity (R2 and R7 values) | 30 days | 30 | 15% and 13% increase, respectively |
| Wrinkle Reduction (Rz values) | 30 days | 30 | Average decrease of 12.2% |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the evaluation of formulations containing this compound.
In-Vitro Collagen Synthesis Assay
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.
-
Treatment: Fibroblasts are treated with this compound alone and in combination with other active ingredients (e.g., Vitamin C) at various concentrations. A control group receives no treatment.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for protein synthesis.
-
Analysis: The amount of newly synthesized collagen is quantified using methods such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of specific collagen types (e.g., Collagen I) in the cell culture supernatant.
-
Western Blotting: To detect and quantify collagen proteins from cell lysates.
-
Immunofluorescence Staining: To visualize collagen production within the cell cultures.
-
-
Data Interpretation: The results from the treated groups are compared to the control group to determine the effect of the active ingredients on collagen synthesis.
Clinical Evaluation of Anti-Wrinkle Efficacy
-
Subject Recruitment: A cohort of subjects meeting specific criteria (e.g., age, presence of facial wrinkles) is recruited.
-
Product Application: Subjects are instructed to apply the test formulation (containing this compound and other actives) to a designated facial area (e.g., crow's feet, forehead) for a specified duration (e.g., 4-12 weeks). A placebo or vehicle control may be used on a contralateral site or in a separate group.
-
Instrumentation Measurements: Objective measurements of skin parameters are taken at baseline and at specified intervals throughout the study. Common techniques include:
-
Fringe Projection (e.g., Primos®): To create 3D models of the skin surface and quantify wrinkle depth, volume, and roughness.
-
Cutometer®: To measure skin elasticity and firmness.
-
Corneometer®: To measure skin hydration levels.
-
Tewameter®: To measure transepidermal water loss (TEWL) as an indicator of skin barrier function.
-
-
Expert Grading and Self-Assessment: Dermatological grading of wrinkle severity and subject self-assessment questionnaires are used to gather qualitative and subjective data.
-
Data Analysis: Statistical analysis is performed to determine the significance of changes in the measured parameters from baseline and, if applicable, between the active and control groups.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound in fibroblasts.
Experimental Workflow for Clinical Efficacy Testing
Caption: A typical workflow for a clinical study evaluating an anti-aging product.
Logical Relationship of Synergistic Action
Caption: The logical framework for the synergistic action of combined ingredients.
Conclusion
This compound demonstrates a robust mechanism of action by stimulating the synthesis of key components of the extracellular matrix. While direct quantitative evidence of synergy from comparative studies is limited in the public domain, the available clinical data on combination formulations strongly supports the enhanced efficacy of a multi-active approach. The complementary actions of this compound with antioxidants and hydrators provide a comprehensive strategy for addressing the multifaceted nature of skin aging. For researchers and developers, these findings underscore the potential of formulating with this compound in combination with other well-chosen active ingredients to achieve superior anti-aging outcomes. Further studies designed to isolate and quantify the synergistic effects would be of significant value to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 4. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A serum containing vitamins C & E and a matrix‐repair tripeptide reduces facial signs of aging as evidenced by Primos® analysis and frequently repeated auto‐perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A serum containing vitamins C & E and a matrix-repair tripeptide reduces facial signs of aging as evidenced by Primos® analysis and frequently repeated auto-perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. researchgate.net [researchgate.net]
Palmitoyl Tripeptide-38 vs. Placebo: A Comparative Proteomics Guide for Skin Treatment
An Objective Analysis of the Impact of Palmitoyl (B13399708) Tripeptide-38 on the Skin Proteome for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of skin treated with Palmitoyl tripeptide-38 versus a placebo, with a focus on the resulting proteomic changes. This compound, a synthetic matrikine-mimetic peptide, is designed to stimulate the synthesis of extracellular matrix (ECM) components, thereby addressing signs of skin aging. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key biological pathways and workflows involved in such research.
Quantitative Data Summary
| Protein | Protein Function | Reported Increase in Synthesis (%) |
| Collagen I | Provides tensile strength to the dermis. | +105% |
| Collagen III | Contributes to skin elasticity; prevalent in wound healing. | +104% |
| Collagen IV | A key component of the dermal-epidermal junction. | +42% |
| Fibronectin | Involved in cell adhesion, migration, and tissue repair. | +59% |
| Hyaluronic Acid | A major glycosaminoglycan contributing to skin hydration and volume. | +174% |
| Laminin-5 | Anchors the epidermis to the dermis at the dermal-epidermal junction. | +75% |
| HSP 47 | A molecular chaperone essential for the proper folding of procollagen. | +123% |
Data sourced from in-vitro studies on human fibroblasts and keratinocytes.[1]
Signaling Pathway and Mechanism of Action
This compound is a synthetic peptide derived from a sequence naturally found in collagen VI and laminin.[2][3] As a matrikine-mimetic, it functions as a signaling molecule that communicates with skin cells to modulate cellular activity, particularly in the context of wound repair and tissue remodeling.[2] The primary mechanism of action involves binding to specific cell surface receptors on fibroblasts, which triggers intracellular signaling cascades leading to the upregulation of genes responsible for the synthesis of extracellular matrix proteins.[2] This ultimately helps to rebuild and strengthen the skin's structural framework.[2][3]
Experimental Protocols
The following section outlines a typical workflow for a comparative proteomics study of skin tissue, based on established methodologies.
Sample Collection and Preparation
-
Skin Biopsy: Full-thickness skin punch biopsies are collected from both the placebo- and this compound-treated areas.
-
Homogenization: The tissue is snap-frozen in liquid nitrogen and pulverized. The powdered tissue is then homogenized in a lysis buffer (e.g., 2% SDS, 50 mM TEAB, with protease and phosphatase inhibitors) using mechanical disruption (e.g., bead beating).
-
Protein Extraction: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
In-solution or Filter-Aided Sample Preparation (FASP): Proteins are digested into smaller peptides using a protease, typically trypsin. The FASP method is often preferred for complex samples like skin as it helps to remove detergents and other interfering substances.
-
Desalting: The resulting peptide mixture is desalted and purified using a solid-phase extraction (SPE) method with C18 cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified peptides are separated by reverse-phase liquid chromatography and then introduced into a high-resolution mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent or data-independent acquisition mode to measure the mass-to-charge ratio of the peptides and their fragmentation patterns.
Data Analysis
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins present in each sample. The relative abundance of each protein in the this compound-treated samples is compared to the placebo-treated samples to determine fold changes.
-
Statistical Analysis: Statistical tests are applied to identify proteins that are significantly differentially expressed between the two groups.
-
Bioinformatics Analysis: The list of differentially expressed proteins is subjected to bioinformatics analysis to identify enriched biological pathways and cellular processes that are affected by the treatment.
References
A Comparative Analysis of Palmitoyl Tripeptide-38 in Anti-Aging Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of research findings on Palmitoyl (B13399708) Tripeptide-38, an increasingly prominent synthetic peptide in the field of dermatology and cosmetic science. By objectively compiling and presenting data from various in-vitro and in-vivo studies, this document aims to equip researchers and drug development professionals with the necessary information to evaluate its efficacy and mechanism of action relative to other anti-aging compounds.
Abstract
Palmitoyl Tripeptide-38, a matrikine-mimetic peptide, has demonstrated significant potential in stimulating the synthesis of key components of the dermal-epidermal junction and the extracellular matrix (ECM).[1][2] Clinical and laboratory studies suggest its efficacy in reducing the appearance of fine lines and wrinkles by rebuilding the skin's structural framework from within.[3][4] This guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visually represents the pertinent biological pathways and workflows to facilitate a thorough understanding of its performance.
Mechanism of Action
This compound functions as a signal peptide, mimicking the natural process of tissue repair.[4][5] It stimulates the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction: Collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin-5.[2][6] This comprehensive action helps to redensify the dermis and improve skin elasticity and firmness.[3][4] Furthermore, some research suggests that it may help to modulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, although this is a less consistently highlighted aspect of its function.[4]
Signaling Pathway for Extracellular Matrix Synthesis
The primary mechanism of this compound involves signaling fibroblasts to increase the production of essential extracellular matrix proteins. This process is crucial for maintaining the skin's structural integrity and youthful appearance.
Caption: Signaling pathway of this compound in fibroblasts.
In-Vitro Research Findings
Several in-vitro studies have quantified the impact of this compound on the synthesis of key extracellular matrix components. The following table summarizes these findings.
| Extracellular Matrix Component | Percentage Increase in Synthesis | Study Reference |
| Collagen I | +105% | [2] |
| Collagen III | +104% | [2] |
| Collagen IV | +42% | [2] |
| Fibronectin | +59% | [2] |
| Hyaluronic Acid | +174% | [2] |
| Laminin-5 | +75% | [2] |
| Heat Shock Protein 47 (HSP47) | +123% | [2] |
Experimental Protocols: In-Vitro Studies
Fibroblast Culture and Collagen Synthesis Assay
A common method to assess the efficacy of this compound on collagen production involves culturing human dermal fibroblasts and quantifying the newly synthesized collagen.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once confluent, the cells are treated with a serum-free medium containing this compound at a specified concentration (e.g., 1-10 µM) for a designated period (e.g., 48-72 hours). A vehicle control (medium without the peptide) is run in parallel.
-
Collagen Quantification: The amount of soluble collagen secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for pro-collagen type I C-peptide (PIP). The total collagen deposited in the cell layer can also be measured by staining with Sirius Red, followed by elution and spectrophotometric analysis.[7]
Keratinocyte Migration Assay (Scratch Assay)
To evaluate the wound-healing potential of this compound, a scratch assay is often employed to measure the rate of keratinocyte migration.
-
Cell Culture: Human epidermal keratinocytes are grown to a confluent monolayer in a culture dish.
-
Scratch Induction: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.
-
Treatment: The cells are then incubated with a culture medium containing this compound or a vehicle control.
-
Migration Analysis: The closure of the scratch is monitored and photographed at regular intervals (e.g., 0, 12, and 24 hours). The area of the cell-free region is measured using image analysis software to quantify the rate of cell migration.
Clinical Research Findings: Anti-Wrinkle Efficacy
Clinical trials have provided quantitative data on the in-vivo effects of this compound on wrinkle reduction and overall skin improvement.
| Study Parameter | Quantitative Improvement | Study Population | Duration | Formulation | Reference |
| Wrinkle Volume | Significant Reduction (p<0.05) | 30 women | 12 weeks | 1% this compound cream | [3] |
| Wrinkle Depth | Significant Reduction (p<0.05) | 30 women | 12 weeks | 1% this compound cream | [3] |
| Skin Moisture | 3% to 20% increase | 30 women | 12 weeks | 1% this compound cream | [3] |
| Skin Elasticity | Gross: 0.5 to 0.75; Net: 0.35 to 0.5 | 30 women | 12 weeks | 1% this compound cream | [3] |
| Transepidermal Water Loss (TEWL) | -22% | 30 women | 12 weeks | 1% this compound cream | [3] |
| Wrinkle Appearance (self-reported) | 31% to 100% decrease | Not specified | 2 months | 2% this compound | [6] |
| Forehead Wrinkle Depth | 16.3% mean decrease | 25 female volunteers | 2 months | 2% this compound cream vs. placebo | [2] |
| Skin Roughness (Rz) | 12.2% decrease | 30 healthy volunteers | 30 days | Serum with this compound | [1] |
| Skin Moisture | 23.82% increase | 30 healthy volunteers | 30 days | Serum with this compound | [1] |
| Skin Elasticity (R2 and R7) | 15% and 13% increase, respectively | 30 healthy volunteers | 30 days | Serum with this compound | [1] |
Experimental Protocols: Clinical Studies
Evaluation of Anti-Wrinkle Efficacy
Clinical trials assessing the anti-wrinkle effects of this compound typically follow a standardized protocol.
-
Subject Recruitment: A cohort of volunteers with visible signs of facial aging (e.g., crow's feet, forehead wrinkles) is recruited. Inclusion and exclusion criteria are strictly defined.
-
Product Application: Subjects are provided with a test formulation containing a specified concentration of this compound (e.g., 2%) and a placebo or vehicle control. They are instructed to apply the product twice daily for a set period (e.g., 8-12 weeks).
-
Instrumentation-Based Evaluation: Skin parameters are measured at baseline and at predefined follow-up visits using non-invasive instruments such as:
-
Visioface or other imaging systems: To capture high-resolution images for the analysis of wrinkle depth, volume, and area.
-
Cutometer: To measure skin elasticity.
-
Corneometer: To assess skin hydration levels.
-
Tewameter: To measure transepidermal water loss (TEWL), an indicator of skin barrier function.
-
-
Clinical and Self-Assessment: Dermatological grading of wrinkle severity and subject self-assessment questionnaires are used to gather qualitative and subjective data on the product's performance.
Cross-Study Comparison with Other Peptides
Direct, head-to-head clinical trials comparing this compound with other common anti-aging peptides under identical conditions are limited in the public domain. However, a comparison of findings from individual studies can provide some insight. It is important to note that variations in study design, subject populations, and formulation bases can significantly influence the outcomes.
| Peptide | Reported Efficacy | Noteworthy Mechanism |
| This compound | Stimulates synthesis of 6 key ECM components; significant reduction in wrinkle depth and volume.[2][3] | Targets the dermal-epidermal junction and broad-spectrum ECM synthesis.[2] |
| Matrixyl® 3000 (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7) | Reduces wrinkle depth, volume, and density; improves skin roughness and tone.[5] | Synergistic action of two peptides to repair the skin matrix.[8] |
| Argireline® (Acetyl Hexapeptide-8) | Reduces the depth of wrinkles caused by muscle contraction by up to 30% after 30 days.[9] | A neurotransmitter-inhibiting peptide that mimics the effect of botulinum toxin.[9] |
Experimental Workflow for Comparative Peptide Efficacy Study
To conduct a robust comparative analysis of different anti-aging peptides, a well-controlled experimental workflow is essential.
Caption: Proposed workflow for a comparative peptide study.
Conclusion
The existing body of research provides substantial evidence for the efficacy of this compound as an anti-aging ingredient. Its well-documented ability to stimulate the synthesis of multiple key components of the extracellular matrix translates to measurable improvements in skin structure, hydration, and the reduction of wrinkles. While direct comparative studies with other popular peptides are not widely available, the data suggests that this compound offers a comprehensive approach to skin rejuvenation by targeting the foundational elements of the dermal-epidermal junction. Further head-to-head clinical trials would be invaluable in establishing a definitive hierarchy of peptide efficacy. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing development of advanced dermatological solutions.
References
- 1. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]
- 2. scribd.com [scribd.com]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. depology.com [depology.com]
- 9. aestheticcosmetology.com [aestheticcosmetology.com]
Safety Operating Guide
Proper Disposal of Palmitoyl Tripeptide-38: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Palmitoyl tripeptide-38, a synthetic peptide commonly used in cosmetic and research applications.
While this compound is not generally classified as a hazardous substance, it is crucial to treat it as a chemical waste product.[1][2] Improper disposal, such as discarding it down the drain or in regular trash, can lead to environmental contamination and potential regulatory non-compliance.[3][4]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure risks. Handling of this compound, whether in its lyophilized powder or solution form, should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of airborne particles.[4]
Recommended Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of peptide solutions.[4] |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Recommended when handling the lyophilized powder | Prevents inhalation of fine particles that can become easily airborne.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containment, and documentation.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired lyophilized powder or solutions.
-
Contaminated consumables such as pipette tips, vials, and gloves.[1]
-
Rinsate from cleaning contaminated glassware.
Segregate these materials into designated, clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.[1]
Step 2: Containerization
-
Solid Waste: Collect all contaminated solid materials, including used PPE and vials, in a leak-proof hazardous waste container lined with a durable plastic bag.[1][5]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container.[1] The container must be chemically compatible with the waste.
Step 3: Labeling
Properly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and the date of accumulation.[5] Follow your institution's specific labeling requirements.
Step 4: Storage
Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
Step 5: Institutional Coordination
Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on the disposal of peptide-based chemical waste.[4][5] The EHS office will provide information on waste pickup schedules and final disposal procedures, which typically involve incineration by a licensed hazardous waste disposal contractor.[5][6]
Step 6: Documentation
Maintain a detailed record of all disposed this compound waste, including the quantity, date of disposal, and method of disposal. This documentation is crucial for regulatory compliance.
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material such as dry clay, sand, or commercial sorbents.[3] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly to remove any residual contamination.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.
References
Personal protective equipment for handling Palmitoyl tripeptide-38
For researchers, scientists, and drug development professionals, the safe and effective handling of cosmetic peptides like Palmitoyl tripeptide-38 is crucial for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. While this compound is generally not classified as a hazardous substance, it should be handled with care, employing standard laboratory safety measures to prevent any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
A thorough risk assessment for specific laboratory tasks should be conducted to determine if additional PPE is required.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles / Glasses | Required for protection against dust particles and liquid splashes.[4] Must meet appropriate safety standards (e.g., ANSI Z87.1).[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[4] Gloves should be inspected before use and changed immediately after contact.[4] |
| Respiratory Protection | Dust Mask / Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures the safe and efficient handling of this compound throughout its lifecycle in the laboratory.
1. Storage:
-
Upon receipt, store the container in a dry, cool, and well-ventilated place.[5]
-
For lyophilized powder, long-term storage at -20°C or colder in a tightly sealed, desiccated container, protected from light is recommended.[4]
-
For peptides in solution, it is advisable to create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
2. Handling and Experimentation:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid contact with eyes, skin, and clothing.[6]
-
When handling the powder, avoid dust and aerosol formation.[1] Use only in areas with appropriate exhaust ventilation.[1]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4]
-
For creating a stock solution, this compound is soluble in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide.[7] To achieve maximum solubility in aqueous buffers, it should first be dissolved in ethanol and then diluted.[7]
3. Accidental Release Measures:
-
In case of a spill, eliminate all ignition sources.[6]
-
Wear appropriate protective clothing.[6]
-
For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[6]
-
For large spills, dike the spilled material if possible.[6] Absorb with an inert material such as dry sand or earth and place it into containers for disposal.[6]
-
Prevent the product from entering drains or waterways.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of the substance and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][6]
-
Some safety data sheets specify that this material and its container must be disposed of as hazardous waste.[6]
-
Do not return spilled material to the original container for re-use.[6]
-
Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal.[6]
Experimental Workflow and Safety Protocols
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
